molecular formula C14H9ClF3NO2 B137610 (Rac)-Efavirenz CAS No. 154635-17-3

(Rac)-Efavirenz

Cat. No.: B137610
CAS No.: 154635-17-3
M. Wt: 315.67 g/mol
InChI Key: XPOQHMRABVBWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Rac)-Efavirenz is a useful research compound. Its molecular formula is C14H9ClF3NO2 and its molecular weight is 315.67 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861416
Record name (+/-)-Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

177530-93-7
Record name Rac-Efavirenz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Racemic Efavirenz: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis of Racemic Efavirenz for Research Purposes

This technical guide provides a comprehensive overview of the chemical synthesis of racemic Efavirenz, a non-nucleoside reverse transcriptase inhibitor. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials and proceeding through key intermediates to the final racemic product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Overview of the Synthetic Strategy

The synthesis of racemic Efavirenz is primarily achieved through a convergent approach, which involves the preparation of two key intermediates: 2-amino-5-chlorobenzotrifluoride and cyclopropylacetylene. These intermediates are then coupled to form a racemic tertiary amino alcohol, which subsequently undergoes cyclization to yield the final product, racemic Efavirenz.

Synthesis of Key Intermediates

Preparation of 2-Amino-5-chlorobenzotrifluoride

2-Amino-5-chlorobenzotrifluoride is a crucial starting material for the synthesis of Efavirenz. It can be synthesized via several routes, with a common method involving the nitration of m-chlorobenzotrifluoride followed by reduction of the nitro group.[1]

Experimental Protocol:

  • Nitration: To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, m-chlorobenzotrifluoride is added portion-wise at a controlled temperature (typically between room temperature and 60°C).[1]

  • The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction is then quenched by carefully pouring it onto ice, and the precipitated 2-nitro-5-chlorobenzotrifluoride is collected by filtration.

  • Reduction: The isolated 2-nitro-5-chlorobenzotrifluoride is dissolved in a suitable solvent, such as an alcohol.[1]

  • A catalyst, for instance, modified skeleton nickel, is added to the solution.[1]

  • The mixture is subjected to hydrogenation under pressure (0.5-1.5 MPa) and elevated temperature (80-120°C) until the reduction is complete.[1]

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-amino-5-chlorobenzotrifluoride.

Preparation of Cyclopropylacetylene

Cyclopropylacetylene serves as the source of the cyclopropylethynyl side chain in Efavirenz. A one-pot synthesis from 5-chloro-1-pentyne is a commonly employed method.

Experimental Protocol:

  • 5-chloro-1-pentyne is dissolved in an inert solvent like cyclohexane and cooled to 0°C.

  • A strong lithium base, such as n-butyllithium in cyclohexane, is added dropwise while maintaining a low temperature.

  • The reaction mixture is then heated to reflux for several hours to facilitate the cyclization.

  • After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer containing the cyclopropylacetylene is separated and purified by fractional distillation.

Synthesis of Racemic Efavirenz

The core of the Efavirenz synthesis involves the coupling of the two key intermediates followed by the formation of the benzoxazinone ring.

Formation of Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

This step involves the addition of the lithium salt of cyclopropylacetylene to 2-amino-5-chlorobenzotrifluoride.

Experimental Protocol (Adapted from Efavirenz intermediate synthesis):

  • Dissolve cyclopropylacetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C to form the lithium acetylide.

  • Stir the resulting solution for 30 minutes.

  • In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Cyclization to Racemic Efavirenz

The final step is the cyclization of the racemic amino alcohol intermediate to form the benzoxazinone ring using a carbonylating agent. 1,1'-Carbonyldiimidazole (CDI) is a commonly used and safer alternative to phosgene.

Experimental Protocol (Adapted from Efavirenz cyclization):

  • Dissolve the racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude racemic Efavirenz can be purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate).

Quantitative Data Summary

The following table summarizes the typical yields and purity for the key steps in the synthesis of racemic Efavirenz. It is important to note that yields can vary based on the specific reaction conditions and scale.

StepStarting Material(s)ProductTypical Yield (%)Typical Purity (%) (Method)Reference(s)
Synthesis of 2-Amino-5-chlorobenzotrifluoridem-Chlorobenzotrifluoride2-Amino-5-chlorobenzotrifluoride54-66-
Synthesis of Cyclopropylacetylene5-Chloro-1-pentyneCyclopropylacetylene60-80>98 (GC)
Formation of Racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol2-Amino-5-chlorobenzotrifluoride, CyclopropylacetyleneRacemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol--
Cyclization to Racemic EfavirenzRacemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-olRacemic Efavirenz75-90>99 (HPLC)

Visualizations

Synthetic Pathway of Racemic Efavirenz

Caption: Overall synthetic pathway for racemic Efavirenz.

Experimental Workflow for the Synthesis of Racemic Efavirenz

Experimental_Workflow START Start PREP_INT1 Prepare 2-Amino-5- chlorobenzotrifluoride START->PREP_INT1 PREP_INT2 Prepare Cyclopropylacetylene START->PREP_INT2 COUPLING Couple Intermediates: Formation of Racemic Amino Alcohol PREP_INT1->COUPLING PREP_INT2->COUPLING CYCLIZATION Cyclization to Racemic Efavirenz COUPLING->CYCLIZATION PURIFICATION Purification by Recrystallization CYCLIZATION->PURIFICATION ANALYSIS Characterization and Purity Analysis (HPLC, NMR, MS) PURIFICATION->ANALYSIS END End ANALYSIS->END

Caption: Experimental workflow for the synthesis of racemic Efavirenz.

References

Unraveling the Enantiomeric Conundrum: A Technical Guide to the Mechanism of Action of (Rac)-Efavirenz and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of the racemic mixture of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and its individual enantiomers, (+)-Efavirenz and (-)-Efavirenz. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced interactions of these stereoisomers with HIV-1 reverse transcriptase, their metabolic fates, and their implications for antiviral efficacy and central nervous system (CNS) toxicity.

Core Mechanism of Action: A Tale of Two Enantiomers

Efavirenz exerts its anti-HIV-1 activity through non-competitive inhibition of the viral enzyme reverse transcriptase (RT), a critical component in the viral replication cycle. The binding of Efavirenz to a hydrophobic pocket adjacent to the enzyme's active site induces a conformational change that allosterically inhibits its function. However, the therapeutic activity and metabolic profile of Efavirenz are predominantly attributed to one of its enantiomers.

It is the (-)-enantiomer, also known as the S-enantiomer , that is the pharmacologically active component responsible for the potent inhibition of HIV-1 reverse transcriptase. In contrast, the (+)-enantiomer (R-enantiomer) exhibits significantly weaker anti-HIV activity. The racemic mixture, (Rac)-Efavirenz, therefore, represents a combination of a highly active and a less active stereoisomer.

A secondary mechanism of action for Efavirenz involves the stimulation of the RNase H activity of reverse transcriptase. This enzymatic function is responsible for degrading the RNA strand of the RNA:DNA hybrid during reverse transcription. By enhancing RNase H activity, Efavirenz may further disrupt the viral replication process.

Quantitative Analysis of Reverse Transcriptase Inhibition

The differential activity of the Efavirenz enantiomers is evident in their respective inhibitory concentrations. The following table summarizes the available quantitative data for the inhibition of HIV-1 reverse transcriptase.

CompoundTargetParameterValue
This compound HIV-1 RT (Wild-Type)Ki2.93 nM[1]
HIV-1 Replication (in cell culture)IC951.5 nM[1]
HIV-1 RT (p66/p51 heterodimer)Kd92 nM[2]
HIV-1 RT (p66 monomer)Kd~2.5 µM[2]
HIV-1 RT (p51 monomer)Kd~2.5 µM[2]
HIV-1 RT (p66/p66 homodimer)Kd250 nM
HIV-1 RT (p51/p51 homodimer)Kd7 nM
(-)-Efavirenz (S-enantiomer) Specific quantitative data for the individual enantiomer's Ki or IC50 against HIV-1 RT is not readily available in the public domain.
(+)-Efavirenz (R-enantiomer) Specific quantitative data for the individual enantiomer's Ki or IC50 against HIV-1 RT is not readily available in the public domain.

Note: While specific inhibitory constants for the individual enantiomers are not detailed in the provided search results, the literature consistently refers to the S-enantiomer as the active moiety.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

A detailed protocol for assessing the inhibitory activity of Efavirenz and its enantiomers against HIV-1 RT is outlined below. This colorimetric assay measures the amount of digoxigenin-labeled dUTP incorporated into a DNA strand, which is inversely proportional to the activity of the RT enzyme.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Template/Primer Hybrid (e.g., poly(A)•oligo(dT))

  • Deoxynucleotide Triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)

  • Digoxigenin-labeled dUTP (DIG-dUTP)

  • Biotin-labeled dUTP

  • Reaction Buffer (e.g., Tris-HCl, pH 8.3, containing KCl, MgCl2, DTT)

  • Lysis Buffer

  • Streptavidin-coated microplates

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution (e.g., 1% SDS)

  • Test compounds (this compound, (+)-Efavirenz, (-)-Efavirenz) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template/primer, dNTP mix, DIG-dUTP, and biotin-dUTP.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Capture of Biotinylated DNA: Transfer the reaction mixture to a streptavidin-coated microplate well and incubate to allow the biotin-labeled DNA to bind to the streptavidin.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add the anti-digoxigenin-POD conjugate and incubate. After another washing step, add the peroxidase substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm). The signal intensity is proportional to the amount of incorporated DIG-dUTP and thus inversely proportional to the RT inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of this compound with HIV-1 Reverse Transcriptase

The structural basis of Efavirenz's inhibitory activity has been elucidated through X-ray crystallography.

Methodology:

  • Protein Expression and Purification: Express and purify the HIV-1 reverse transcriptase heterodimer (p66/p51).

  • Co-crystallization: Co-crystallize the purified HIV-1 RT with this compound. This typically involves mixing the protein and the compound and setting up crystallization trials using various precipitants and conditions.

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray source and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex. Refine the model to achieve the best fit with the experimental data. The crystal structure of HIV-1 RT in complex with this compound has been solved at a resolution of 2.50 Å.

Visualizing the Mechanism and Workflow

Mechanism of Action of Efavirenz

Efavirenz Mechanism of Action cluster_0 HIV-1 Replication Cycle cluster_1 Efavirenz Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Template Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV-1 RT HIV-1 RT Efavirenz Efavirenz Allosteric Binding Efavirenz->Allosteric Binding HIV-1 RT->Allosteric Binding Inhibition Inhibition of Polymerase Activity Allosteric Binding->Inhibition Stimulation Stimulation of RNase H Activity Allosteric Binding->Stimulation Inhibition->Reverse Transcription Blocks

Caption: Mechanism of Efavirenz action on HIV-1 Reverse Transcriptase.

Experimental Workflow for HIV-1 RT Inhibition Assay

HIV-1 RT Inhibition Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Inhibitor Add Inhibitor Prepare Reaction Mix->Add Inhibitor Add HIV-1 RT Add HIV-1 RT Add Inhibitor->Add HIV-1 RT Incubate at 37°C Incubate at 37°C Add HIV-1 RT->Incubate at 37°C Capture on Plate Capture on Plate Incubate at 37°C->Capture on Plate Wash Wash Capture on Plate->Wash Add Conjugate Add Conjugate Wash->Add Conjugate Wash_2 Wash Add Conjugate->Wash_2 Add Substrate Add Substrate Wash_2->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the HIV-1 Reverse Transcriptase inhibition assay.

Enantioselective Metabolism and CNS Toxicity

The clinical profile of Efavirenz is significantly influenced by the enantioselective metabolism of its stereoisomers. The (-)-S-enantiomer is preferentially metabolized by the cytochrome P450 enzyme CYP2B6 to 8-hydroxyefavirenz. This metabolic pathway is more than 10-fold faster for the S-enantiomer compared to the R-enantiomer.

The major metabolite, 8-hydroxyefavirenz , while devoid of significant anti-HIV activity, is a potent neurotoxin and is considered the primary mediator of the CNS adverse effects associated with Efavirenz therapy. These effects can range from dizziness and vivid dreams to more severe psychiatric symptoms. Studies have shown that 8-hydroxyefavirenz is approximately 10-fold more toxic to neurons in culture than the parent drug. Higher plasma concentrations of 8-hydroxyefavirenz have been correlated with an increased incidence of CNS side effects.

The slower metabolism of the (+)-R-enantiomer suggests it may have a longer half-life in the body. While its direct contribution to CNS toxicity is less clear, its accumulation could potentially play a role in the overall adverse effect profile of the racemic mixture.

Signaling Pathway of Efavirenz-Induced Neurotoxicity

Efavirenz Neurotoxicity Pathway Efavirenz Efavirenz CYP2B6 CYP2B6 Efavirenz->CYP2B6 Metabolism 8-hydroxyefavirenz 8-hydroxyefavirenz CYP2B6->8-hydroxyefavirenz Mitochondrial Dysfunction Mitochondrial Dysfunction 8-hydroxyefavirenz->Mitochondrial Dysfunction Altered Calcium Homeostasis Altered Calcium Homeostasis 8-hydroxyefavirenz->Altered Calcium Homeostasis Neuronal Damage Neuronal Damage Mitochondrial Dysfunction->Neuronal Damage Altered Calcium Homeostasis->Neuronal Damage CNS Side Effects Dizziness, Vivid Dreams, Psychiatric Symptoms Neuronal Damage->CNS Side Effects

Caption: Proposed pathway for Efavirenz-induced neurotoxicity.

Conclusion

The therapeutic and adverse effects of this compound are a direct consequence of the distinct pharmacological and metabolic profiles of its constituent enantiomers. The (-)-S-enantiomer is the primary driver of antiviral efficacy, while its major metabolite, 8-hydroxyefavirenz, is a key contributor to the observed CNS toxicity. A thorough understanding of this enantiomeric interplay is crucial for optimizing antiretroviral therapy and for the development of future NNRTIs with improved safety profiles. Further research is warranted to fully elucidate the specific contributions of the (+)-R-enantiomer to the overall clinical effects of the racemic mixture.

References

The Pharmacological Profile of Racemic Efavirenz: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1] Marketed as a racemic mixture, it contains equal amounts of two enantiomers: (S)-efavirenz ((-)-efavirenz) and (R)-efavirenz ((+)-efavirenz). However, the pharmacological activity and metabolic disposition of these enantiomers differ significantly, making a detailed understanding of the racemic mixture's profile crucial for drug development and clinical application. This technical guide provides a comprehensive overview of the pharmacological profile of racemic efavirenz, with a focus on its stereoselective properties, metabolic pathways, and the mechanisms underlying its clinical effects, particularly its characteristic central nervous system (CNS) side effects.

Pharmacodynamics: Stereoselective Antiviral Activity

The antiretroviral activity of efavirenz is almost exclusively attributed to the (-)-enantiomer. It acts as a non-competitive inhibitor of HIV-1 reverse transcriptase, binding to an allosteric site on the enzyme and inducing a conformational change that renders the enzyme inactive.[2]

Table 1: In Vitro Anti-HIV-1 Activity of Efavirenz

CompoundTargetAssayValue
Racemic EfavirenzWild-type HIV-1IC951.5 nM[3]
Racemic EfavirenzWild-type HIV-1 Reverse TranscriptaseKi2.93 nM[3]
Racemic EfavirenzWild-type HIV-1IC500.51 ng/mL[4]

Pharmacokinetics: Enantioselective Metabolism and Disposition

The pharmacokinetics of racemic efavirenz are complex and highly influenced by the stereoselective metabolism of its enantiomers. The primary route of elimination is hepatic metabolism, mainly mediated by the cytochrome P450 (CYP) enzyme system.

Absorption and Distribution

Following oral administration, efavirenz is well absorbed, with peak plasma concentrations reached in approximately 3 to 5 hours. It is highly protein-bound in plasma (around 99.5-99.75%), primarily to albumin.

Metabolism: The Central Role of CYP2B6

The metabolism of efavirenz is markedly stereoselective. The pharmacologically active (-)-enantiomer is primarily metabolized by CYP2B6 to its major metabolite, 8-hydroxyefavirenz. This metabolite is inactive against HIV-1 but has been implicated in the CNS toxicity associated with efavirenz. The (+)-enantiomer is also metabolized by CYP2B6, but at a much slower rate. Genetic polymorphisms in the CYP2B6 gene can significantly impact efavirenz clearance, leading to wide inter-individual variability in plasma concentrations.

Table 2: Inhibition of Human Cytochrome P450 Isozymes by Racemic Efavirenz

CYP IsozymeKi (μM)
CYP2B61.68
CYP2C84.78
CYP2C919.46
CYP2C1921.31
CYP3A440.33

Table 3: Inhibition of Human UGT Isozymes by Racemic Efavirenz

UGT IsozymeKi (μM)
UGT1A140.3
UGT1A42.0
UGT1A99.4
Excretion

The metabolites of efavirenz are primarily excreted in the urine as glucuronide conjugates. Less than 1% of the administered dose is excreted as unchanged drug.

Central Nervous System (CNS) Profile and Toxicity

A significant portion of patients receiving efavirenz experience CNS adverse effects, including dizziness, vivid dreams, insomnia, and in some cases, more severe psychiatric symptoms. These effects are thought to be mediated by both the parent drug and its major metabolite, 8-hydroxyefavirenz.

Mechanisms of Neurotoxicity

The proposed mechanisms for efavirenz-induced neurotoxicity are multifactorial and involve disruptions in normal neuronal function.

  • Mitochondrial Dysfunction: Efavirenz and its 8-hydroxy metabolite have been shown to impair mitochondrial function by inhibiting complex I of the electron transport chain. This leads to decreased ATP production, increased production of reactive oxygen species (ROS), and can trigger the mitochondrial permeability transition pore (mPTP), ultimately leading to apoptosis.

  • Endoplasmic Reticulum (ER) Stress: Efavirenz can induce ER stress, leading to the unfolded protein response (UPR), which can also contribute to cellular dysfunction and apoptosis.

  • Altered Calcium Homeostasis: Dysregulation of intracellular calcium levels is another proposed mechanism of neurotoxicity.

  • NMDA Receptor Modulation: Recent studies suggest that efavirenz can restore the function of dysfunctional N-methyl-D-aspartate (NMDA) receptors, which may play a role in its neurological effects.

Experimental Protocols

Determination of Efavirenz and Metabolites in Human Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of efavirenz in human plasma.

  • Sample Preparation:

    • To 250 μL of plasma, add 100 μL of an internal standard solution (e.g., Tenofovir Disoproxil Fumarate).

    • Add 1 mL of ethyl acetate for protein precipitation and liquid-liquid extraction.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 RPM for 10 minutes at 4°C.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 μL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 247 nm.

    • Injection Volume: 20 μL.

In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a method to assess the inhibitory potential of efavirenz on major CYP450 isoforms using human liver microsomes.

  • Incubation Mixture Preparation:

    • Prepare a stock solution of efavirenz in a suitable solvent (e.g., methanol or DMSO).

    • In a 96-well plate, combine human liver microsomes (0.2 mg/mL final concentration), a cocktail of CYP-specific probe substrates (at concentrations around their Km values), and various concentrations of efavirenz in 100 µL of 0.1 M potassium phosphate buffer (pH 7.4).

  • Reaction Initiation and Termination:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADPH).

    • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes) within the linear range of metabolite formation.

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the formation of the specific metabolites of the probe substrates using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of each CYP isoform at each efavirenz concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Efavirenz Metabolism Workflow

Efavirenz_Metabolism Racemic Efavirenz Racemic Efavirenz (-)-Efavirenz (-)-Efavirenz Racemic Efavirenz->(-)-Efavirenz (+)-Efavirenz (+)-Efavirenz Racemic Efavirenz->(+)-Efavirenz 8-Hydroxyefavirenz 8-Hydroxyefavirenz (-)-Efavirenz->8-Hydroxyefavirenz CYP2B6 (major) Inactive Metabolites Inactive Metabolites (+)-Efavirenz->Inactive Metabolites CYP2B6 (minor) Glucuronide Conjugates Glucuronide Conjugates 8-Hydroxyefavirenz->Glucuronide Conjugates UGTs Excretion Excretion Glucuronide Conjugates->Excretion

Caption: Stereoselective metabolism of racemic efavirenz.

Proposed Signaling Pathway for Efavirenz-Induced Neurotoxicitydot

Efavirenz_Neurotoxicity cluster_neuron Neuron Efavirenz / 8-Hydroxyefavirenz Efavirenz / 8-Hydroxyefavirenz Mitochondrial Dysfunction Mitochondrial Dysfunction ER Stress ER Stress Altered Ca2+ Homeostasis Altered Ca2+ Homeostasis NMDA Receptor Modulation NMDA Receptor Modulation Neuronal Injury / Apoptosis Neuronal Injury / Apoptosis

References

in vitro metabolic stability of (Rac)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Metabolic Stability of (Rac)-Efavirenz

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus (HIV)-1 infection.[1][2] As a racemic mixture, its clinical formulation consists of the S-enantiomer, which is pharmacologically active, and the inactive R-enantiomer.[3] Understanding the metabolic stability of Efavirenz is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) system, making in vitro models essential for characterizing its clearance pathways and metabolic fate.[4][5] This guide provides a detailed overview of the in vitro metabolism of Efavirenz, focusing on its metabolic pathways, quantitative kinetic data, and the experimental protocols used for its evaluation.

Metabolic Pathways of this compound

The biotransformation of Efavirenz is complex, involving both Phase I and Phase II metabolic reactions. The primary clearance mechanism is oxidative hydroxylation, followed by glucuronidation of the resulting metabolites.

Phase I Metabolism: Oxidative Hydroxylation

In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified two main primary hydroxylation pathways:

  • 8-Hydroxylation : This is the major metabolic pathway, leading to the formation of 8-hydroxyefavirenz (8-OH-EFV). This reaction is predominantly catalyzed by CYP2B6 . Minor contributions to this pathway have been attributed to CYP2A6, CYP3A4, CYP3A5, and CYP1A2.

  • 7-Hydroxylation : A minor pathway that produces 7-hydroxyefavirenz (7-OH-EFV). This route is principally catalyzed by CYP2A6 . In HLMs, 7-hydroxylation accounts for approximately 22.5% of the total primary metabolism, while 8-hydroxylation accounts for the remaining 77.5%.

Secondary and Phase II Metabolism

The primary metabolites can undergo further metabolism:

  • Secondary Hydroxylation : The major primary metabolite, 8-hydroxyefavirenz, is further oxidized to a secondary metabolite, 8,14-dihydroxyefavirenz . This sequential metabolism is also primarily catalyzed by CYP2B6.

  • Glucuronidation : Efavirenz and its hydroxylated metabolites are subsequently conjugated with glucuronic acid, a Phase II reaction that facilitates their excretion. The formation of 8-hydroxy-EFV-glucuronide is a major elimination route. Direct N-glucuronidation of the parent Efavirenz molecule is catalyzed by UGT2B7.

The metabolic cascade of Efavirenz is illustrated in the diagram below.

Efavirenz_Metabolism EFV Efavirenz OH8 8-hydroxyefavirenz (Major Metabolite) EFV->OH8 CYP2B6 (Major) CYP2A6, CYP3A4/5, CYP1A2 (Minor) OH7 7-hydroxyefavirenz (Minor Metabolite) EFV->OH7 CYP2A6 (Major) NGlucuronide N-glucuronide-efavirenz EFV->NGlucuronide UGT2B7 diOH 8,14-dihydroxyefavirenz (Secondary Metabolite) OH8->diOH CYP2B6 Glucuronides Glucuronide Conjugates (Excretion Products) OH8->Glucuronides OH7->Glucuronides diOH->Glucuronides

Caption: Metabolic pathways of Efavirenz.

Quantitative Data on Metabolic Stability and Enzyme Kinetics

The metabolic stability of Efavirenz is determined by the kinetic parameters of the enzymes involved. Studies have shown that CYP2B6 exhibits atypical, cooperative kinetics for Efavirenz metabolism rather than standard Michaelis-Menten kinetics.

Table 1: In Vitro Kinetic Parameters for Efavirenz Metabolism
ReactionEnzyme SystemKinetic ParameterValue (µM)Reference
7-hydroxylationExpressed CYP2A6Km10.9
8-hydroxylationExpressed CYP2A6Km11.2
8-hydroxylationExpressed CYP2B6.1 (Wild-type)S50 (Hill model)12.0 ± 0.9
8-hydroxylationExpressed CYP2B6.6 (Variant)S50 (Hill model)18.0 ± 2.6

Note: S50 represents the substrate concentration at half-maximal velocity for enzymes following Hill kinetics.

Efavirenz is not only a substrate but also an inhibitor of several CYP enzymes. This dual role can lead to complex drug-drug interactions.

Table 2: In Vitro Inhibition of CYP Isoforms by Efavirenz
CYP IsoformSubstrate ProbeInhibition TypeKi (µM)Reference
CYP2B6 BupropionCompetitive1.68
CYP2C8 AmodiaquineCompetitive4.78
CYP2C9 DiclofenacCompetitive19.46
CYP2C19 S-mephenytoinCompetitive21.31
CYP3A MidazolamCompetitive40.33
CYP1A2 Phenacetin-Minimal Inhibition
CYP2A6 Coumarin-Minimal Inhibition
CYP2D6 Dextromethorphan-Minimal Inhibition

Experimental Protocols

Standardized in vitro assays are employed to determine metabolic stability and identify the enzymes responsible for a compound's metabolism.

Microsomal Stability Assay

This assay determines the rate of disappearance of the parent drug when incubated with liver microsomes.

Methodology:

  • Incubation Mixture Preparation : A typical incubation mixture (e.g., 200 µL final volume) in a phosphate buffer (pH 7.4) contains:

    • Human Liver Microsomes (HLMs): ~0.25 - 0.5 mg/mL protein concentration.

    • Efavirenz: A concentration range, typically 1–150 µM, is used to determine kinetic parameters. A single concentration (e.g., 1 µM) is often used for half-life determination.

    • NADPH-generating system (Cofactors): Consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a continuous supply of NADPH, which is essential for CYP activity.

  • Incubation : The reaction is initiated by adding the cofactor solution after a brief pre-incubation of Efavirenz and microsomes at 37°C. Samples are incubated for specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination : The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step also precipitates the microsomal proteins.

  • Sample Processing : Samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.

  • Analysis : The concentration of remaining Efavirenz is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis :

    • The natural logarithm of the percentage of Efavirenz remaining is plotted against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • In vitro half-life (t1/2) is calculated as: 0.693 / k.

    • Intrinsic clearance (CLint) is calculated as: (0.693 / t_1/2) / (mg microsomal protein/mL).

Reaction Phenotyping Protocol

This set of experiments identifies which specific CYP enzymes are responsible for the metabolism of Efavirenz.

Methodology:

  • Recombinant Human CYPs (rhCYP) : Efavirenz (at low and high concentrations, e.g., 10 and 100 µM) is incubated individually with a panel of commercially available, expressed human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The formation of metabolites (7-OH-EFV and 8-OH-EFV) is monitored. The enzyme that produces the highest amount of a specific metabolite is identified as the primary catalyst.

  • Selective Chemical Inhibition : Efavirenz is incubated with pooled HLMs in the presence and absence of known selective inhibitors for specific CYP enzymes. For example, thioTEPA is a selective inhibitor of CYP2B6, and pilocarpine is used for CYP2A6. A significant reduction in metabolite formation in the presence of an inhibitor points to the involvement of that specific enzyme.

  • Correlation Analysis : The rates of 7- and 8-hydroxyefavirenz formation are measured in a panel of HLMs from different individual donors (e.g., n=7 or more). These rates are then correlated with the known catalytic activities of major CYP enzymes in those same donors. A strong correlation (high r-value) between the rate of Efavirenz metabolism and the activity of a specific CYP isoform (e.g., CYP2B6 activity) confirms its role.

The general workflow for these in vitro experiments is depicted below.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Interpretation reagents Prepare Reagents (Buffer, Cofactors) incubation Incubate at 37°C (Various Time Points) reagents->incubation test_system Prepare Test System (Microsomes, rhCYPs) test_system->incubation drug_sol Prepare Efavirenz Solution drug_sol->incubation termination Terminate Reaction (e.g., Cold Acetonitrile) incubation->termination processing Process Sample (Centrifugation) termination->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Data Analysis (Calculate k, t½, CLint) lcms->data_analysis interpretation Interpretation (Phenotyping, Kinetics) data_analysis->interpretation

References

An In-depth Technical Guide to the Physicochemical Properties of (Rac)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of racemic Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways.

Physicochemical Properties

The following tables summarize the key quantitative physicochemical data for (Rac)-Efavirenz. It is important to note that while Efavirenz is administered as the (S)-enantiomer, much of the publicly available data does not specify the exact form and may be representative of the racemic mixture.

Table 1: General and Physical Properties
PropertyValueReference
Molecular FormulaC₁₄H₉ClF₃NO₂[1][2]
Molecular Weight315.67 g/mol [1][2]
AppearanceWhite to slightly pink crystalline powder[3]
Melting Point139-141 °C
pKa10.2
LogP4.6
Table 2: Solubility Data
SolventSolubilityReference
WaterPractically insoluble (<10 mg/L)
MethanolFreely soluble
Ethanol~20 mg/mL
DMSO~14 mg/mL
Dimethylformamide (DMF)~20 mg/mL
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL
AcetoneSoluble
ChloroformSoluble

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Efavirenz are outlined below.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of Efavirenz in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

pKa Determination (LC-UV Method)

The acid dissociation constant (pKa) of Efavirenz can be determined by a reversed-phase high-performance liquid chromatographic (RP-HPLC) method.

  • Chromatographic System: An RP-18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). The detection wavelength is set to the UV maximum of Efavirenz, which is approximately 247 nm.

  • Procedure:

    • A series of mobile phases with different pH values are prepared.

    • A solution of Efavirenz is injected into the HPLC system for each mobile phase composition.

    • The retention time (tR) of Efavirenz is recorded for each pH value.

    • The dead time (t0) is determined by injecting a non-retained compound like uracil.

  • Data Analysis:

    • The capacity factor (k) is calculated for each pH using the formula: k = (tR - t0) / t0.

    • The pKa is then determined by plotting the capacity factor against the pH and fitting the data to a suitable sigmoidal model. Non-linear regression analysis can be used for precise calculation.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior of this compound, including its melting point and thermal stability.

  • Differential Scanning Calorimetry (DSC): A small, accurately weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature. An endothermic peak is observed at the melting point. The DSC thermogram of Efavirenz typically shows a sharp endotherm corresponding to its melting point.

  • Thermogravimetric Analysis (TGA): A sample of this compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. The TGA curve shows the temperature at which the substance begins to decompose, indicated by a loss of mass. For Efavirenz, significant mass loss due to thermal degradation typically begins at temperatures above its melting point.

X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for investigating the polymorphism of this compound.

  • Sample Preparation: A finely powdered sample of this compound is packed into a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit distinct XRPD patterns.

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves hydroxylation, followed by glucuronidation.

Efavirenz_Metabolism Efavirenz Efavirenz 8-hydroxyefavirenz 8-hydroxyefavirenz Efavirenz->8-hydroxyefavirenz CYP2B6 (major) CYP3A4 8,14-dihydroxyefavirenz 8,14-dihydroxyefavirenz 8-hydroxyefavirenz->8,14-dihydroxyefavirenz CYP2B6 Glucuronidated_Metabolites Glucuronidated Metabolites 8-hydroxyefavirenz->Glucuronidated_Metabolites Glucuronidation 8,14-dihydroxyefavirenz->Glucuronidated_Metabolites Glucuronidation Excretion Excretion (Urine and Feces) Glucuronidated_Metabolites->Excretion

Caption: Metabolic pathway of Efavirenz.

Polymorphism

Efavirenz is known to exhibit polymorphism, meaning it can exist in different crystalline forms. These polymorphs can have different physicochemical properties, including solubility and melting point, which can in turn affect the drug's bioavailability. Studies have identified and characterized different polymorphic forms of Efavirenz, often designated as Form I, Form II, etc. The thermodynamic relationship between polymorphs can be enantiotropic, meaning their relative stability inverts at a specific transition temperature. Characterization of the specific polymorphic form is crucial during drug development and manufacturing to ensure consistent product quality and performance.

References

(Rac)-Efavirenz as a non-nucleoside reverse transcriptase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor

Abstract

Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] This technical guide provides a comprehensive overview of (Rac)-Efavirenz for researchers, scientists, and drug development professionals. It delves into its mechanism of action, presents key quantitative data, details relevant experimental protocols, and explores the structural basis of its interaction with HIV-1 reverse transcriptase. The racemic nature of the synthesized compound and the superior activity of the (S)-enantiomer are also discussed.

Introduction

Efavirenz is a benzoxazinone derivative that specifically targets and inhibits the activity of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3][4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz is a non-competitive inhibitor that binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting the conversion of viral RNA into DNA. Efavirenz is primarily active against HIV-1 and does not inhibit HIV-2 RT or human DNA polymerases.

The synthesis of Efavirenz typically results in a racemic mixture of its two enantiomers, (+)-Efavirenz and (-)-Efavirenz. The desired pharmacological activity resides in the (S)-enantiomer, which is (-)-Efavirenz. Consequently, chiral separation is a critical step in its manufacturing process.

Mechanism of Action

Efavirenz exerts its antiviral effect through non-competitive inhibition of HIV-1 reverse transcriptase. The binding of Efavirenz to the NNRTI binding pocket, located approximately 10 Å from the catalytic site, allosterically distorts the enzyme's structure. This conformational change affects the flexibility of the "thumb" and "finger" subdomains of the p66 subunit, which are crucial for the proper positioning of the nucleic acid template and primer. The ultimate result is the inhibition of DNA polymerization, thereby preventing the synthesis of viral DNA necessary for integration into the host cell genome and subsequent viral replication.

Recent studies have also suggested that Efavirenz can stimulate the RNase H activity of reverse transcriptase, which is responsible for degrading the RNA strand of the RNA-DNA hybrid during reverse transcription. This enhanced degradation may further contribute to its overall antiviral efficacy.

dot

Mechanism_of_Action Mechanism of Action of Efavirenz HIV_RNA HIV-1 Viral RNA Host_Cell Host Cell HIV_RNA->Host_Cell Enters RT HIV-1 Reverse Transcriptase (RT) Host_Cell->RT Releases RT_Efavirenz_Complex RT-Efavirenz Allosteric Complex RT->RT_Efavirenz_Complex Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes Efavirenz This compound Efavirenz->RT Binds to NNRTI Pocket Inhibition Inhibition RT_Efavirenz_Complex->Inhibition Integration Integration into Host Genome Viral_DNA->Integration Leads to Replication Viral Replication Integration->Replication Enables Inhibition->Viral_DNA Blocks

Caption: Mechanism of Efavirenz as a non-nucleoside reverse transcriptase inhibitor.

Quantitative Data

The following tables summarize key quantitative parameters for Efavirenz, providing insights into its potency, binding affinity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of Efavirenz

ParameterValueCell Type/ConditionsReference
Ki 2.93 nMWild-type HIV-1 RT
IC50 1.4 µMHIV RT assay
IC95 1.5 nMHIV-1 replicative spread in cell culture
EC90-95 1.7 - 25 nMVarious cell types
CSF/IC50 Ratio 26 (median)Wild-type HIV

Table 2: Efavirenz Binding and Dissociation Constants

ParameterValueProtein FormReference
Kd (p66-EFV) ~2.5 µMp66 monomer
Kd (p51-EFV) ~2.5 µMp51 monomer
Kd (p66/p66-EFV) 250 nMp66/p66 homodimer
Kd (p51/p51-EFV) 7 nMp51/p51 homodimer
Kd (p66/p51-EFV) 92 nMp66/p51 heterodimer
k-1 (dissociation) ~9 x 10-5 s-1Monomers

Table 3: Pharmacokinetic Parameters of Efavirenz

ParameterValueConditionReference
Plasma Half-life 40-55 hMultiple doses
Cmax 4.07 µg/mL
Cmin 1.76 µg/mL
AUC 57.9 µg/mL·h
Protein Binding >99%
CSF:Plasma Ratio 0.69%

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of Efavirenz against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Add the diluted Efavirenz or DMSO (for control) to the respective tubes.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA.

  • Precipitate the radiolabeled DNA by incubating on ice.

  • Collect the precipitate by filtering the solution through glass fiber filters.

  • Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Efavirenz concentration relative to the control and determine the IC₅₀ value.

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RT_Inhibition_Assay Workflow for HIV-1 RT Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dilutions Prepare Efavirenz Serial Dilutions Add_Inhibitor Add Efavirenz/ Control Dilutions->Add_Inhibitor Reaction_Mix Prepare Reaction Mixture Reaction_Mix->Add_Inhibitor Start_Reaction Initiate with HIV-1 RT Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop with TCA Incubate->Stop_Reaction Precipitate Precipitate DNA Stop_Reaction->Precipitate Filter Filter and Wash Precipitate->Filter Measure Measure Radioactivity Filter->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Experimental workflow for determining HIV-1 RT inhibition.

Chiral Separation of this compound by HPLC

This protocol provides a general method for separating the enantiomers of this compound.

Materials:

  • This compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropyl alcohol (IPA)

  • Chiral HPLC column (e.g., Chiralcel OD-H)

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare the mobile phase, typically a mixture of n-Hexane and IPA (e.g., 90:10 v/v).

  • Degas the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Inject the this compound solution onto the column.

  • Monitor the separation and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Quantify the individual enantiomers by integrating the peak areas.

Structural Insights from Crystallography

The crystal structure of Efavirenz in complex with HIV-1 RT has provided invaluable insights into its mechanism of action and its resilience to some resistance mutations. The Efavirenz molecule adopts a "crane bird" like conformation and binds within the hydrophobic NNRTI binding pocket. This binding pocket is not present in the absence of an NNRTI, indicating an induced-fit binding mechanism. The cyclopropyl and trifluoromethyl groups of Efavirenz make key interactions with amino acid residues in the pocket, contributing to its high binding affinity.

Resistance

A significant challenge in the long-term use of NNRTIs, including Efavirenz, is the emergence of drug-resistant strains of HIV-1. A single amino acid substitution in the NNRTI binding pocket can confer high-level resistance. The most common mutation associated with Efavirenz resistance is K103N. Other mutations that can contribute to resistance include L100I, V108I, Y181C, Y188L, and G190A. The development of next-generation NNRTIs often focuses on maintaining activity against these common resistant variants.

Conclusion

This compound remains a significant molecule in the study of HIV-1 therapeutics. Its well-characterized mechanism of action, extensive quantitative data, and the availability of detailed experimental protocols make it a valuable tool for researchers. Understanding its chemical properties, its interaction with the target enzyme, and the mechanisms of resistance are crucial for the development of new and more effective antiretroviral agents. This technical guide provides a solid foundation for professionals engaged in the ongoing efforts to combat the HIV/AIDS pandemic.

References

The Solubility Profile of (Rac)-Efavirenz: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of the non-nucleoside reverse transcriptase inhibitor, (Rac)-Efavirenz, in common laboratory solvents. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and the influence of polymorphism on its aqueous solubility.

This compound, a cornerstone in the treatment of HIV-1, is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[1] Understanding its solubility in various solvents is paramount for drug development, from early-stage formulation to quality control and manufacturing. This technical guide consolidates available quantitative and qualitative solubility data, outlines a standard experimental protocol for its determination, and explores the impact of crystalline forms on solubility.

Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of common laboratory solvents. The following tables summarize the available quantitative and qualitative data.

Quantitative Solubility Data
SolventSolubility (mg/mL)Temperature
Dimethylformamide (DMF)~20Not Specified
Ethanol~20Not Specified
Dimethyl Sulfoxide (DMSO)~14Not Specified
1:1 Ethanol:PBS (pH 7.2)~0.5Not Specified
Water0.004Not Specified

Note: The temperatures for the organic solvent solubility data were not specified in the source documents.

Qualitative Solubility Data
SolventSolubility Description
MethanolFreely Soluble[2][3]
AcetoneSoluble[4]
ChloroformSoluble[4]
DichloromethaneSoluble
AcetonitrileSoluble enough for recrystallization
Ethyl AcetateSoluble enough for recrystallization
n-HexaneUsed in recrystallization
n-HeptaneUsed in recrystallization
WaterPractically Insoluble

The Influence of Polymorphism on Aqueous Solubility

Efavirenz is known to exhibit polymorphism, meaning it can exist in different crystalline forms. The specific crystalline form can be influenced by the solvent used for recrystallization. These different polymorphic forms can have significantly different physicochemical properties, including aqueous solubility.

One study demonstrated that different polymorphic forms of Efavirenz, obtained by recrystallization from various solvents including acetonitrile, methanol, ethyl acetate, and acetone, exhibited different aqueous solubilities. For instance, "Form 6" and "Form 2" showed higher aqueous solubility compared to the untreated Efavirenz. This highlights the critical importance of controlling the crystallization process to ensure consistent solubility and bioavailability of the final drug product.

G Impact of Solvent on Efavirenz Polymorphism and Aqueous Solubility Solvent1 Acetonitrile PolymorphA Polymorph A Solvent1->PolymorphA Solvent2 Methanol PolymorphB Polymorph B Solvent2->PolymorphB Solvent3 Ethyl Acetate PolymorphC Polymorph C Solvent3->PolymorphC Solvent4 Acetone Solvent4->PolymorphA Solubility1 Solubility X PolymorphA->Solubility1 Solubility2 Solubility Y PolymorphB->Solubility2 Solubility3 Solubility Z PolymorphC->Solubility3

Solvent-induced polymorphism affecting solubility.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvents of high purity

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Glass vials or flasks with screw caps

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visually apparent.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials to further separate the solid phase.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Sample Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved this compound. A standard calibration curve should be prepared using solutions of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution factor

3. Data Analysis and Reporting:

  • The solubility should be reported as the mean of at least three independent determinations.

  • The temperature at which the solubility was determined must be clearly stated.

  • The analytical method used for quantification should be specified.

G Experimental Workflow for Shake-Flask Solubility Determination start Start prepare Prepare Supersaturated Solution (Excess Efavirenz in Solvent) start->prepare equilibrate Equilibrate (24-72h at constant temperature with agitation) prepare->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm syringe filter) separate->filter dilute Dilute Filtrate filter->dilute quantify Quantify Concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Workflow for solubility determination.

References

A Technical Guide to the Off-Target Anticancer Mechanisms of Racemic Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy, is administered as a racemic mixture. Emerging preclinical evidence has illuminated its potent off-target anticancer activities, positioning it as a compelling candidate for drug repurposing. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the onco-static and cytotoxic effects of racemic Efavirenz in cancer cells. It details the induction of apoptosis via DNA damage response pathways, disruption of mitochondrial bioenergetics, metabolic reprogramming through inhibition of fatty acid synthesis, and modulation of cancer stem cells. This document summarizes key quantitative data, presents detailed experimental protocols for assessing these effects, and utilizes pathway diagrams to visualize the complex signaling networks involved.

Core Off-Target Anticancer Mechanisms

Racemic Efavirenz exerts its anticancer effects through a multi-pronged attack on cancer cell biology, distinct from its canonical function of inhibiting HIV reverse transcriptase. The primary mechanisms identified are detailed below.

Induction of DNA Damage, Cell Cycle Arrest, and Apoptosis

Efavirenz induces significant genotoxic stress in cancer cells, leading to the activation of DNA damage response (DDR) pathways and subsequent cell cycle arrest and apoptosis.[1][2] In leukemia cells, EFV treatment leads to the pronounced activation and phosphorylation of key DDR proteins, including p53, checkpoint kinase 2 (Chk2), and the histone variant H2AX (γH2AX), which are hallmarks of DNA double-strand breaks.[1][3] This activation of p53 can trigger cell cycle arrest, preventing the proliferation of damaged cells.[3] In lung cancer cells, this response can occur through the ATM signaling pathway. Ultimately, this sustained DNA damage triggers the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), leading to programmed cell death. Studies in lung cancer models show that EFV can induce an S-phase arrest in the cell cycle, indicating a direct interference with DNA replication.

G EFV Racemic Efavirenz DNA_Damage DNA Damage (Double-Strand Breaks) EFV->DNA_Damage ATM_CHK2 Activation of ATM/Chk2 DNA_Damage->ATM_CHK2 gH2AX Phosphorylation of H2AX (γH2AX) DNA_Damage->gH2AX p53 Phosphorylation of p53 ATM_CHK2->p53 Arrest S-Phase Cell Cycle Arrest p53->Arrest Mito Mitochondria p53->Mito pro-apoptotic signaling Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G EFV Racemic Efavirenz Mito Mitochondrion EFV->Mito ETC Electron Transport Chain (Complex I Inhibition) Mito->ETC MMP Decreased Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS ATP Decreased ATP Production MMP->ATP Energy Energy Deprivation ATP->Energy Ox_Stress Oxidative Stress ROS->Ox_Stress Death Cell Death / Apoptosis Energy->Death Ox_Stress->Death G EFV Racemic Efavirenz ACC Acetyl-CoA Carboxylase (ACC) EFV->ACC FASN Fatty Acid Synthase (FASN) EFV->FASN Malonyl Malonyl-CoA Production ACC->Malonyl FAS Fatty Acid Synthesis FASN->FAS Malonyl->FAS Lipid Lipid Biosynthesis (for membranes, signaling) FAS->Lipid Prolif Cancer Cell Proliferation and Survival Lipid->Prolif G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assays cluster_2 Phase 3: Analysis Culture 1. Cell Culture (e.g., PC-3, A549, BxPC-3) Treatment 2. Drug Treatment (Racemic Efavirenz, Vehicle Control) (Dose-response & time-course) Culture->Treatment Viability Cell Viability (MTT, Annexin V) Treatment->Viability Protein Protein Analysis (Western Blot) Treatment->Protein Mito Mitochondrial Function (JC-1, Seahorse) Treatment->Mito Gene Gene Expression (RT-qPCR, RNA-Seq) Treatment->Gene Acquisition 4. Data Acquisition (Plate Reader, Flow Cytometer, Imager, Sequencer) Viability->Acquisition Protein->Acquisition Mito->Acquisition Gene->Acquisition Analysis 5. Statistical Analysis & Interpretation Acquisition->Analysis

References

Methodological & Application

Application Notes and Protocols for the Quantification of (Rac)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is a chiral molecule and is administered as the (S)-enantiomer, which is the therapeutically active form. The (R)-enantiomer is considered an impurity and its quantification is crucial for quality control and to ensure the safety and efficacy of the drug product. This document provides detailed application notes and protocols for the quantitative analysis of racemic Efavirenz ((Rac)-Efavirenz) using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and an adapted Capillary Electrophoresis (CE) method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Quantitative Data Summary
ParameterResultReference
Linearity Range200 - 6210 ng/mL[1]
Correlation Coefficient (R²)0.9999 for (R)-isomer[1]
Limit of Detection (LOD)66 ng/mL[1]
Limit of Quantification (LOQ)200 ng/mL[1]
Accuracy (Recovery)98.7% - 104.0%[1]
Precision (%RSD)< 2.0%
Resolution (Rs)> 1.5
Experimental Protocol

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column.

  • Mobile Phase: n-Hexane: Isopropyl alcohol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Retention Times: (R)-Efavirenz: ~7.5 min, (S)-Efavirenz: ~9.2 min.

Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 200 - 6000 ng/mL).

  • Sample Solution: Accurately weigh and dissolve the Efavirenz sample in the mobile phase to a known concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

System Suitability:

  • Inject the system suitability solution (a mid-range standard) six times. The relative standard deviation (%RSD) of the peak areas for each enantiomer should be ≤ 2.0%, and the resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

  • Determine the concentration of each enantiomer in the sample by interpolating its peak area from the calibration curve.

Chiral Ultra-Performance Liquid Chromatography (UPLC)

Chiral UPLC offers faster analysis times and improved resolution compared to conventional HPLC due to the use of smaller particle size columns and higher operating pressures.

Quantitative Data Summary
ParameterResultReference
Linearity Range0.249 - 375 µg/mL
Limit of Detection (LOD)0.075 µg/mL
Limit of Quantification (LOQ)0.249 µg/mL
Accuracy (Recovery)97 - 104% for (R)-Efavirenz
Resolution (Rs)> 3.0
Experimental Protocol

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or UV detector.

Chromatographic Conditions:

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare standards in the range of 0.25 to 400 µg/mL.

  • Sample Solution: Prepare the sample solution in the mobile phase to a concentration within the linear range.

  • Filter all solutions through a 0.22 µm syringe filter.

System Suitability:

  • Perform replicate injections of a mid-range standard. The %RSD for peak areas should be ≤ 2.0%, and the resolution between enantiomers should be > 3.0.

Data Analysis:

  • Generate a calibration curve and determine the concentration of each enantiomer in the sample as described for the HPLC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it suitable for the quantification of Efavirenz in complex biological matrices. This protocol is for the quantification of total Efavirenz, not the individual enantiomers, unless coupled with a chiral separation method.

Quantitative Data Summary
ParameterResultReference
Linearity Range1.9 - 500 ng/mL
Accuracy93.7 - 99.5%
Precision (%CV)1.5 - 5.6%
Lower Limit of Quantification (LLOQ)1.0 ng/mL (in plasma)
Recovery>64% (from dried blood spots)
Experimental Protocol

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters Xbridge C18 (50 mm × 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp to a high percentage of mobile phase B to elute the analyte, and then return to initial conditions for re-equilibration. A run time of around 5 minutes is common.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Efavirenz: m/z 314.2 → 243.9.

    • ¹³C₆-Efavirenz (Internal Standard): m/z 320.2 → 249.9.

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Sample Preparation (from Plasma):

  • To 50 µL of plasma sample, add an internal standard solution (¹³C₆-Efavirenz).

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and dilute with water before injection.

Data Analysis:

  • Quantify Efavirenz using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Capillary Electrophoresis (CE) - Adapted Method

Quantitative Data Summary (Expected Performance)
ParameterExpected Result
Linearity RangeTo be determined (typically in µg/mL range)
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Precision (%RSD)< 5%
Resolution (Rs)> 1.5
Experimental Protocol (Adapted)

Instrumentation:

  • Capillary electrophoresis system with a PDA or UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, typically 50 µm i.d., with an effective length of around 40-50 cm.

  • Background Electrolyte (BGE): A buffer solution (e.g., 25 mM phosphate buffer) at a pH that ensures the analyte is charged (for Efavirenz, a slightly basic pH might be explored).

  • Chiral Selector: A cyclodextrin derivative (e.g., sulfated-β-cyclodextrin or hydroxypropyl-β-cyclodextrin) added to the BGE. The type and concentration will need to be optimized.

  • Voltage: Typically in the range of 15-30 kV.

  • Temperature: Controlled, e.g., 25°C.

  • Detection: UV detection at a wavelength where Efavirenz absorbs (e.g., 247 nm).

  • Injection: Hydrodynamic or electrokinetic injection.

Sample Preparation:

  • Stock and Standard Solutions: Prepare as described for the HPLC method, using the BGE as the diluent.

  • Sample Solution: Dissolve the sample in the BGE.

  • Degas all solutions before use.

Method Development Considerations:

  • Chiral Selector Screening: Screen different types and concentrations of cyclodextrins to achieve baseline separation of the enantiomers.

  • pH of BGE: Optimize the pH of the background electrolyte to control the charge of Efavirenz and the electroosmotic flow.

  • Voltage and Temperature: Optimize for the best balance between resolution and analysis time.

Data Analysis:

  • Quantification is based on the corrected peak area (peak area divided by migration time) to account for variations in injection volume. A calibration curve is constructed using this corrected peak area.

Visualizations

Logical Relationship of this compound Enantiomers

G rac_efavirenz This compound (Racemic Mixture) s_efavirenz (S)-Efavirenz (Active Enantiomer) rac_efavirenz->s_efavirenz Contains r_efavirenz (R)-Efavirenz (Inactive Enantiomer/Impurity) rac_efavirenz->r_efavirenz Contains s_efavirenz->rac_efavirenz r_efavirenz->rac_efavirenz

Caption: Relationship between this compound and its (S) and (R) enantiomers.

Experimental Workflow for Chiral HPLC/UPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute filter Filter through 0.45/0.22 µm Filter dilute->filter inject Inject into HPLC/UPLC System filter->inject separate Chiral Separation on Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Enantiomers calibrate->quantify

Caption: General workflow for the chiral HPLC/UPLC analysis of this compound.

Experimental Workflow for LC-MS/MS Analysis

G cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Aliquot Plasma Sample is_add Add Internal Standard plasma->is_add precipitate Protein Precipitation is_add->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect & Dilute Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Area Ratios integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Efavirenz calibrate->quantify

Caption: Workflow for the LC-MS/MS quantification of Efavirenz in plasma.

References

Application Note: Chiral Separation of (Rac)-Efavirenz Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the treatment of HIV-1 infection.[1][2] The molecule possesses a single chiral center, with the (S)-enantiomer being the therapeutically active agent.[1][2] Regulatory agencies, such as the United States Food and Drug Administration, have stringent guidelines for the marketing of optically active drugs, necessitating the development of reliable methods for enantiomeric separation to ensure drug efficacy and safety.[3] This application note details validated normal-phase and reverse-phase HPLC methods for the effective separation and quantification of (Rac)-Efavirenz enantiomers.

Principle of Chiral Separation

The separation of enantiomers is achieved using a chiral stationary phase (CSP). The CSP interacts diastereomerically with the enantiomers of the analyte, leading to differential retention times and subsequent separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated high efficacy in resolving a wide array of chiral compounds, including Efavirenz.

Normal-Phase HPLC Method

This method is a widely employed and robust technique for the baseline separation of Efavirenz enantiomers.

Chromatographic Conditions

ParameterCondition
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Chiral Selector Cellulose tris(3,5-dimethylphenyl)carbamate
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Quantitative Data Summary

ParameterResult
Retention Time ((R)-Efavirenz) ~7.5 min
Retention Time ((S)-Efavirenz) ~9.2 min
Resolution (Rs) > 3.0
Linearity Range 0.249 - 375 µg/mL
Limit of Detection (LOD) 0.075 µg/mL
Limit of Quantification (LOQ) 0.249 µg/mL
Accuracy (Recovery) 97 - 104%

Experimental Protocol

  • Mobile Phase Preparation:

    • Precisely mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropyl Alcohol.

    • Degas the mobile phase using a suitable method such as sonication for 15 minutes.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.25, 0.5, 1, 5, 10, 50, 100, 250, 375 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the Efavirenz sample in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of each standard solution and the sample solution.

    • Monitor the elution at a wavelength of 254 nm.

  • System Suitability:

    • Inject a system suitability solution (a mixture of both enantiomers) to verify that the resolution between the (R)- and (S)-Efavirenz peaks is greater than 3.0.

Experimental Workflow for Normal-Phase HPLC

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (n-Hexane:IPA 90:10) B Standard & Sample Preparation C Column Equilibration (Chiralcel OD-H, 30°C) B->C D Injection (10 µL) C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (254 nm) E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Workflow for the chiral separation of Efavirenz by Normal-Phase HPLC.

Reverse-Phase HPLC Method

This method offers an alternative to the normal-phase separation and can be advantageous depending on the sample matrix and solubility.

Chromatographic Conditions

ParameterCondition
Column Lux Amylose-2
Chiral Selector Amylose tris(5-chloro-2-methyl phenyl carbamate)
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 252 nm
Injection Volume 10 µL

Quantitative Data Summary

ParameterResult
Linearity Range ((R)-enantiomer) 0.04 - 0.4 mg/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.04 mg/mL
Accuracy (Recovery) 93.5 - 107.5%

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Mix 550 mL of the 0.1% formic acid in water with 450 mL of HPLC-grade acetonitrile.

    • Degas the mobile phase using a suitable method.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare calibration standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 0.04, 0.1, 0.2, 0.3, 0.4 mg/mL).

  • Sample Preparation:

    • Dissolve the Efavirenz sample in the mobile phase to a concentration within the established linear range.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the Lux Amylose-2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is obtained.

    • Inject 10 µL of the standard and sample solutions.

    • Monitor the chromatogram at 252 nm.

  • System Suitability:

    • Ensure adequate resolution between the enantiomer peaks as per internal validation protocols.

Experimental Workflow for Reverse-Phase HPLC

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (0.1% HCOOH in H2O:ACN 55:45) B Standard & Sample Preparation C Column Equilibration (Lux Amylose-2, 25°C) B->C D Injection (10 µL) C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (252 nm) E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Workflow for the chiral separation of Efavirenz by Reverse-Phase HPLC.

Logical Relationship of Chiral Separation

G racemate Racemic Efavirenz ((R)- and (S)-Enantiomers) csp Chiral Stationary Phase (CSP) complexes Transient Diastereomeric Complexes ((R)-Efavirenz-CSP & (S)-Efavirenz-CSP) racemate->complexes Interaction separation Differential Retention & Separation complexes->separation Different Stabilities enantiomers Resolved Enantiomers separation->enantiomers

Caption: Principle of chiral separation via diastereomeric complex formation.

References

Application Notes and Protocols for (Rac)-Efavirenz Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of (Rac)-Efavirenz stock solutions for research and developmental purposes. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is practically insoluble in water, necessitating the use of organic solvents for stock solution preparation.[1][2][3]

Physicochemical Properties of Efavirenz
PropertyValue
Chemical Formula C₁₄H₉ClF₃NO₂
Molecular Weight 315.7 g/mol [4]
Appearance White to slightly pink crystalline powder[1]
Storage (Solid) -20°C
Stability (Solid) ≥ 4 years at -20°C
Solubility Data

This compound is soluble in various organic solvents. The choice of solvent will depend on the downstream application (e.g., cell culture, in vivo studies, or analytical assays).

SolventSolubility (approx.)Notes
Dimethyl Sulfoxide (DMSO)~14-63 mg/mLUse fresh, moisture-free DMSO for best results.
Ethanol~20 mg/mLRecommended as the initial solvent for preparing aqueous dilutions.
Dimethylformamide (DMF)~20 mg/mL
MethanolFreely solubleOften used for preparing analytical standards for HPLC.
WaterPractically insoluble (<10 µg/mL)
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLPrepared by first dissolving Efavirenz in ethanol.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities of solute and solvent as needed to achieve the desired concentration and volume.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Spatula

  • Appropriate-sized amber glass vial or polypropylene tube

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Safety Precautions:

  • This compound should be considered hazardous. Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.157 mg of Efavirenz (Molecular Weight = 315.7 g/mol ).

  • Transfer: Carefully transfer the weighed powder into a sterile amber glass vial or a suitable tube.

  • Dissolution:

    • Add the desired volume of DMSO to the vial containing the Efavirenz powder. For the example above, add 1 mL of DMSO.

    • Cap the vial securely.

    • Vortex the solution until the powder is completely dissolved.

    • If necessary, sonicate the vial for 5-10 minutes to aid dissolution.

  • Storage:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C for long-term storage. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Aqueous dilutions of Efavirenz are not recommended for storage for more than one day.

Experimental Workflow Diagram

Efavirenz_Stock_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps start Start: Equilibrate Efavirenz Powder weigh 1. Weigh Efavirenz Powder start->weigh transfer 2. Transfer to Vial weigh->transfer add_solvent 3. Add Solvent (e.g., DMSO) transfer->add_solvent vortex 4. Vortex Vigorously add_solvent->vortex check_dissolved Completely Dissolved? vortex->check_dissolved sonicate 5. Sonicate (Optional) check_dissolved->sonicate No label_vial 6. Label Vial check_dissolved->label_vial Yes sonicate->vortex store 7. Store at -20°C label_vial->store finish End: Stock Solution Ready store->finish

Caption: Workflow for preparing this compound stock solution.

References

Application Notes: (Rac)-Efavirenz in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz (EFV) is a highly potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It functions by allosterically binding to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inhibiting its function.[1][2][3] Efavirenz is ineffective against HIV-2 due to structural differences in the NNRTI binding pocket. While the clinically approved formulation is the (S)-enantiomer, racemic Efavirenz, or (Rac)-Efavirenz, is often utilized in research settings. Beyond its antiviral properties, recent studies have revealed that Efavirenz exerts various effects on cellular pathways, making it a molecule of interest for research in oncology, neuroscience, and cellular biology. These effects include the induction of mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and the activation of DNA damage response pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in various cell-based assays, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

Efavirenz exhibits a dual mechanism of action, encompassing its primary antiviral activity and secondary effects on host cell pathways.

  • Primary Antiviral Mechanism: As an NNRTI, Efavirenz non-competitively inhibits the RNA-dependent DNA polymerase activity of HIV-1 RT. By binding to a site distinct from the active site, it induces a conformational change in the enzyme, disrupting the catalytic process and preventing the transcription of viral RNA into DNA, which is a critical step for viral replication and integration into the host genome.

  • Secondary Cellular Mechanisms: Efavirenz has been shown to impact several host cell processes:

    • Mitochondrial Dysfunction: It can directly inhibit the mitochondrial respiratory function, leading to increased production of reactive oxygen species (ROS) and oxidative stress.

    • ER Stress: Efavirenz treatment can upregulate ER stress markers such as CHOP and GRP78 and enhance cytosolic Ca2+ levels.

    • DNA Damage and Cell Cycle Arrest: In cancer cells, Efavirenz can induce the DNA damage response pathway, activating ATM and p53 signaling, which can lead to cell cycle arrest (notably S-phase arrest) and apoptosis.

    • Selective Cytotoxicity: Efavirenz has demonstrated selective cytotoxic effects against various cancer cell lines while sparing normal cells like primary fibroblasts.

Efavirenz_MOA cluster_0 Primary Antiviral Mechanism (HIV-1 Infected Cell) EFV This compound RT HIV-1 Reverse Transcriptase (RT) EFV->RT Allosteric Binding proviralDNA Proviral DNA (Synthesis Blocked) RT->proviralDNA Inhibition vRNA Viral RNA vRNA->RT Template

Caption: Primary antiviral mechanism of this compound.

Efavirenz_Cellular_Effects cluster_1 Cellular Effects EFV This compound Mito Mitochondria EFV->Mito ER Endoplasmic Reticulum EFV->ER ATM ATM Signaling EFV->ATM ROS ↑ ROS / Oxidative Stress Mito->ROS ER_Stress ↑ ER Stress ER->ER_Stress p53 p53 Pathway ATM->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest S-Phase Arrest p53->CellCycleArrest

Caption: Key secondary cellular pathways affected by this compound.

Quantitative Data Summary

The following table summarizes the reported potency and cytotoxicity of Efavirenz across various cell lines and assays. Concentrations are typically reported as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or CC50 (half-maximal cytotoxic concentration).

Cell LineAssay TypeParameterValueReference
Antiviral Activity
C8166 (HIV-1 3B infected)p24 Antigen AssayEC500.0027 µM
Various Cell TypesViral ReplicationEC90-951.7 - 25 nM
Cell CultureHIV-1 Replicative SpreadIC951.5 nM
Wild-type HIV-IC500.51 ng/mL
Cytotoxicity
HEK293 / HEK293TMTT AssayCC5010 µM
MT4MTT AssayCC5035 µM
PC-3 (Prostate Cancer)Viability AssayIC50 (72h)~10-25 µM
UM-UC-5 (Bladder Cancer)Viability AssayIC50 (72h)24.59 µM
Anticancer Activity
MCF10AT (Breast Cancer)Tumorsphere Formation-Significant reduction
MCF10CA1α (Breast Cancer)Tumorsphere Formation-Significant reduction
MDA-MB-231 (Breast Cancer)Tumorsphere Formation-Significant reduction
T47D (Breast Cancer)Tumorsphere Formation-Significant reduction
BxPC-3 (Pancreatic Cancer)Colony Formation-Synergistic with radiation

Note: The effective concentration of Efavirenz can vary significantly depending on the cell type, assay conditions, and the specific endpoint being measured.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Solvent: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-50 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Important: When diluting the stock solution into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤0.5%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

2. Protocol: Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol determines the ability of this compound to inhibit HIV-1 replication in susceptible cells, such as TZM-bl cells or peripheral blood mononuclear cells (PBMCs), by measuring the concentration of the viral core protein p24 in the culture supernatant.

Antiviral_Workflow A 1. Seed susceptible cells (e.g., TZM-bl) in a 96-well plate B 2. Prepare serial dilutions of This compound in culture medium A->B C 3. Add drug dilutions and a pre-titered amount of HIV-1 virus to cells B->C D 4. Incubate for 48-72 hours at 37°C, 5% CO2 C->D E 5. Collect culture supernatant D->E F 6. Perform HIV-1 p24 Antigen ELISA on the supernatant E->F G 7. Measure absorbance and calculate p24 concentration F->G H 8. Plot dose-response curve and determine EC50 G->H

Caption: Experimental workflow for HIV-1 p24 antigen antiviral assay.

  • Materials:

    • Susceptible host cells (e.g., TZM-bl, PBMCs)

    • Complete culture medium

    • HIV-1 viral stock of known titer

    • This compound stock solution

    • 96-well cell culture plates

    • Commercial HIV-1 p24 Antigen ELISA kit

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the assay.

    • Drug Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium, starting from a concentration well above the expected EC50. Include a "virus only" control (no drug) and a "cells only" control (no drug, no virus).

    • Infection: Add the diluted this compound to the appropriate wells. Immediately after, add the HIV-1 viral stock at a pre-determined multiplicity of infection (MOI).

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells and debris.

    • p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody and a colorimetric substrate.

    • Data Analysis: Measure the absorbance using a plate reader. Calculate the p24 concentration for each well based on a standard curve. Determine the percentage of viral inhibition for each drug concentration relative to the "virus only" control. Plot the inhibition percentage against the log of the drug concentration and use non-linear regression to calculate the EC50 value.

3. Protocol: Cytotoxicity Assay (XTT/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic concentration (CC50) of this compound. The XTT assay is a colorimetric assay that measures the reduction of a tetrazolium salt by metabolically active cells.

Cytotoxicity_Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight B 2. Prepare serial dilutions of This compound in culture medium C 3. Replace old medium with medium containing drug dilutions D 4. Incubate for 24, 48, or 72 hours at 37°C, 5% CO2 E 5. Add XTT (or MTT) reagent to each well F 6. Incubate for 2-4 hours to allow for color development G 7. Measure absorbance at 450 nm H 8. Calculate % viability and determine CC50

Caption: General workflow for an XTT/MTT-based cytotoxicity assay.

  • Materials:

    • Cell line of interest

    • Complete culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • XTT (or MTT) cell viability assay kit

  • Procedure:

    • Cell Seeding: Seed cells into the inner 60 wells of a 96-well plate at a predetermined optimal density. Add sterile PBS or medium to the outer wells to reduce evaporation. Allow cells to adhere and recover overnight.

    • Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the medium from the wells and replace it with the drug-containing medium. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

    • Reagent Addition: Prepare the XTT reagent according to the manufacturer's protocol (e.g., mixing the XTT reagent and electron-coupling solution). Add 50 µL of the prepared reagent to each well.

    • Color Development: Incubate the plate for an additional 2-4 hours in the incubator to allow for the reduction of the tetrazolium salt to a colored formazan product.

    • Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration by normalizing the absorbance values to the vehicle control wells. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the CC50 value.

References

(Rac)-Efavirenz as a Probe for Cytochrome P450 Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection, is a well-characterized inducer of cytochrome P450 (CYP) enzymes. Its primary mechanism of induction involves the activation of nuclear receptors, predominantly the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which in turn regulate the expression of various CYP genes.[1][2][3] This property makes Efavirenz a valuable in vitro and in vivo tool for investigating the induction potential of new chemical entities and for studying the complex regulatory networks governing drug metabolism. Efavirenz is known to induce its own metabolism, a process termed autoinduction.[3][4]

This document provides detailed application notes and experimental protocols for utilizing this compound as a probe for CYP induction, with a primary focus on CYP2B6 and CYP3A4, the two major isoforms induced by this compound.

Key Applications

  • Positive Control for CYP Induction Assays: Efavirenz serves as a reliable positive control for in vitro CYP induction studies in primary human hepatocytes and other liver-derived cell systems.

  • Mechanistic Studies: It is used to investigate the role of PXR and CAR in the transcriptional regulation of CYP genes.

  • Drug-Drug Interaction (DDI) Studies: Efavirenz can be used to assess the potential of a new drug candidate to be a victim of CYP induction by co-administered drugs.

  • Pharmacogenomic Research: It is a tool to study the impact of genetic polymorphisms in CYP2B6 and nuclear receptors on the extent of CYP induction.

Data Presentation

In Vitro CYP Induction by Efavirenz in Primary Human Hepatocytes
CYP IsoformEfavirenz Concentration (µM)Incubation TimeFold Induction (mRNA)Fold Induction (Enzyme Activity)Reference(s)
CYP2B6 1072 hours~7-fold~3-fold
CYP3A4 1 - 1072 hoursConcentration-dependent~3 to 4-fold
CYP3A4 1072 hours~9-fold~6-fold

Note: The magnitude of induction can vary between different hepatocyte donors.

In Vivo CYP Induction by Efavirenz in Healthy Volunteers
CYP IsoformEfavirenz DoseTreatment DurationInduction MetricFold InductionReference(s)
CYP2C19 600 mg/day17 daysOmeprazole 5-hydroxylation1.44 ± 0.67
CYP3A 600 mg/day17 daysOmeprazole sulfoxidation1.97 ± 0.8
CYP3A 600 mg/day17 daysMidazolam Clearance1.92-fold increase

Signaling Pathway

The induction of CYP2B6 and CYP3A4 by Efavirenz is primarily mediated by the nuclear receptors PXR and CAR.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Efavirenz this compound PXR PXR Efavirenz->PXR Activates CAR CAR Efavirenz->CAR Activates Cytoplasm Cytoplasm PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->PXR_RXR RXR->CAR_RXR Nucleus Nucleus PBREM PBREM/XREM PXR_RXR->PBREM Binds to Response Element CAR_RXR->PBREM Gene CYP2B6 / CYP3A4 Genes PBREM->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein CYP2B6 / CYP3A4 Protein mRNA->Protein Translation Metabolism Increased Drug Metabolism Protein->Metabolism

Caption: Efavirenz-mediated CYP induction pathway.

Experimental Protocols

Protocol 1: In Vitro CYP Induction in Primary Human Hepatocytes

This protocol describes the treatment of cultured primary human hepatocytes with this compound to assess the induction of CYP2B6 and CYP3A4.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated culture plates

  • This compound (solution in DMSO)

  • Positive controls: Rifampicin (for CYP3A4), Phenobarbital (for CYP2B6)

  • Vehicle control: DMSO

  • RNA lysis buffer (for mRNA analysis)

  • Phosphate buffered saline (PBS)

  • Reagents for enzyme activity assays (see Protocols 2 and 3)

Procedure:

  • Hepatocyte Seeding:

    • Thaw and seed primary human hepatocytes onto collagen-coated plates according to the supplier's instructions.

    • Allow cells to attach and form a confluent monolayer (typically 24-48 hours).

  • Treatment:

    • Prepare dosing solutions of this compound, positive controls, and vehicle control in hepatocyte culture medium. The final DMSO concentration should be consistent across all treatments and typically ≤ 0.1%.

    • Aspirate the medium from the hepatocyte cultures and replace it with the dosing solutions.

    • Recommended concentrations:

      • This compound: 1, 5, 10 µM

      • Rifampicin: 10 µM

      • Phenobarbital: 1 mM

  • Incubation:

    • Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

    • Replace the medium with freshly prepared dosing solutions every 24 hours.

  • Endpoint Analysis:

    • After the incubation period, proceed with either mRNA analysis or enzyme activity assays.

    • For mRNA analysis:

      • Wash the cells with PBS.

      • Lyse the cells directly in the culture plate using an appropriate RNA lysis buffer.

      • Purify the RNA and perform quantitative RT-PCR for CYP2B6 and CYP3A4 mRNA, using a suitable housekeeping gene for normalization.

    • For enzyme activity assays:

      • Wash the cells with PBS.

      • Incubate the cells with a probe substrate for a specific CYP isoform (see Protocols 2 and 3).

start Start seed Seed Primary Human Hepatocytes start->seed attach Allow Attachment (24-48h) seed->attach treat Treat with Efavirenz, Controls, and Vehicle attach->treat incubate Incubate (48-72h) with daily media change treat->incubate endpoint Endpoint Analysis incubate->endpoint mrna mRNA Analysis (qRT-PCR) endpoint->mrna activity Enzyme Activity Assay endpoint->activity end End mrna->end activity->end

Caption: Workflow for in vitro CYP induction assay.

Protocol 2: CYP2B6 Activity Assay using Bupropion Hydroxylation

This protocol measures the activity of CYP2B6 by quantifying the formation of hydroxybupropion from bupropion.

Materials:

  • Hepatocyte cultures treated as in Protocol 1 or human liver microsomes.

  • (Rac)-Bupropion

  • Hydroxybupropion standard

  • NADPH regenerating system (for microsomes)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation:

    • For Hepatocytes: After the induction period, wash the cells and incubate with a solution of bupropion (e.g., 500 µM) in serum-free medium for a defined period (e.g., 15-60 minutes) at 37°C.

    • For Microsomes: Prepare an incubation mixture containing human liver microsomes (0.1-0.5 mg/mL), bupropion, and an NADPH regenerating system in phosphate buffer (pH 7.4). Pre-warm to 37°C and initiate the reaction by adding the NADPH regenerating system. Incubate for 10-20 minutes.

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC-MS/MS system.

    • Separate bupropion and hydroxybupropion using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the parent drug and metabolite using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the rate of hydroxybupropion formation and normalize to protein concentration or cell number.

    • Compare the activity in Efavirenz-treated samples to vehicle-treated samples to determine the fold induction.

Protocol 3: CYP3A4 Activity Assay using Midazolam Hydroxylation

This protocol measures CYP3A4 activity by quantifying the formation of 1'-hydroxymidazolam from midazolam.

Materials:

  • Hepatocyte cultures treated as in Protocol 1 or human liver microsomes.

  • Midazolam

  • 1'-hydroxymidazolam standard

  • NADPH regenerating system (for microsomes)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation:

    • For Hepatocytes: After the induction period, wash the cells and incubate with a solution of midazolam (e.g., 5-10 µM) in serum-free medium for a defined period (e.g., 15-30 minutes) at 37°C.

    • For Microsomes: Prepare an incubation mixture containing human liver microsomes (0.1-0.5 mg/mL), midazolam, and an NADPH regenerating system in phosphate buffer (pH 7.4). Pre-warm to 37°C and initiate the reaction by adding the NADPH regenerating system. Incubate for 5-15 minutes.

  • Reaction Termination:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC-MS/MS system.

    • Separate midazolam and 1'-hydroxymidazolam using a suitable C18 column with a gradient of mobile phases.

    • Detect and quantify the parent drug and metabolite using MRM.

  • Data Analysis:

    • Calculate the rate of 1'-hydroxymidazolam formation and normalize to protein concentration or cell number.

    • Compare the activity in Efavirenz-treated samples to vehicle-treated samples to determine the fold induction.

Protocol 4: PXR and CAR Activation using a Luciferase Reporter Gene Assay

This protocol assesses the ability of this compound to activate the PXR and CAR nuclear receptors.

Materials:

  • Hepatoma cell line (e.g., HepG2, Huh7)

  • Expression plasmid for human PXR or CAR

  • Reporter plasmid containing a luciferase gene downstream of a PXR/CAR responsive element (e.g., from the CYP2B6 or CYP3A4 promoter)

  • Transfection reagent

  • Cell culture medium

  • This compound (solution in DMSO)

  • Positive controls: Rifampicin (for PXR), CITCO (for CAR)

  • Vehicle control: DMSO

  • Luciferase assay reagent

Procedure:

  • Transfection:

    • Co-transfect the hepatoma cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

    • A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Treatment:

    • After 24 hours, replace the medium with a medium containing various concentrations of this compound, positive controls, or vehicle control.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Calculate the fold activation relative to the vehicle control.

    • Generate a dose-response curve and determine the EC50 value for Efavirenz.

start Start transfect Co-transfect Cells with PXR/CAR and Reporter Plasmids start->transfect treat Treat with Efavirenz and Controls transfect->treat incubate Incubate (24-48h) treat->incubate lyse Lyse Cells and Measure Luciferase Activity incubate->lyse analyze Analyze Data (Fold Activation, EC50) lyse->analyze end End analyze->end

Caption: Luciferase reporter gene assay workflow.

References

Experimental Design for Studying (Rac)-Efavirenz Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy for HIV-1 infection. Its clinical efficacy and toxicity are significantly influenced by its complex metabolism, which exhibits substantial inter-individual variability. A thorough understanding of the metabolic pathways of Efavirenz is crucial for optimizing dosing regimens, predicting drug-drug interactions, and personalizing therapy. This document provides detailed application notes and experimental protocols for studying the metabolism of this compound in vitro.

Efavirenz is primarily cleared through hepatic metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is 8-hydroxylation to form 8-hydroxyefavirenz, a reaction primarily catalyzed by CYP2B6.[1][2][3] A secondary, minor pathway involves 7-hydroxylation, which is mainly catalyzed by CYP2A6.[1][3] Other CYP isoforms, including CYP3A4, CYP3A5, and CYP1A2, contribute to a lesser extent to its metabolism. The primary hydroxylated metabolites can undergo further oxidation to form dihydroxylated metabolites, a process also involving CYP2B6. These phase I metabolites are subsequently conjugated, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) like UGT2B7, to facilitate their excretion.

Adding to this complexity, Efavirenz is not only a substrate of CYP enzymes but also a modulator of their activity. It can act as an inhibitor of several CYPs, including CYP2B6, CYP2C8, CYP2C9, and CYP2C19. Furthermore, Efavirenz can induce its own metabolism through the activation of nuclear receptors like the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), leading to increased expression of CYP2B6 and CYP3A4. This auto-induction can lead to a time-dependent decrease in Efavirenz plasma concentrations.

The significant inter-individual variability in Efavirenz metabolism is largely attributed to genetic polymorphisms in the CYP2B6 gene, which can lead to dramatic differences in drug clearance and exposure. Therefore, a comprehensive in vitro evaluation of this compound metabolism is essential for drug development and clinical pharmacology studies.

Key Experimental Approaches

A tiered approach is recommended for characterizing the in vitro metabolism of this compound. This typically involves a series of experiments progressing from simple systems to more complex, physiologically relevant models.

G cluster_0 Experimental Workflow A Metabolite Identification (HLMs, Recombinant CYPs) B Enzyme Kinetics (Km, Vmax) A->B C Reaction Phenotyping (Chemical Inhibition, Correlation Analysis) A->C E CYP Induction (Hepatocytes - mRNA, Activity) A->E D CYP Inhibition (Ki determination) B->D C->D F Integrated Cell-Based Assay (Metabolism and Induction) D->F E->F

Figure 1: Experimental workflow for studying this compound metabolism.

Quantitative Data Summary

Table 1: Kinetic Parameters for 8-Hydroxylation of Efavirenz in Human Liver Microsomes (HLMs)
CYP2B6 GenotypeVmax (pmol/min/mg protein)Km (µM)In vitro CLint (µl/min/mg protein)
1/187.1 ± 87.411.2 ± 6.714.5 ± 22.6
1/6100.6 ± 143.715.2 ± 8.06.4 ± 7.8
6/624.9 ± 6.724.0 ± 31.32.4 ± 1.6

Data presented as mean ± S.D. from 5 individual HLM samples for each genotype.

Table 2: Inhibition of Cytochrome P450 Enzymes by Efavirenz
CYP IsoformProbe SubstrateKi (µM)Type of Inhibition
CYP2B6Bupropion1.68 (HLMs), 1.38 (recombinant)Competitive
CYP2C8Amodiaquine4.78 (HLMs)Competitive
CYP2C9Tolbutamide19.46 (HLMs)Competitive
CYP2C19S-mephenytoin21.31 (HLMs)Competitive
CYP3ATestosterone40.33 (HLMs)Competitive

Metabolic Pathways

G Efavirenz This compound Hydroxy8 8-Hydroxyefavirenz (Major Metabolite) Efavirenz->Hydroxy8 CYP2B6 (major) CYP2A6, CYP3A4/5, CYP1A2 (minor) Hydroxy7 7-Hydroxyefavirenz (Minor Metabolite) Efavirenz->Hydroxy7 CYP2A6 (major) GlucuronideN Efavirenz N-Glucuronide Efavirenz->GlucuronideN UGT2B7 DiHydroxy 8,14-Dihydroxyefavirenz Hydroxy8->DiHydroxy CYP2B6 Glucuronide8 8-OH-Efavirenz Glucuronide Hydroxy8->Glucuronide8 UGTs Glucuronide7 7-OH-Efavirenz Glucuronide Hydroxy7->Glucuronide7 UGTs

Figure 2: Major metabolic pathways of this compound.

Experimental Protocols

Protocol 1: Determination of Efavirenz Metabolism in Human Liver Microsomes (HLMs)

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of 8-hydroxyefavirenz and 7-hydroxyefavirenz from this compound in HLMs.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • 8-hydroxyefavirenz and 7-hydroxyefavirenz standards

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) and serially dilute to obtain a range of working solutions. The final organic solvent concentration in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Prepare the quenching solution (ACN with 0.1% formic acid) containing the internal standard.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • HLMs (final concentration typically 0.25-0.5 mg/mL)

      • This compound working solution (final concentrations ranging from approximately 1 to 200 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range for product formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold quenching solution.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of 8-hydroxyefavirenz and 7-hydroxyefavirenz.

    • Prepare a standard curve for each metabolite in the same matrix to allow for accurate quantification.

  • Data Analysis:

    • Calculate the rate of metabolite formation (pmol/min/mg protein).

    • Plot the formation rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Reaction Phenotyping using Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for the metabolism of this compound.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2B6, CYP2A6, CYP3A4, etc.) co-expressed with cytochrome P450 reductase

  • This compound

  • Other reagents as listed in Protocol 1

Procedure:

  • Incubation:

    • The incubation procedure is similar to that described in Protocol 1, with the following modifications:

      • Instead of HLMs, use a specific concentration of each recombinant CYP enzyme (e.g., 10-25 pmol/mL).

      • Use a fixed, substrate concentration of this compound (e.g., a concentration around the Km value determined in HLMs or a high concentration to assess Vmax).

  • Analysis and Interpretation:

    • Quantify the formation of 8-hydroxyefavirenz and 7-hydroxyefavirenz for each CYP isoform.

    • The isoform that produces the highest amount of a specific metabolite is considered the primary enzyme responsible for that metabolic pathway.

Protocol 3: Evaluation of CYP Induction in Primary Human Hepatocytes

Objective: To assess the potential of Efavirenz to induce the expression and activity of key CYP enzymes (e.g., CYP2B6 and CYP3A4).

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • This compound

  • Positive control inducers (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6)

  • Probe substrates for CYP activity assays (e.g., bupropion for CYP2B6, midazolam for CYP3A4)

  • Reagents for RNA extraction and qRT-PCR (for mRNA analysis)

  • LC-MS/MS system for activity assays

Procedure:

  • Hepatocyte Culture and Treatment:

    • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to acclimate for 24-48 hours.

    • Treat the hepatocytes with various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and positive controls for 48-72 hours. The medium should be replaced daily with fresh compound.

  • Endpoint Analysis:

    • mRNA Expression (qRT-PCR):

      • At the end of the treatment period, lyse the cells and extract total RNA.

      • Perform reverse transcription to generate cDNA.

      • Quantify the relative mRNA expression of target CYP genes (e.g., CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.

      • Calculate the fold induction relative to the vehicle control.

    • Enzyme Activity:

      • After the treatment period, wash the cells and incubate them with a probe substrate for a specific CYP enzyme for a defined period.

      • Collect the supernatant and quantify the formation of the specific metabolite using LC-MS/MS.

      • Calculate the enzyme activity and the fold induction relative to the vehicle control.

  • Data Analysis:

    • Plot the fold induction (for both mRNA and activity) against the concentration of Efavirenz to determine the concentration-dependent induction potential.

    • Compare the induction potential of Efavirenz to that of the positive controls.

Protocol 4: Analytical Method for Efavirenz and its Metabolites using LC-MS/MS

Objective: To provide a general framework for the development of a sensitive and specific LC-MS/MS method for the simultaneous quantification of Efavirenz, 8-hydroxyefavirenz, and 7-hydroxyefavirenz.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes and internal standard.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive or negative ESI, depending on the analytes' properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determine the optimal precursor and product ion transitions for each analyte and the internal standard by infusing standard solutions into the mass spectrometer.

    • Example Transitions (Positive Mode):

      • Efavirenz: e.g., m/z 316.1 -> 244.1

      • 8-Hydroxyefavirenz: e.g., m/z 332.1 -> 260.1

      • 7-Hydroxyefavirenz: e.g., m/z 332.1 -> 260.1

  • Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Sample Preparation:

  • Protein precipitation is a common and effective method. To 100 µL of sample (from in vitro incubations or plasma), add 200-300 µL of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant for injection or further dilution if necessary.

Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

References

Application Note: Quantitative Analysis of (Rac)-Efavirenz and Its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of the non-nucleoside reverse transcriptase inhibitor (NNRTI), (Rac)-Efavirenz, and its primary metabolites, 8-hydroxyefavirenz and 7-hydroxyefavirenz, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug metabolism research. The protocol includes a straightforward protein precipitation method for sample preparation, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for accurate quantification.

Introduction

Efavirenz (EFV) is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] Monitoring its plasma concentrations is essential due to significant inter-individual pharmacokinetic variability, which can impact therapeutic efficacy and the incidence of adverse effects.[2] Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2B6 being the major enzyme responsible for its hydroxylation to inactive metabolites.[2][3][4] The main metabolic pathway involves the formation of 8-hydroxyefavirenz, with 7-hydroxyefavirenz being a minor metabolite. These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion. This application note details a robust LC-MS/MS method for the simultaneous quantification of Efavirenz and its key metabolites.

Metabolic Pathway of Efavirenz

Efavirenz_Metabolism Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite1 CYP2B6 (major) CYP3A4 Metabolite2 7-hydroxyefavirenz (Minor Metabolite) Efavirenz->Metabolite2 CYP2A6 Metabolite3 8,14-dihydroxyefavirenz Metabolite1->Metabolite3 CYP2B6 Conjugate1 8-hydroxyefavirenz glucuronide Metabolite1->Conjugate1 UGT2B7 Excretion Urine/Feces Excretion Conjugate1->Excretion

Caption: Metabolic pathway of Efavirenz.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is adapted for human plasma samples.

  • To 50 µL of plasma sample (blank, standard, quality control, or unknown) in a 96-well plate, add 150 µL of internal standard (IS) solution (e.g., ¹³C₆-Efavirenz at 10 ng/mL in acetonitrile).

  • Vortex the plate at 500 rpm for 10 minutes to precipitate proteins.

  • Centrifuge the plate at 3500 rpm for 10 minutes.

  • Transfer 70 µL of the supernatant to a clean 96-well plate.

  • Add 70 µL of water (milli-Q or equivalent) to the supernatant.

  • Vortex the plate at 500 rpm for 10 minutes.

  • Centrifuge at 3500 rpm for 10 minutes.

  • Inject 10 µL of the final solution into the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
Column Agilent Poroshell C18 (2.7 µm, 4.6 × 50 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30-40°C
Autosampler Temp. 15°C
Gradient Program Time (min)
Total Run Time 3 - 5 minutes
Mass Spectrometry
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V (Positive Mode)
Source Temperature 500-550°C
Nebulizer Gas 50-60 psi
Heater Gas 30-60 psi
Curtain Gas 30-35 psi
Collision Gas Medium
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Efavirenz 314.2243.9Negative
Efavirenz 316.0244.0Positive
¹³C₆-Efavirenz (IS) 320.2249.9Negative
Efavirenz-d5 (IS) 321.0246.0Positive
8-hydroxyefavirenz 332.1244.1Positive
7-hydroxyefavirenz 332.1244.1Positive

Note: MRM transitions for metabolites may require optimization based on the specific instrument used.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for Efavirenz analysis as reported in various studies.

Calibration and Linearity
AnalyteMatrixCalibration Range (ng/mL)Reference
EfavirenzHuman Plasma1.0 - 2,500>0.99
EfavirenzHuman Hair0.625 - 40 (ng/mg)>0.99
EfavirenzHuman Plasma20 - 6021≥0.99
EfavirenzCervicovaginal Secretions25 - 10,000>0.99
Efavirenz & 8-OH-EFVHuman Plasma100 - 50,000N/A
7-OH-EFVHuman Plasma125 - 25,000N/A
Precision and Accuracy
AnalyteMatrixLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
EfavirenzHuman Plasma1.02.41 - 9.243.03 - 12.395.2 - 112
EfavirenzHuman Hair0.625 (ng/mg)<15<1589 - 110
EfavirenzCervicovaginal Secretions257.69 - 14.97.69 - 14.999.1 - 105.3
Lamivudine, Tenofovir, EfavirenzHuman Plasma20 (for EFV)<8.1<8.196.9 - 102.2

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (150 µL in Acetonitrile) Plasma->Add_IS Vortex1 Vortex (10 min) Add_IS->Vortex1 Centrifuge1 Centrifuge (10 min) Vortex1->Centrifuge1 Supernatant1 Transfer Supernatant (70 µL) Centrifuge1->Supernatant1 Dilute Add Water (70 µL) Supernatant1->Dilute Vortex2 Vortex (10 min) Dilute->Vortex2 Centrifuge2 Centrifuge (10 min) Vortex2->Centrifuge2 Final_Extract Final Extract for Injection Centrifuge2->Final_Extract Injection Inject (10 µL) Final_Extract->Injection LC_Separation HPLC Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of Efavirenz and its primary metabolites in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the criteria for precision, accuracy, and linearity, ensuring the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring applications.

References

Application Notes and Protocols for (Rac)-Efavirenz Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Efavirenz is the racemic mixture of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. The (S)-enantiomer is a potent inhibitor of HIV-1 reverse transcriptase and is a key component of highly active antiretroviral therapy (HAART)[1][2]. These application notes provide detailed guidelines for the safe handling, storage, and use of this compound powder in a research and development setting.

Physicochemical Properties

This compound is a white to slightly pink crystalline powder[2][3]. Understanding its physical and chemical properties is crucial for its proper handling and for the design of experiments.

PropertyValueReferences
Molecular Formula C₁₄H₉ClF₃NO₂[2]
Molecular Weight 315.67 g/mol
Melting Point 136-141 °C
Solubility - Practically insoluble in water (<10 µg/mL) - Freely soluble in methanol - Soluble in ethanol, DMSO (~14 mg/mL), and DMF (~20 mg/mL)
Appearance White to off-white or slightly pink crystalline powder
pKa 10.2

Storage and Stability

Proper storage of this compound powder is essential to maintain its integrity and prevent degradation.

  • Short-term Storage (Powder): Store at room temperature (20°C to 25°C; 68°F to 77°F) in a well-closed container, protected from light. Excursions are permitted between 15°C and 30°C (59°F and 86°F).

  • Long-term Storage (Powder): For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.

  • Solution Storage: Stock solutions in organic solvents should be stored at -80°C for up to one year or at -20°C for up to one month. Aqueous solutions are not recommended for storage for more than one day.

  • Protection from Light: Efavirenz should be protected from light.

  • Hygroscopicity: While not explicitly stated for the racemic mixture, handling should be performed in a dry environment to minimize moisture absorption.

  • Stability: The compound is stable under normal storage conditions. Photostability studies have shown no significant effect of light on the product's stability when properly packaged.

Safety and Handling

This compound is a potent pharmaceutical compound and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound powder. This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: A standard laboratory coat should be worn.

    • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • Avoid generating dust.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.

    • Ensure adequate ventilation.

  • Spill Management:

    • In case of a spill, evacuate the area and prevent dust formation.

    • Wear appropriate PPE and carefully sweep or vacuum the spilled powder into a sealed container for disposal.

    • Avoid dispersal of dust into the air.

  • Disposal:

    • Dispose of this compound waste as hazardous waste in accordance with local, state, and federal regulations.

    • Do not dispose of the compound down the drain or in the general trash.

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

Experimental Protocols

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass:

    • Molecular Weight of this compound = 315.67 g/mol

    • For 1 mL of a 10 mM solution, the required mass is: 0.010 mol/L * 0.001 L * 315.67 g/mol = 0.0031567 g = 3.157 mg

  • Weigh the powder: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve the powder: Add the weighed powder to a sterile vial. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Ensure complete dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This is a generalized protocol to assess the inhibitory activity of this compound on HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • This compound stock solution

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare dilutions: Prepare serial dilutions of the this compound stock solution in the reaction buffer.

  • Set up the reaction: In a microplate, combine the reaction buffer, poly(rA)-oligo(dT), [³H]-dTTP, and the diluted this compound or control (DMSO vehicle).

  • Initiate the reaction: Add the HIV-1 RT to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction: Terminate the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

  • Collect precipitates: Harvest the precipitates onto glass fiber filters using a cell harvester.

  • Wash: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Measure radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analyze data: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC₅₀ value.

Mechanism of Action and Metabolic Pathways

Inhibition of HIV-1 Reverse Transcriptase

This compound, specifically the (S)-enantiomer, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesis Integration Integration into Host Genome Viral_DNA->Integration Efavirenz Efavirenz Efavirenz->Reverse_Transcriptase Allosteric Inhibition

Caption: Mechanism of action of Efavirenz as an NNRTI.

Cytochrome P450 Metabolism

Efavirenz is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly CYP2B6 and CYP3A4. It acts as both a substrate and an inducer of these enzymes, leading to potential drug-drug interactions.

Efavirenz_Metabolism Efavirenz Efavirenz CYP2B6 CYP2B6 Efavirenz->CYP2B6 Metabolism Efavirenz->CYP2B6 Induction CYP3A4 CYP3A4 Efavirenz->CYP3A4 Metabolism Efavirenz->CYP3A4 Induction Metabolites Metabolites CYP2B6->Metabolites Metabolism_of_Other_Drugs Increased Metabolism of Other Drugs CYP2B6->Metabolism_of_Other_Drugs CYP3A4->Metabolites CYP3A4->Metabolism_of_Other_Drugs Other_Drugs Other Drugs (CYP2B6/3A4 Substrates) Other_Drugs->CYP2B6 Other_Drugs->CYP3A4

Caption: Efavirenz metabolism via CYP450 enzymes.

Experimental Workflow: Weighing and Solution Preparation

The following diagram illustrates a safe workflow for weighing this compound powder and preparing a solution.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Solution Preparation cluster_cleanup Cleanup Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Review_SDS->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Powder Weigh this compound Powder on Analytical Balance Prepare_Hood->Weigh_Powder Add_Solvent Add Appropriate Volume of Solvent Weigh_Powder->Add_Solvent Vortex Vortex until Dissolved Add_Solvent->Vortex Store Store Solution Appropriately (-20°C or -80°C) Vortex->Store Decontaminate Decontaminate Work Area and Equipment Store->Decontaminate Dispose_Waste Dispose of Waste in Hazardous Waste Container Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for weighing and solution preparation.

References

Application Notes and Protocols for In Vivo Dosing of (Rac)-Efavirenz in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo dosing recommendations for (Rac)-Efavirenz in various animal models. The information is compiled from peer-reviewed literature and is intended to guide researchers in designing preclinical studies for pharmacokinetic, toxicological, and efficacy evaluations of Efavirenz.

Data Presentation: Quantitative Dosing Information

The following tables summarize the in vivo dosing parameters for this compound in different animal models, including pharmacokinetic and toxicity studies.

Table 1: Pharmacokinetic Dosing of this compound in Rodents and Non-Human Primates
Animal ModelRoute of AdministrationDoseKey Pharmacokinetic ParametersReference
Rat Intravenous (IV)2 mg/kgCLp: 67 ml/min/kg, Vdss: 5.0 L/kg, T1/2: 1 h[1]
Intravenous (IV)5 mg/kgCLp: 67 ml/min/kg, Vdss: 5.0 L/kg, T1/2: 1 h[1]
Intravenous (IV)15 mg/kgCLp reduced by 36% (saturation of metabolism)[1]
Oral (PO)10 mg/kgBioavailability: 16%[1]
Mouse Oral (in drinking water)0.1 mg/kg/dayLong-term administration for Alzheimer's model[2]
Cynomolgus Monkey Intravenous (IV)1.0 mg/kgBiphasic plasma elimination
Intravenous (IV)5 mg/kgCLp declined by 60% with dose increase to 15 mg/kg
Intravenous (IV)15 mg/kgCLp declined by 60% from 5 mg/kg dose
Oral (PO)2.0 mg/kgBioavailability: 42%
Oral (PO)160 mg/kgDelayed Tmax and emesis observed

CLp: Plasma Clearance, Vdss: Volume of Distribution at Steady State, T1/2: Half-life, AUC: Area Under the Curve, Tmax: Time to Maximum Concentration.

Table 2: Toxicity and Behavioral Dosing of this compound in Animal Models
Animal ModelStudy TypeRoute of AdministrationDose/ConcentrationObserved EffectsReference
Rat NeurotoxicityNot specifiedNot specifiedInduces anxiety-like and depression-like behavior.
Mouse Neuroinflammation and Cognitive DeficitsOralNot specifiedLong-term exposure induced neuroinflammation and cognitive deficits.
Zebrafish Embryo Developmental ToxicityImmersion1, 5, 10, 25, 50 µMIncreased mortality, morphological alterations, reduced hatching rate, apoptosis in the head, and altered locomotor behavior.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats (Oral Gavage)

This protocol is a general guideline based on standard oral gavage procedures and pharmacokinetic principles.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male or Female (specify and maintain consistency)

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least one week prior to the experiment.

2. This compound Formulation:

  • Vehicle: A suspension of 0.5% (w/v) methylcellulose in sterile water is a common vehicle for oral administration of poorly soluble compounds. Alternatively, a solution in a mixture of polyethylene glycol 400 (PEG400), ethanol, and saline can be used. The exact formulation should be optimized for solubility and stability.

  • Preparation: Prepare the dosing solution on the day of the experiment. Weigh the required amount of this compound and suspend or dissolve it in the chosen vehicle to achieve the desired final concentration. Ensure the formulation is homogenous.

3. Dosing Procedure:

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dose Calculation: Calculate the volume of the dosing solution to be administered based on the individual animal's body weight and the target dose (e.g., 10 mg/kg). A typical administration volume for oral gavage in rats is 5-10 mL/kg.

  • Administration: Administer the calculated volume of the this compound formulation directly into the stomach using a ball-tipped oral gavage needle.

4. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, T1/2, CL/F, and Vd/F.

Protocol 2: Developmental Toxicity Study of this compound in Zebrafish Embryos

This protocol is based on the methodology described in studies investigating the developmental toxicity of Efavirenz in zebrafish.

1. Animal Model:

  • Species: Zebrafish (Danio rerio)

  • Stage: Embryos at the gastrula stage (approximately 4 hours post-fertilization, hpf).

2. This compound Solution Preparation:

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for Efavirenz.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in embryo medium (e.g., fish water) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, and 50 µM). The final concentration of DMSO in the embryo medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control group with the same concentration of DMSO should be included.

3. Exposure Protocol:

  • Dechorionation: Manually dechorionate the embryos at the gastrula stage.

  • Exposure: Place the dechorionated embryos in multi-well plates (e.g., 24- or 96-well plates) containing the different concentrations of this compound working solutions. Include a control group with embryo medium only and a vehicle control group.

  • Incubation: Incubate the embryos at a constant temperature (e.g., 28.5°C) for the desired duration of the experiment (e.g., up to 120 hpf).

4. Endpoint Assessment:

  • Survival: Monitor and record embryo mortality at regular intervals (e.g., 24, 48, 72, 96, and 120 hpf).

  • Morphology: Examine the embryos under a stereomicroscope at different time points to assess for any morphological abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and tail malformations.

  • Hatching Rate: Record the number of hatched embryos at specific time points (e.g., 48 and 72 hpf).

  • Apoptosis: Use vital dyes like Acridine Orange to visualize and quantify apoptosis, particularly in the developing central nervous system.

  • Locomotor Behavior: At later larval stages (e.g., 120 hpf), assess locomotor activity using automated tracking systems to measure parameters like total distance moved and swimming speed.

Mandatory Visualizations

Signaling Pathway Diagram

Efavirenz_Neurotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Neuron cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion EFV Efavirenz Ca_channel Calcium Channels EFV->Ca_channel Activates Ca_ion Increased Intracellular Ca2+ Ca_channel->Ca_ion Mito_dys Mitochondrial Dysfunction Ca_ion->Mito_dys ROS Increased ROS Mito_dys->ROS Apoptosis Apoptosis Mito_dys->Apoptosis ROS->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity PK_Study_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_acclimation Animal Acclimation Dose_formulation Dose Formulation Animal_acclimation->Dose_formulation Fasting Fasting Dose_formulation->Fasting Administration Drug Administration (e.g., Oral Gavage) Fasting->Administration Blood_collection Serial Blood Collection Administration->Blood_collection Plasma_separation Plasma Separation Blood_collection->Plasma_separation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_separation->Bioanalysis PK_analysis Pharmacokinetic Analysis Bioanalysis->PK_analysis Zebrafish_Toxicity_Workflow cluster_setup Experiment Setup cluster_exposure Exposure cluster_assessment Endpoint Assessment Embryo_collection Zebrafish Embryo Collection (4 hpf) Dechorionation Dechorionation Embryo_collection->Dechorionation Embryo_exposure Embryo Exposure in Multi-well Plates Dechorionation->Embryo_exposure Solution_prep Efavirenz Solution Preparation Solution_prep->Embryo_exposure Survival Survival Monitoring Embryo_exposure->Survival Morphology Morphological Analysis Embryo_exposure->Morphology Hatching Hatching Rate Embryo_exposure->Hatching Behavior Locomotor Behavior Embryo_exposure->Behavior

References

Application of (Rac)-Efavirenz in Neurotoxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy (ART) for the treatment of HIV-1 infection. Despite its efficacy, EFV is associated with a range of central nervous system (CNS) side effects, including dizziness, confusion, and vivid dreams, which can lead to non-adherence to treatment.[1][2] Emerging evidence from both clinical and preclinical studies suggests that these adverse effects may be linked to direct neurotoxicity.[3][4] Understanding the mechanisms underlying EFV-induced neurotoxicity is crucial for the development of safer antiretroviral drugs and for managing the neurological complications in people living with HIV.

These application notes provide a comprehensive overview of the use of this compound in in vitro and ex vivo neurotoxicity studies. They are intended to guide researchers in designing and conducting experiments to investigate the neurotoxic potential of EFV and other drug candidates. The protocols detailed below are based on established methodologies and findings from multiple research studies.

Key Mechanisms of this compound Neurotoxicity

Studies have elucidated several key mechanisms through which this compound exerts its neurotoxic effects:

  • Mitochondrial Dysfunction: EFV has been shown to impair mitochondrial function in neuronal cells. This includes inhibition of the electron transport chain, leading to decreased ATP production, reduced mitochondrial membrane potential, and increased production of reactive oxygen species (ROS).[5]

  • Induction of Apoptosis: EFV can trigger programmed cell death, or apoptosis, in neuronal cells. This is often mediated by the activation of caspase cascades and alterations in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Autophagy Modulation: The drug has been observed to induce autophagy, a cellular process for degrading and recycling cellular components. While autophagy can be a protective response, excessive or dysregulated autophagy can contribute to cell death.

  • Alterations in Neuronal Morphology: EFV exposure can lead to changes in neuronal structure, such as dendritic simplification, which can impair neuronal communication and function.

  • Metabolite-Mediated Toxicity: The primary metabolite of efavirenz, 8-hydroxy-efavirenz, has been found to be more potent in inducing neuronal toxicity than the parent compound.

Data Presentation: Quantitative Effects of this compound on Neuronal Cells

The following tables summarize quantitative data from various studies on the neurotoxic effects of this compound.

Table 1: Effects of this compound on Neuronal Viability and Morphology

Cell TypeConcentration (µM)Exposure TimeObserved EffectReference
Primary Rat Cortical Neurons2024 hoursDendritic simplification
Primary Rat Cortical Neurons5024 hoursReduced cell viability

Table 2: Effects of this compound on Mitochondrial Function in Neuronal Cells

Cell TypeConcentration (µM)Exposure TimeObserved EffectReference
Primary Rat Cortical Neurons20Not specifiedRapid diminution of mitochondrial-dependent oxygen consumption

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxicity of this compound.

Protocol 1: Culturing and Treating Human Neuroblastoma SH-SY5Y Cells

The SH-SY5Y cell line is a widely used in vitro model for neurotoxicity studies due to its human origin and ability to differentiate into a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Growth Medium: 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Tissue culture flasks and plates

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells when they reach 80-90% confluency. To passage, wash the cells with PBS, add 2-3 ml of Trypsin-EDTA, and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium, centrifuge the cells at 200 x g for 5 minutes, and resuspend the pellet in fresh medium.

    • Seed cells into new flasks or plates at the desired density.

  • Efavirenz Treatment:

    • Seed SH-SY5Y cells in multi-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well, depending on the assay.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare working solutions of this compound in complete growth medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v).

    • Replace the culture medium with the medium containing the desired concentrations of Efavirenz or vehicle control (DMSO).

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 2: Primary Rat Cortical Neuron Culture

Primary neurons provide a more physiologically relevant model for neurotoxicity studies compared to cell lines.

Materials:

  • Timed-pregnant Sprague-Dawley rats (embryonic day 18)

  • Neuronal Base Medium (e.g., Neurobasal® Medium)

  • B-27™ Supplement

  • GlutaMAX™ Supplement

  • Penicillin-Streptomycin

  • Poly-D-Lysine coated culture plates

  • Papain and DNase I for postnatal cultures

Procedure:

  • Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved animal protocols.

    • Dissect the cortices from embryonic day 18 (E18) rat pups in ice-cold dissection buffer.

    • Mince the tissue and enzymatically digest it (e.g., with trypsin or papain).

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons on Poly-D-Lysine coated plates at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².

    • Culture the neurons in a humidified incubator at 37°C with 5% CO2.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 2-3 days.

    • Neurons are typically mature and ready for experiments after 7-10 days in vitro (DIV).

Protocol 3: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

Materials:

  • Seahorse XF96 or XF24 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Plating:

    • Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a Seahorse XF microplate at an optimized density and allow them to adhere.

  • Sensor Cartridge Hydration:

    • One day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Seahorse XF Analysis:

    • Load the injection ports of the hydrated sensor cartridge with this compound and other mitochondrial inhibitors (for a mitochondrial stress test).

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and start the assay.

    • The instrument will measure baseline OCR and ECAR before injecting the compounds and will continue to measure the responses.

Protocol 4: Measurement of Intracellular ATP Levels

ATP levels are a key indicator of cellular energy status and mitochondrial function.

Materials:

  • Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled multi-well plates

  • Luminometer

Procedure:

  • Cell Treatment:

    • Plate and treat neuronal cells with this compound as described in Protocol 1 or 2.

  • ATP Measurement:

    • At the end of the treatment period, equilibrate the plate and its contents to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate and enzyme for the luminescence reaction.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.

Protocol 5: Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify key proteins involved in the apoptotic pathway.

Materials:

  • Neuronal cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the treated cells and a control group of untreated cells on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Key Pathways and Workflows

Signaling Pathway

Efavirenz_Neurotoxicity_Pathway Efavirenz This compound Mitochondria Mitochondria Efavirenz->Mitochondria Inhibits Electron Transport Chain Bcl2 ↓ Bcl-2 Efavirenz->Bcl2 Modulates Autophagy Autophagy Efavirenz->Autophagy Induces DendriticSimplification Dendritic Simplification Efavirenz->DendriticSimplification Causes ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ATP ↓ ATP Production Mitochondria->ATP MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Bax ↑ Bax ROS->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways implicated in this compound-induced neurotoxicity.

Experimental Workflow

Neurotoxicity_Workflow Start Start: Prepare Neuronal Cell Culture (SH-SY5Y or Primary Neurons) Treatment Treat with this compound (various concentrations and time points) Start->Treatment Viability Cell Viability Assays (e.g., MTT, LDH) Treatment->Viability Mitochondrial Mitochondrial Function Assays Treatment->Mitochondrial Apoptosis Apoptosis Assays Treatment->Apoptosis Morphology Morphological Analysis Treatment->Morphology Data Data Analysis and Interpretation Viability->Data Mito_Sub Seahorse XF Analysis (OCR) ATP Measurement Mitochondrial->Mito_Sub Mitochondrial->Data Apop_Sub Western Blot for Caspases, Bcl-2 family Annexin V/PI Staining Apoptosis->Apop_Sub Apoptosis->Data Morph_Sub Immunocytochemistry (e.g., MAP2, Tuj1) Neurite Outgrowth Analysis Morphology->Morph_Sub Morphology->Data

Caption: General experimental workflow for assessing this compound neurotoxicity.

Logical Relationship

Logical_Relationship EFV This compound Administration Metabolism Metabolism (e.g., by CYP2B6) EFV->Metabolism Cellular Direct Cellular Effects EFV->Cellular Metabolite 8-hydroxy-efavirenz (More Potent Neurotoxin) Metabolism->Metabolite Mito_Dys Mitochondrial Dysfunction Metabolite->Mito_Dys Apoptosis Apoptosis Metabolite->Apoptosis Cellular->Mito_Dys Cellular->Apoptosis Neurotoxicity Observed Neurotoxicity Mito_Dys->Neurotoxicity Apoptosis->Neurotoxicity

Caption: Logical relationship between this compound, its metabolism, and neurotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape in (Rac)-Efavirenz Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of (Rac)-Efavirenz. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in this compound chromatography?

Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, broadening, or splitting. The most common causes include:

  • Column-Related Issues: Degradation of the stationary phase, contamination, or the use of an inappropriate column chemistry for the separation of Efavirenz enantiomers.

  • Mobile Phase Problems: Incorrect pH or buffer strength, improper solvent composition, or inadequate degassing.

  • Sample-Related Issues: Sample overload, use of an inappropriate sample solvent, or the presence of interfering substances from the sample matrix.

  • System and Hardware Issues: Extra-column band broadening due to long tubing or poor connections, leaks, or fluctuations in pump pressure.

Q2: My Efavirenz peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue and is often caused by secondary interactions between the analyte and the stationary phase. For basic compounds, this can be due to interactions with acidic silanol groups on the silica support.

Troubleshooting Steps for Peak Tailing:

  • Optimize Mobile Phase pH: For reversed-phase chromatography, adjusting the pH of the mobile phase can help suppress silanol interactions. For acidic compounds, maintaining a pH below the pKa is recommended. While the pKa of Efavirenz is not explicitly stated in the provided results, a common starting point for similar compounds is a slightly acidic pH (e.g., 3.5)[1].

  • Increase Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer strength (typically in the 10-50 mM range) can improve peak shape[2].

  • Use a Different Column: Consider using a column with a different stationary phase, such as a polar-embedded or a charged surface hybrid (CSH) column, which are designed to reduce secondary interactions with basic compounds[2]. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose or amylose are effective[3].

  • Check for Column Contamination: Strongly retained impurities from previous injections can lead to peak tailing. Flush the column with a strong solvent to remove contaminants[2].

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase. Try diluting the sample or reducing the injection volume.

Q3: I am observing peak fronting for my Efavirenz analysis. What should I investigate?

Peak fronting is typically a sign of sample overload or issues with how the sample is introduced to the column.

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration/Volume: The most common cause of fronting is injecting too much analyte. Decrease the amount of Efavirenz injected onto the column.

  • Check Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak. Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.

  • Inspect the Column Inlet: A physical change or void at the column inlet can cause peak fronting. Inspect the column for any signs of damage.

Q4: My Efavirenz peaks are broad. What are the potential reasons and solutions?

Broad peaks can be caused by a variety of factors, from column degradation to system issues.

Troubleshooting Steps for Broad Peaks:

  • Column Degradation: An old or degraded column will lose its efficiency, resulting in broader peaks. Replace the column with a new one to see if performance improves.

  • High Dead Volume: Excessive volume between the injector, column, and detector can lead to band broadening. Inspect all connections and use tubing with a small internal diameter.

  • Mobile Phase Mismatch: If the elution strength of the mobile phase is too weak, the analyte will spend more time on the column, leading to broader peaks. Try increasing the percentage of the organic modifier in the mobile phase.

  • Improve Sample Cleanup: Complex sample matrices, such as plasma or plant extracts, can introduce components that interfere with the chromatography and cause peak broadening. Enhance sample preparation by using techniques like solid-phase extraction (SPE) or protein precipitation.

Q5: Why am I seeing split peaks for this compound?

Split peaks can be particularly problematic in chiral separations and often point to issues with the sample introduction or the column itself.

Troubleshooting Steps for Split Peaks:

  • Injector or Column Inlet Issue: A partially blocked injector or a problem at the column inlet can cause the sample to be introduced unevenly, leading to split peaks.

  • Sample Solvent Incompatibility: If the sample solvent is not compatible with the mobile phase, it can cause the analyte to precipitate at the head of the column, resulting in a split peak. Ensure the sample is fully dissolved in a compatible solvent.

  • Chiral Separation Nuances: In chiral chromatography, factors like mobile phase composition and temperature need to be carefully controlled to achieve good resolution between enantiomers. Even small variations can sometimes manifest as distorted or seemingly split peaks if the separation is not optimal.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting poor peak shape in this compound chromatography.

TroubleshootingWorkflow start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting broad Broad Peaks start->broad split Split Peaks start->split check_ph Adjust Mobile Phase pH tailing->check_ph Secondary Interactions? increase_buffer Increase Buffer Strength check_ph->increase_buffer No Improvement resolved Peak Shape Improved check_ph->resolved Issue Resolved change_column Use Different Column Chemistry increase_buffer->change_column No Improvement increase_buffer->resolved Issue Resolved reduce_overload Reduce Sample Concentration/Volume change_column->reduce_overload Still Tailing change_column->resolved Issue Resolved check_solvent Check Sample Solvent Strength reduce_overload->check_solvent No Improvement reduce_overload->resolved Issue Resolved fronting->reduce_overload Overload? inspect_column_inlet Inspect Column Inlet check_solvent->inspect_column_inlet No Improvement check_solvent->resolved Issue Resolved inspect_column_inlet->resolved Issue Resolved replace_column Replace Column broad->replace_column Column Degradation? check_dead_volume Minimize Dead Volume replace_column->check_dead_volume No Improvement replace_column->resolved Issue Resolved optimize_mobile_phase Optimize Mobile Phase Strength check_dead_volume->optimize_mobile_phase No Improvement check_dead_volume->resolved Issue Resolved optimize_mobile_phase->resolved Issue Resolved check_injector Check Injector & Column Inlet split->check_injector Hardware Issue? check_sample_solubility Ensure Sample Solubility check_injector->check_sample_solubility No Improvement check_injector->resolved Issue Resolved check_sample_solubility->resolved Issue Resolved

Caption: Troubleshooting logic for poor peak shape in Efavirenz chromatography.

Experimental Protocols

Protocol 1: Chiral Separation of this compound using HPLC

This protocol is based on methods developed for the enantiomeric separation of Efavirenz.

Objective: To separate the (R)- and (S)-enantiomers of Efavirenz with good resolution and peak shape.

Materials:

  • This compound standard

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

  • Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropyl alcohol in a ratio of 90:10 (v/v).

    • Degas the mobile phase using ultrasonication for at least 20 minutes to remove dissolved gases.

    • Filter the mobile phase through a 0.45 µm filter to prevent column clogging.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to obtain working standard solutions within the linear range of the assay (e.g., 0.249-375 µg/mL).

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropyl alcohol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10-20 µL

  • System Suitability:

    • Inject the standard solution multiple times to ensure system suitability parameters (e.g., resolution, tailing factor, repeatability of retention times and peak areas) are met. A resolution of >3.0 between the enantiomers is considered good.

  • Analysis:

    • Inject the prepared samples and standards.

    • Integrate the peaks for the (R)- and (S)-enantiomers. The retention times are expected to be around 7.5 and 9.2 minutes, though this can vary.

Protocol 2: Reversed-Phase HPLC for Efavirenz Quantification

This protocol is suitable for quantifying the total amount of Efavirenz.

Objective: To achieve a sharp, symmetrical peak for the quantification of Efavirenz.

Materials:

  • Efavirenz standard

  • Phosphate buffer (e.g., 10 mM)

  • Acetonitrile (HPLC grade)

  • Reversed-phase C18 column (e.g., Waters Symmetry Shield C18, 150 x 4.6 mm, 5.0 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Prepare the phosphate buffer and adjust the pH to 3.5.

    • Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 30:70 (v/v).

    • Degas and filter the mobile phase as described in Protocol 1.

  • Standard Solution Preparation:

    • Prepare a stock solution of Efavirenz in a suitable solvent like methanol.

    • Dilute with the mobile phase to prepare working standards.

  • Chromatographic Conditions:

    • Column: Waters Symmetry Shield C18 (150 x 4.6 mm, 5.0 µm)

    • Mobile Phase: Phosphate buffer (pH 3.5):Acetonitrile (30:70)

    • Flow Rate: 1.5 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 10-20 µL

  • System Suitability and Analysis:

    • Follow the steps for system suitability and analysis as outlined in Protocol 1, focusing on achieving a symmetrical peak with an acceptable tailing factor (typically close to 1.0).

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for Efavirenz analysis based on published methods.

Table 1: Chiral HPLC Method Parameters for this compound

ParameterValueReference
ColumnChiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phasen-Hexane:Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature30°C
Detection254 nm
Retention Time (R)-Efavirenz~7.5 min
Retention Time (S)-Efavirenz~9.2 min
Linearity Range200 - 6210 ng/mL

Table 2: Reversed-Phase HPLC Method Parameters for Efavirenz

ParameterValueReference
ColumnWaters Symmetry Shield C18 (150 x 4.6 mm, 5.0µm)
Mobile PhasePhosphate buffer (pH 3.5):Acetonitrile (30:70)
Flow Rate1.5 mL/min
Detection260 nm
Retention Time~5.9 min
Linearity Range1 - 300 µg/mL

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship between potential causes and solutions for peak tailing, a common issue in chromatography.

PeakTailingSolutions cause Cause of Peak Tailing Secondary Interactions (e.g., silanols) Column Contamination Sample Overload Inappropriate Mobile Phase pH solution Solution Adjust pH / Add Modifier Flush Column with Strong Solvent Reduce Sample Concentration Optimize Buffer pH and Strength cause:f1->solution:f1 Addresses cause:f2->solution:f2 Addresses cause:f3->solution:f3 Addresses cause:f4->solution:f4 Addresses

Caption: Relationship between causes and solutions for peak tailing.

References

Technical Support Center: Chiral Separation of (Rac)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of (Rac)-Efavirenz. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are highly effective for resolving this compound.[1] Columns such as Chiralcel OD-H (cellulose-based) and Lux Amylose-2 (amylose-based) have demonstrated successful separation under both normal-phase and reversed-phase conditions.[2][3] Efavirenz has been shown to be retained more on cellulose-based stationary phases due to the increased involvement of hydrogen bonds.[4]

Q2: What are typical mobile phase compositions for normal-phase separation of this compound?

A2: A common mobile phase for normal-phase separation is a mixture of n-Hexane and an alcohol modifier, such as Isopropyl Alcohol (IPA) or ethanol.[2] A frequently cited composition is n-Hexane:Isopropyl Alcohol (90:10, v/v).

Q3: Can this compound be separated using reversed-phase chromatography?

A3: Yes, a reversed-phase method has been successfully developed. One such method utilizes a Lux Amylose-2 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile in a 55:45 (v/v) ratio. This provides an alternative to normal-phase chromatography and may offer different selectivity.

Q4: What is the purpose of adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase?

A4: Acidic additives are incorporated into the mobile phase to improve peak shape and resolution. They can minimize unwanted interactions with residual silanol groups on the stationary phase, leading to sharper peaks.

Troubleshooting Guide

Problem 1: Poor resolution between the (R)- and (S)-Efavirenz enantiomers.

Possible Cause Suggested Solution
Suboptimal Mobile Phase CompositionAdjust the ratio of the organic modifier (e.g., Isopropyl Alcohol) in the mobile phase. A systematic variation of the modifier concentration can significantly impact enantioselectivity.
Inappropriate Chiral Stationary Phase (CSP)If optimizing the mobile phase is unsuccessful, consider a different CSP. While cellulose-based columns like Chiralcel OD-H are effective, amylose-based columns such as Lux Amylose-2 may offer different selectivity.
Incorrect Column TemperatureTemperature can influence the interactions between the enantiomers and the CSP. Experiment with adjusting the column temperature within a range of 25-30°C.

Problem 2: Tailing or broad peaks for one or both enantiomers.

Possible Cause Suggested Solution
Secondary Interactions with Stationary PhaseAdd a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (around 0.1%), to the mobile phase. This can help to reduce peak tailing by suppressing interactions with active sites on the silica support.
Low Column TemperatureIncreasing the column temperature (e.g., from 25°C to 30°C) can sometimes improve peak shape.

Problem 3: Retention times are too long or too short.

Possible Cause Suggested Solution
Incorrect Mobile Phase StrengthFor normal-phase chromatography, increasing the percentage of the alcohol modifier (e.g., IPA) will decrease retention times. Conversely, decreasing the alcohol percentage will increase retention times. For reversed-phase, adjusting the ratio of the organic solvent (e.g., acetonitrile) will have a similar effect.
Inappropriate Flow RateAdjust the flow rate. A higher flow rate will decrease retention times, while a lower flow rate will increase them. Ensure that the flow rate change does not negatively impact resolution. Common flow rates are around 1.0 mL/min.

Experimental Protocols

Normal-Phase HPLC Method
  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Reversed-Phase HPLC Method
  • Column: Lux Amylose-2

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 252 nm

Quantitative Data Summary

Method Stationary Phase Mobile Phase Flow Rate (mL/min) Temp (°C) Detection (nm) (R)-Efavirenz Retention Time (min) (S)-Efavirenz Retention Time (min) Resolution (Rs)
Normal-PhaseChiralcel OD-Hn-Hexane/IPA (90:10, v/v)1.030254~7.5~9.2> 3.0
Reversed-PhaseLux Amylose-20.1% Formic Acid in Water/Acetonitrile (55:45, v/v)1.025252Not SpecifiedNot SpecifiedNot Specified
Normal-PhaseChiralpak-IAIsocratic2.5Not Specified252Not SpecifiedNot Specified> 4.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Preparation Prepare this compound Sample Solution Inject_Sample Inject Sample Sample_Preparation->Inject_Sample Mobile_Phase_Preparation Prepare Mobile Phase (e.g., n-Hexane/IPA) HPLC_System Equilibrate HPLC System with Mobile Phase Mobile_Phase_Preparation->HPLC_System HPLC_System->Inject_Sample Data_Acquisition Acquire Chromatogram Inject_Sample->Data_Acquisition Peak_Integration Integrate Enantiomer Peaks Data_Acquisition->Peak_Integration Calculate_Parameters Calculate Retention Times, Resolution, and Enantiomeric Purity Peak_Integration->Calculate_Parameters

Caption: Experimental workflow for the chiral HPLC separation of this compound.

troubleshooting_workflow Start Poor Chiral Separation Check_Resolution Is Resolution (Rs) < 1.5? Start->Check_Resolution Check_Peak_Shape Are Peaks Tailing or Broad? Check_Resolution->Check_Peak_Shape No Adjust_Mobile_Phase Adjust Mobile Phase Modifier Ratio Check_Resolution->Adjust_Mobile_Phase Yes Add_Modifier Add Acidic Modifier (e.g., TFA, Formic Acid) Check_Peak_Shape->Add_Modifier Yes Adjust_Temperature Optimize Column Temperature Check_Peak_Shape->Adjust_Temperature No End Separation Optimized Check_Peak_Shape->End If Peaks are Good Adjust_Mobile_Phase->Check_Resolution Re-evaluate Change_CSP Consider a Different Chiral Stationary Phase Adjust_Mobile_Phase->Change_CSP No Improvement Change_CSP->Check_Resolution Re-evaluate Add_Modifier->Check_Peak_Shape Re-evaluate Add_Modifier->Adjust_Temperature No Improvement Adjust_Temperature->Check_Peak_Shape Re-evaluate Adjust_Temperature->End Optimized

Caption: Troubleshooting decision tree for optimizing this compound chiral separation.

References

Technical Support Center: (Rac)-Efavirenz Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of (Rac)-Efavirenz in in vitro experimental settings.

Introduction to Efavirenz Solubility

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in antiretroviral therapy. It is classified under the Biopharmaceutical Classification System (BCS) as a Class II drug, which is characterized by high permeability but low aqueous solubility.[1][2][3] This poor water solubility (less than 10 µg/mL) presents a significant hurdle for in vitro assays, often leading to drug precipitation, inaccurate concentration measurements, and unreliable experimental results.[1] This guide offers troubleshooting advice and detailed protocols to enhance the solubility of Efavirenz for consistent and reproducible in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Efavirenz in common laboratory solvents?

A1: Efavirenz is practically insoluble in aqueous buffers but shows good solubility in organic solvents. Preparing a concentrated stock solution in an appropriate organic solvent is the first step for most in vitro applications.

Table 1: Solubility of Efavirenz in Common Organic Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~14 mg/mL (~63 mg/mL reported by some suppliers)
Ethanol~20 mg/mL
Dimethyl Formamide (DMF)~20 mg/mL

Note: The exact solubility can vary slightly between batches and based on the purity of the compound.

Q2: How should I prepare a standard stock solution of Efavirenz?

A2: A stock solution is typically prepared by dissolving solid Efavirenz in an organic solvent.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol are commonly used.

  • Procedure: To prepare a stock solution, dissolve the crystalline Efavirenz in the solvent of choice. The process can be aided by vortexing, sonication, or gentle warming. It is recommended to purge the solvent with an inert gas before preparing the solution to prevent oxidation.

  • Storage: Store stock solutions at -20°C. Cayman Chemical suggests that Efavirenz is stable for at least four years when stored as a solid at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Q3: My Efavirenz precipitates when I add the stock solution to my cell culture medium. What is happening and how can I fix it?

A3: This is a common problem when a concentrated organic stock solution is introduced into an aqueous environment like cell culture media. The organic solvent disperses, and if the final concentration of Efavirenz exceeds its aqueous solubility limit, it will precipitate.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is to use a lower final concentration of Efavirenz in your assay.

  • Use a Co-Solvent System: For assays requiring higher concentrations, a co-solvent system can be effective. A 1:1 solution of ethanol:PBS (pH 7.2) has been shown to solubilize Efavirenz up to approximately 0.5 mg/mL.

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.

  • Employ Solubility Enhancement Techniques: If the above methods are insufficient, more advanced formulation strategies may be necessary.

Q4: What are the most effective methods to significantly improve Efavirenz solubility for in vitro assays?

A4: Several techniques can dramatically increase the aqueous solubility of Efavirenz. The choice of method depends on the specific requirements of the assay.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drugs like Efavirenz, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HPβCD) and randomly methylated-β-CD (RMβCD) have been shown to be particularly effective.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity. Nanosuspensions of Efavirenz have been successfully prepared using methods like media milling or precipitation-ultrasonication.

  • Solid Dispersions: Solid dispersions involve dispersing the drug in a matrix of a hydrophilic carrier, such as polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP). This can convert the drug from a crystalline to a more soluble amorphous state.

  • Use of Surfactants: Surfactants like sodium lauryl sulfate (SLS) and Tween 80 can be used to improve the wettability and solubility of Efavirenz.

Troubleshooting Guide

Table 2: Troubleshooting Common Efavirenz Solubility Issues

ProblemPossible Cause(s)Suggested Solution(s)
Cloudiness or precipitate in stock solution The concentration exceeds the solubility limit in the chosen solvent. The solvent may have absorbed moisture (especially DMSO).Warm the solution gently (37°C). Use fresh, anhydrous DMSO. If precipitate persists, the solution may be supersaturated; prepare a new, less concentrated stock.
Precipitate forms immediately in culture medium The final drug concentration is above its aqueous solubility limit. The organic solvent concentration is too high, causing proteins in the medium to precipitate.Decrease the final Efavirenz concentration. Increase the final volume of the medium to further dilute the stock. Pre-dilute the stock in a co-solvent like PBS before adding to the full volume of medium. Use a solubility enhancer like cyclodextrin.
Inconsistent or non-reproducible assay results Incomplete dissolution or precipitation of Efavirenz leading to variable effective concentrations.Ensure the stock solution is completely clear before use. Prepare fresh dilutions for each experiment. Use a formulation method (e.g., cyclodextrin complex) to ensure consistent solubility.
Cell toxicity observed at working concentrations Toxicity from the drug itself. Toxicity from the solubilizing agent (e.g., DMSO, ethanol, surfactant).Run a vehicle control (medium + solubilizing agent, no drug) to determine the toxicity of the solvent. Lower the concentration of the solubilizing agent. Switch to a more biocompatible solubilization method, such as HPβCD.

Visual Guides and Workflows

G cluster_0 cluster_1 Troubleshooting Options cluster_2 start Efavirenz Solubility Issue (Precipitation in Assay) prep_stock 1. Prepare Concentrated Stock (e.g., 20 mg/mL in DMSO) start->prep_stock dilute 2. Dilute Stock into Aqueous Medium prep_stock->dilute check Precipitation Observed? dilute->check proceed Proceed with Assay check->proceed No lower_conc Lower Final Concentration check->lower_conc Yes check_solvent Verify Cell Solvent Tolerance (Run Vehicle Control) lower_conc->check_solvent use_enhancer Employ Solubility Enhancer check_solvent->use_enhancer cyclo Cyclodextrins (e.g., HPβCD) use_enhancer->cyclo nano Nanosuspension use_enhancer->nano solid Solid Dispersion use_enhancer->solid

Caption: Troubleshooting workflow for addressing this compound precipitation in in vitro assays.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

Quantitative Data Summary

Table 3: Improvement of Efavirenz Aqueous Solubility with β-Cyclodextrin (β-CD) Complexes

FormulationDrug:β-CD RatioMethodResulting Aqueous Solubility (µg/mL)Fold IncreaseReference
Pure Efavirenz--5 ± 0.003-
Efavirenz:β-CD Complex1:1Kneading288.9 ± 0.005~58x
Efavirenz:β-CD Complex1:2Kneading318.5 ± 0.03~64x
Efavirenz:β-CD Complex1:10KneadingFavorable results reported-

Table 4: Saturation Solubility Improvement with Nanosuspension Technology

FormulationMethodResulting Saturation Solubility (µg/mL)Fold IncreaseReference
Pure Efavirenz-9.21 ± 0.36-
Lyophilized NanosuspensionPrecipitation-Ultrasonication88.10 ± 0.24~9.6x
Micronized Powder-31.60 ± 0.9~3.4x
Lyophilized NanosuspensionNanoprecipitation256 ± 0.5~27.8x (vs. 9.21 µg/mL)

Experimental Protocols

Protocol 1: Preparation of Efavirenz Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the desired amount of Efavirenz powder in a sterile vial.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 20 mg/mL stock, add 1 mL of DMSO to 20 mg of Efavirenz).

  • Tightly cap the vial.

  • Vortex vigorously until the powder is completely dissolved. If necessary, use a sonicator bath for short intervals to aid dissolution.

  • Once fully dissolved, the solution should be clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Enhancing Efavirenz Solubility using β-Cyclodextrin (Kneading Method)

This protocol describes the preparation of a solid inclusion complex that can be subsequently dissolved in aqueous buffers for in vitro assays. This method has been shown to significantly increase aqueous solubility.

Materials:

  • This compound powder

  • β-Cyclodextrin (β-CD)

  • 50% Ethanol

  • Mortar and pestle

  • Spatula

  • Drying oven or vacuum desiccator

  • 60# Sieve

Procedure:

  • Molar Calculation: Determine the desired molar ratio of Efavirenz to β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component based on their molecular weights (Efavirenz: ~315.7 g/mol ; β-CD: ~1135 g/mol ).

  • Prepare Slurry: Place the calculated amount of β-CD into a mortar. Add a small amount of 50% ethanol (e.g., 1 mL) to create a smooth slurry.

  • Add Efavirenz: Add the calculated amount of Efavirenz to the β-CD slurry.

  • Knead: Triturate the mixture thoroughly with the pestle. Add a small amount of water dropwise to achieve a proper consistency, and then knead the mass for approximately 15 minutes.

  • Drying: Spread the resulting solid mass in a thin layer on a glass plate or petri dish and dry at 50°C for 24 hours or until a constant weight is achieved.

  • Pulverize and Sieve: Once completely dry, pulverize the solid mass into a fine powder using the mortar and pestle. Pass the powder through a 60# sieve to ensure uniformity.

  • Storage: Store the resulting Efavirenz:β-CD complex powder in a sealed, airtight container protected from light and moisture. This powder can now be weighed and dissolved directly into aqueous buffers or cell culture medium for your experiments, where it will exhibit enhanced solubility compared to the parent drug.

References

Technical Support Center: (Rac)-Efavirenz Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of (Rac)-Efavirenz.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of Efavirenz?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of Efavirenz, endogenous matrix components like phospholipids, proteins, and salts from biological samples (e.g., plasma, hair) can interfere with the ionization of Efavirenz and its internal standard in the mass spectrometer source.[2][3] This can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and therapeutic drug monitoring studies.[2]

Q2: How is the matrix effect quantitatively assessed for Efavirenz?

A2: The matrix effect for Efavirenz is typically quantified by calculating the matrix factor (MF). This is done by comparing the peak area response of Efavirenz in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of a pure analyte solution at the same concentration. The formula is:

% Matrix Effect = (Peak Area in Post-Extracted Spiked Sample / Peak Area in Neat Solution) x 100%

A value <100% indicates ion suppression, while a value >100% suggests ion enhancement. The internal standard normalized matrix factor is also used to evaluate if the internal standard can compensate for the matrix effect.

Q3: What is the role of an internal standard (IS) in mitigating matrix effects for Efavirenz analysis?

A3: An internal standard is crucial for compensating for matrix effects. An ideal IS for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as ¹³C₆-Efavirenz. This type of IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus correcting for variations in the analytical process, including matrix effects. The use of a stable isotope-labeled IS has been shown to effectively reduce matrix effects and improve the accuracy and precision of Efavirenz quantification.

Q4: What are the common sample preparation techniques used to minimize matrix effects for Efavirenz?

A4: The goal of sample preparation is to remove interfering matrix components before analysis. Common techniques for Efavirenz bioanalysis include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates Efavirenz from the aqueous matrix into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain and then elute Efavirenz, providing a cleaner extract.

The choice of method depends on the biological matrix and the required sensitivity of the assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix components co-eluting with Efavirenz.Optimize the chromatographic gradient to better separate Efavirenz from interfering peaks. Consider a different stationary phase or mobile phase composition.
Sample solvent is stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
High Variability in Results Between Samples Inconsistent matrix effects across different biological samples.Use a stable isotope-labeled internal standard (e.g., ¹³C₆-Efavirenz) to compensate for sample-to-sample variations in matrix effects. Ensure thorough homogenization of samples.
Inefficient or inconsistent sample cleanup.Re-evaluate and optimize the sample preparation method (PPT, LLE, or SPE) to ensure consistent removal of matrix interferences.
Ion Suppression or Enhancement Observed Co-eluting endogenous compounds (e.g., phospholipids) are affecting Efavirenz ionization.Modify the chromatographic method to separate the analyte from the suppression/enhancement zone. Employ a more rigorous sample cleanup technique like SPE.
High concentration of salts or other non-volatile components in the sample.Dilute the sample if sensitivity allows. Optimize the sample preparation to remove these components.
Low Recovery of Efavirenz Inefficient extraction during sample preparation.Optimize the pH of the extraction solvent for LLE or the choice of sorbent and elution solvent for SPE.
Analyte degradation during sample processing.Investigate the stability of Efavirenz under the employed extraction and storage conditions.

Quantitative Data Summary

Table 1: Matrix Effect and Recovery of Efavirenz in Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Matrix Effect (%)Recovery (%)Reference
Protein Precipitation498.595.2
80101.297.8
80099.896.5
2000102.198.1

Table 2: Matrix Effect of Efavirenz in Human Hair

Analyte Concentration (ng/mg)Mean Ratio of Peak Areas (Analyte/IS)Standard DeviationCoefficient of Variation (%)Reference
1.56 (Low)0.3690.04211.5
16.3 (Medium)3.970.0481.2
32.5 (High)8.500.1361.6

Experimental Protocols

1. Protocol for Matrix Effect Assessment using Post-Extraction Spiking

This protocol is based on the method described by Matuszewski et al. and is widely adopted for quantitative bioanalysis.

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Prepare Post-Extraction Spiked Samples: Spike the blank matrix extracts with Efavirenz and the internal standard at low and high concentration levels.

  • Prepare Neat Solutions: Prepare solutions of Efavirenz and the internal standard in the reconstitution solvent at the same concentrations as the post-extraction spiked samples.

  • Analyze Samples: Analyze both the post-extraction spiked samples and the neat solutions using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Post-Extraction Spiked Sample) / (Peak Response in Neat Solution)

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Evaluate Results: The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should be less than 15%.

2. Protocol for Sample Preparation using Protein Precipitation

This is a common and rapid method for extracting Efavirenz from plasma.

  • Sample Aliquoting: Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

  • Addition of Internal Standard and Precipitating Agent: Add 150 µL of the internal standard working solution (in acetonitrile) to each well.

  • Precipitation: Vortex the plate for 2 minutes to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (50 µL) add_is Add 150 µL IS in Acetonitrile start->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end_prep Clean Extract transfer->end_prep inject Inject into LC-MS/MS end_prep->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection end_analysis Data Acquisition detection->end_analysis

Caption: Workflow for Efavirenz Bioanalysis using Protein Precipitation.

matrix_effect_logic start Bioanalytical Sample matrix Biological Matrix (Plasma, Hair, etc.) start->matrix analyte This compound start->analyte sample_prep Sample Preparation (PPT, LLE, SPE) matrix->sample_prep analyte->sample_prep coeluting Co-eluting Matrix Components sample_prep->coeluting clean_analyte Isolated Efavirenz sample_prep->clean_analyte ionization Ionization Source (MS) coeluting->ionization clean_analyte->ionization suppression Ion Suppression ionization->suppression Interference enhancement Ion Enhancement ionization->enhancement Interference result Inaccurate Quantification suppression->result enhancement->result

Caption: Logical Diagram of Matrix Effect Causation in Bioanalysis.

References

Technical Support Center: Addressing Cytotoxicity of (Rac)-Efavirenz in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (Rac)-Efavirenz-induced cytotoxicity in cell culture experiments.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of Efavirenz.

Question: I am observing significant cytotoxicity in my cell line (e.g., hepatic, neuronal, keratinocytes) at concentrations of Efavirenz that are reported to be clinically relevant. How can I troubleshoot this?

Answer:

Several factors could be contributing to the heightened sensitivity of your cells to Efavirenz. Consider the following troubleshooting steps:

  • Confirm Efavirenz Concentration and Purity:

    • Ensure the stock solution of this compound was prepared correctly and that the final concentrations in your culture medium are accurate.

    • Verify the purity of the Efavirenz compound. Impurities could contribute to unexpected toxicity.

  • Cell Line Sensitivity:

    • Different cell lines exhibit varying sensitivities to Efavirenz. For instance, some cancer cell lines have shown higher sensitivity compared to primary fibroblasts.[1][2] Consider performing a dose-response experiment with a wider range of concentrations to determine the EC50 (half-maximal effective concentration) for your specific cell line.

  • Culture Conditions:

    • Serum Concentration: The presence and concentration of serum in your culture medium can influence the bioavailability and cytotoxicity of Efavirenz. Ensure consistent serum concentrations across all experiments.

    • Cell Density: The initial seeding density of your cells can impact their susceptibility to toxic compounds. Low cell density may lead to increased stress and higher sensitivity. Optimize your seeding density to ensure a healthy cell monolayer or suspension.

  • Metabolism of Efavirenz:

    • The cytotoxicity of Efavirenz can be influenced by its metabolism into more toxic compounds, such as 8-hydroxyefavirenz (8-OH-EFV), particularly in neuronal cells.[3] The metabolic capacity of your cell line (e.g., expression of cytochrome P450 enzymes like CYP2B6) can play a significant role.[4]

Issue 2: Inconsistent results in cytotoxicity assays.

Question: My results from cytotoxicity assays (e.g., MTT, LDH) are not reproducible between experiments. What could be the cause?

Answer:

Inconsistent results in cytotoxicity assays are a common issue. Here are some factors to investigate:

  • Assay-Specific Considerations:

    • MTT Assay: This assay measures metabolic activity, which can be influenced by factors other than cell death. Efavirenz is known to cause mitochondrial dysfunction, which can directly impact MTT reduction and may not always correlate directly with cell viability.[5] Consider complementing the MTT assay with a method that measures membrane integrity, such as the LDH assay.

    • LDH Assay: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes. Ensure that your treatment duration is sufficient to cause membrane leakage. Also, be mindful that LDH in the culture medium has a limited half-life.

  • Experimental Variability:

    • Pipetting Errors: Ensure accurate and consistent pipetting of cells, reagents, and Efavirenz dilutions.

    • Incubation Times: Adhere strictly to the recommended incubation times for both drug treatment and assay development.

    • Plate Reader Settings: Use consistent wavelength settings for absorbance or fluorescence measurements.

  • Control Wells:

    • Always include appropriate controls:

      • Untreated Cells (Vehicle Control): To measure baseline viability.

      • Medium Only (Blank): To subtract background absorbance/fluorescence.

      • Maximum Lysis Control (for LDH assay): To determine 100% cytotoxicity.

      • Positive Control (known cytotoxic agent): To ensure the assay is working correctly.

Issue 3: Difficulty in interpreting the mechanism of cell death (Apoptosis vs. Autophagy).

Question: I am seeing signs of both apoptosis and autophagy in my Efavirenz-treated cells. How can I distinguish between these two pathways?

Answer:

Efavirenz has been shown to induce both apoptosis and autophagy, and these pathways can be interconnected. Here’s how you can dissect the dominant mechanism:

  • Simultaneous Analysis:

    • Use multi-parameter flow cytometry to simultaneously assess markers for apoptosis (e.g., Annexin V staining for phosphatidylserine exposure) and autophagy (e.g., LC3-II expression).

  • Inhibitor Studies:

    • Use specific inhibitors to block each pathway and observe the effect on cell viability.

      • Apoptosis Inhibitor: A pan-caspase inhibitor like Z-VAD-FMK can be used to determine if blocking apoptosis rescues the cells from Efavirenz-induced death.

      • Autophagy Inhibitor: 3-Methyladenine (3-MA) or chloroquine can be used to inhibit autophagy. If inhibiting autophagy exacerbates cell death, it suggests a pro-survival role for autophagy. Conversely, if inhibition rescues cells, it indicates a role for autophagy in promoting cell death.

  • Time-Course Experiments:

    • Analyze markers for both pathways at different time points after Efavirenz treatment. This can help determine the sequence of events and which pathway is initiated first.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cytotoxicity?

A1: The primary mechanism of this compound cytotoxicity is multifactorial and cell-type dependent. However, a central theme is the induction of mitochondrial dysfunction . This includes:

  • Inhibition of Complex I of the electron transport chain.

  • Reduction in mitochondrial membrane potential (ΔΨm).

  • Decreased ATP production.

  • Increased production of reactive oxygen species (ROS).

This mitochondrial stress can then trigger downstream events such as apoptosis (the intrinsic pathway) and autophagy .

Q2: Which cell types are most sensitive to Efavirenz-induced cytotoxicity?

A2: Based on published literature, several cell types have shown sensitivity to Efavirenz, including:

  • Hepatic cells (Hepatocytes): Due to the liver being a primary site of Efavirenz metabolism, these cells are susceptible to its toxic effects.

  • Neuronal cells: Efavirenz can cross the blood-brain barrier and cause neurotoxicity, which is a significant clinical side effect.

  • Keratinocytes: Skin rashes are a common side effect of Efavirenz, and studies have shown it can induce autophagy and aberrant differentiation in these cells.

  • Cancer cell lines: Efavirenz has shown selective cytotoxicity against various cancer cells while sparing normal fibroblasts.

Q3: Are the enantiomers of Efavirenz equally cytotoxic?

A3: The provided search results primarily discuss the effects of this compound, which is a racemic mixture of both enantiomers. While not explicitly detailed in the provided search results, it is a common principle in pharmacology that enantiomers can have different pharmacological and toxicological profiles. Further investigation into the specific cytotoxicity of each enantiomer would be necessary for a definitive answer.

Q4: How can I mitigate Efavirenz cytotoxicity in my cell culture experiments?

A4: Mitigating Efavirenz cytotoxicity can be approached in several ways:

  • Use of Antioxidants: Since Efavirenz induces oxidative stress through ROS production, pre-treatment with antioxidants like N-acetylcysteine (NAC) may offer some protection.

  • Modulating Autophagy: Depending on whether autophagy is playing a pro-survival or pro-death role in your system, using autophagy inhibitors or inducers could modulate the cytotoxic outcome.

  • Co-culture Systems: If studying the effects of Efavirenz on a specific cell type in a more physiologically relevant context, co-culture with other cell types that may have a protective effect could be considered.

Q5: What concentrations of Efavirenz should I use in my in vitro experiments?

A5: Clinically relevant plasma concentrations of Efavirenz typically range from 1 to 10 µM. However, concentrations can be higher in some patients. For in vitro studies, it is recommended to perform a dose-response curve starting from sub-micromolar concentrations up to 50 µM or higher to determine the cytotoxic range for your specific cell line.

Data Presentation

Table 1: Summary of this compound Cytotoxicity in Different Cell Lines

Cell LineCell TypeObserved EffectsEffective ConcentrationsReference(s)
Hep3BHuman HepatomaMitochondrial dysfunction, Apoptosis, Autophagy10-50 µM
SH-SY5YHuman NeuroblastomaMitochondrial dysfunction, Autophagy10-50 µM
Primary NeuronsRat/HumanNeuronal damage, Calcium fluxClinically relevant CSF levels
NHKsNormal Human KeratinocytesAutophagy, Aberrant differentiation10-40 µM
BxPC-3Human Pancreatic CancerOxidative stress, Apoptosis40-60 µmol/l
A549Human Lung CarcinomaS-phase arrest, Apoptosis4-50 µM

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cells cultured in a 96-well plate

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of Efavirenz for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

    • After treatment, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • Cells cultured in a 96-well plate

    • This compound stock solution

    • LDH assay kit (containing substrate, cofactor, and dye)

    • Lysis buffer (for maximum LDH release control)

  • Procedure:

    • Seed cells in a 96-well plate and treat with Efavirenz as described for the MTT assay.

    • Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

    • After treatment, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Efavirenz-treated and control cells

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Harvest cells (including floating cells) after Efavirenz treatment.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Workflows

Efavirenz_Cytotoxicity_Workflow cluster_experiment Experimental Workflow start Start: Cell Culture treatment Efavirenz Treatment (Dose-Response & Time-Course) start->treatment cytotoxicity_assays Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity_assays mechanism_assays Mechanism Assays (Apoptosis, Autophagy, Mito-potential) treatment->mechanism_assays data_analysis Data Analysis & Interpretation cytotoxicity_assays->data_analysis mechanism_assays->data_analysis

Caption: Experimental workflow for assessing Efavirenz cytotoxicity.

Efavirenz_Mitochondrial_Toxicity Efavirenz Efavirenz ComplexI Mitochondrial Complex I Efavirenz->ComplexI inhibits ROS ↑ Reactive Oxygen Species (ROS) ComplexI->ROS MMP ↓ Mitochondrial Membrane Potential ComplexI->MMP ATP ↓ ATP Production ComplexI->ATP Apoptosis Intrinsic Apoptosis ROS->Apoptosis MMP->Apoptosis Autophagy Autophagy/ Mitophagy MMP->Autophagy ATP->Autophagy

Caption: Efavirenz-induced mitochondrial toxicity pathway.

Efavirenz_Cell_Death_Pathways Efavirenz Efavirenz Mitochondrial_Stress Mitochondrial Stress (ROS, ↓ΔΨm, ↓ATP) Efavirenz->Mitochondrial_Stress ER_Stress Endoplasmic Reticulum Stress Efavirenz->ER_Stress Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Autophagy Autophagy Mitochondrial_Stress->Autophagy ER_Stress->Autophagy Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death can be pro-death or pro-survival

Caption: Interplay of Efavirenz-induced cell death pathways.

References

Technical Support Center: (Rac)-Efavirenz Plasma Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of (Rac)-Efavirenz from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during bioanalytical sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of Efavirenz from plasma samples.

ProblemPotential CausesSuggested Solutions
Low Analyte Recovery Incomplete Protein Precipitation: Insufficient volume or mixing of the precipitating solvent (e.g., acetonitrile) can lead to incomplete protein removal, trapping the analyte.[1][2][3]- Ensure the solvent-to-plasma ratio is optimal (typically 3:1 or 4:1 v/v).- Vortex the mixture thoroughly for an adequate amount of time (e.g., 30 seconds to 2 minutes) to ensure complete precipitation.[1][4]- Consider cooling the samples on ice after adding the solvent to enhance precipitation.
Inefficient Liquid-Liquid Extraction (LLE): The chosen organic solvent may have poor partitioning for Efavirenz, or the pH of the aqueous phase may not be optimal for extraction.- Test different extraction solvents such as diethyl ether or methyl-tert-butyl ether.- Adjust the pH of the plasma sample to an alkaline state before extraction to ensure Efavirenz is in its non-ionized form, which is more soluble in organic solvents.
Suboptimal Solid-Phase Extraction (SPE) Elution: The elution solvent may be too weak to desorb Efavirenz completely from the SPE sorbent.- Increase the strength of the elution solvent. For a C18 sorbent, this could involve increasing the proportion of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.- Ensure the cartridge is not allowed to dry out before the elution step.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of Endogenous Plasma Components: Phospholipids and other matrix components can co-elute with Efavirenz, interfering with ionization in the mass spectrometer.- For Protein Precipitation: Dilute the supernatant post-precipitation to reduce the concentration of matrix components.- For LLE: Optimize the extraction solvent and pH to selectively extract Efavirenz while leaving interfering components in the aqueous phase.- For SPE: Incorporate a wash step with a solvent that removes interfering components but retains Efavirenz on the sorbent.- Use a stable isotope-labeled internal standard (e.g., 13C6-Efavirenz) to compensate for matrix effects.
Poor Reproducibility (%RSD > 15%) Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed/time, or evaporation can introduce variability.- Standardize all manual steps in the protocol. Use automated liquid handlers where possible.- Ensure complete and consistent drying of the extract before reconstitution.
Analyte Instability: Efavirenz and its metabolites can be unstable under certain conditions (e.g., prolonged exposure to room temperature, freeze-thaw cycles).- Process samples on ice and minimize the time they are kept at room temperature.- Limit the number of freeze-thaw cycles. Store plasma samples at -80°C for long-term stability.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for Efavirenz from plasma?

A1: The choice of extraction method depends on the specific requirements of your assay.

  • Protein Precipitation (PP) is the simplest and fastest method, making it suitable for high-throughput analysis. However, it is more prone to matrix effects as it is less clean than other methods.

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample than PP, resulting in reduced matrix effects. It involves more steps, including solvent evaporation and reconstitution.

  • Solid-Phase Extraction (SPE) typically provides the cleanest samples, minimizing matrix effects and improving sensitivity. It is, however, the most time-consuming and expensive of the three methods.

Q2: What is the recommended sample volume of plasma for extraction?

A2: The required plasma volume can range from 50 µL to 500 µL. Methods using highly sensitive LC-MS/MS detection can achieve low limits of quantification with as little as 50 µL of plasma. HPLC-UV methods may require larger volumes, such as 100 µL to 300 µL.

Q3: How can I minimize the degradation of Efavirenz and its metabolites during sample preparation?

A3: Some metabolites of Efavirenz, such as 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, are known to be unstable. To minimize degradation, it is crucial to:

  • Avoid prolonged exposure of plasma samples to room temperature.

  • Limit the number of freeze-thaw cycles the samples undergo.

  • Be aware that heat treatment of samples for biosafety purposes can cause significant degradation of certain metabolites.

Q4: What are typical recovery rates for Efavirenz extraction?

A4: Recovery rates can vary depending on the method used.

  • Protein Precipitation: Recoveries are often high, with some studies reporting rates of 93.5% to 107%.

  • Liquid-Liquid Extraction: Mean recoveries are generally good, around 83%.

  • Solid-Phase Extraction: Recovery from human plasma has been reported to be greater than 83%.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for Efavirenz extraction from plasma.

Table 1: Comparison of Extraction Method Performance

ParameterProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 93.5% - 107%~83%> 83%
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (LC-MS/MS)10.0 ng/mL (LC-MS/MS)0.1 µg/mL (HPLC-UV)
Linearity Range 1.0 - 2,500 ng/mL10.0 - 1,500 ng/mL0.43 - 8.60 µg/mL
Intra-day Precision (%RSD) < 15%1.80% - 10.49%< 2%
Inter-day Precision (%RSD) 3.03% - 9.18%4.72% - 10.28%< 2%

Experimental Protocols & Workflows

Below are detailed methodologies for the key extraction techniques.

Protein Precipitation (PP)

This method utilizes a solvent to precipitate plasma proteins, leaving the analyte in the supernatant.

Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard solution.

  • Add 290 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 RCF for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 50 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

PP_Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (290 µL) add_is->add_acn vortex Vortex (30s) add_acn->vortex centrifuge Centrifuge (13,000 RCF, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

This method separates the analyte based on its differential solubility in two immiscible liquids.

Protocol:

  • Pipette 100 µL of plasma into a glass tube.

  • Add internal standard.

  • Basify the plasma sample (e.g., with a small volume of NaOH solution).

  • Add 1 mL of an immiscible organic solvent (e.g., diethyl ether).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 RCF for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at ambient temperature.

  • Reconstitute the residue in mobile phase for analysis.

LLE_Workflow plasma Plasma Sample (100 µL) basify Basify Sample plasma->basify add_solvent Add Organic Solvent (1 mL) basify->add_solvent vortex Vortex (1-2 min) add_solvent->vortex centrifuge Centrifuge (4,000 RCF, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

This technique uses a solid sorbent to adsorb the analyte, which is then washed and eluted.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 0.5 mL of methanol, followed by 0.5 mL of HPLC-grade water. Do not allow the sorbent bed to dry.

  • Loading: Load 0.5 mL of the plasma sample (pre-treated with internal standard and vortexed) onto the cartridge.

  • Washing: Wash the cartridge with 0.5 mL of HPLC-grade water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analyte by adding 0.5 mL of mobile phase or a strong organic solvent.

  • Collect the eluent.

  • The eluent can be directly injected or evaporated and reconstituted if further concentration is needed.

SPE_Workflow cluster_spe_cartridge SPE Cartridge Operations condition 1. Condition (Methanol, Water) load 2. Load Sample (0.5 mL Plasma) condition->load wash 3. Wash (Water) load->wash elute 4. Elute (Mobile Phase) wash->elute collect Collect Eluent elute->collect inject Inject into LC-MS/MS collect->inject

Solid-Phase Extraction Workflow

References

minimizing racemization of Efavirenz enantiomers during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Efavirenz enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is Efavirenz and why is the analysis of its enantiomers important?

A1: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] It possesses a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-Efavirenz and (R)-Efavirenz. The pharmacologically active enantiomer is (S)-Efavirenz, while the (R)-enantiomer is considered an impurity.[2] Regulatory agencies require the stereospecific analysis of chiral drugs to ensure their efficacy and safety. Therefore, accurately quantifying the enantiomeric purity of Efavirenz is crucial for quality control in pharmaceutical development and manufacturing.[3]

Q2: What is racemization and why is it a concern during the analysis of Efavirenz?

A2: Racemization is the process in which a pure enantiomer converts into a mixture of both enantiomers, ultimately forming a 1:1 mixture known as a racemate. For chiral drugs like Efavirenz, in vitro racemization can occur in aqueous solutions.[4] If racemization happens during sample preparation or analysis, it can lead to an inaccurate determination of the enantiomeric purity. This could result in an overestimation of the (R)-enantiomer impurity, potentially leading to the rejection of a batch of the drug substance that is actually within specification.

Q3: What are the primary analytical techniques used for the enantioselective analysis of Efavirenz?

A3: The most common techniques for separating and quantifying Efavirenz enantiomers are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) using a chiral stationary phase (CSP).[5] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and offers advantages in terms of speed and reduced solvent consumption. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving the enantiomers of Efavirenz and its analogs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral analysis of Efavirenz, with a focus on issues that may be related to racemization.

Issue 1: Inconsistent Enantiomeric Ratio in Replicate Injections

Possible Cause Troubleshooting Step
On-column racemization Investigate the effect of column temperature. While some studies show robustness to minor temperature changes, elevated temperatures can sometimes promote on-column racemization. Try reducing the column temperature in increments of 5°C.
Sample degradation in the autosampler If the sample is stored in the autosampler for an extended period, racemization or degradation may occur, especially if the sample solvent is not optimized for stability. It has been shown that Efavirenz is stable in the mobile phase for up to 24 hours. If using other solvents, perform a time-course study to check for changes in the enantiomeric ratio. Consider using a cooled autosampler.
pH of the sample solvent The stability of Efavirenz can be pH-dependent. Ensure the pH of your sample solvent is in a range where Efavirenz is stable and less prone to racemization.
Contamination Ensure that all vials, solvents, and equipment are free from contaminants that could catalyze racemization.

Issue 2: Poor Resolution or Peak Tailing

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition The choice and ratio of the mobile phase components are critical for chiral separation. For normal-phase HPLC, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropyl alcohol) significantly impacts resolution. Optimize the mobile phase composition. Small amounts of additives like trifluoroacetic acid can sometimes improve peak shape.
Column degradation Chiral stationary phases can degrade over time, especially if exposed to harsh conditions. Flush the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced.
Sub-optimal temperature Temperature affects the thermodynamics of the chiral recognition process. While some methods are robust to small temperature changes, optimizing the column temperature can sometimes improve resolution.
Inappropriate flow rate The flow rate affects the time the analyte spends interacting with the chiral stationary phase. Optimize the flow rate to achieve the best balance between resolution and analysis time.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Efavirenz Enantiomers

This method is based on a validated normal-phase HPLC procedure for the separation of Efavirenz enantiomers.

  • Instrumentation: HPLC with a UV-Visible detector

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column

  • Mobile Phase: n-Hexane: Isopropyl alcohol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve the desired concentration.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) Method for Efavirenz Enantiomers

This method provides a faster analysis time and uses environmentally benign supercritical CO₂ as the main mobile phase component.

  • Instrumentation: SFC system with a UV detector

  • Column: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel

  • Mobile Phase: Supercritical CO₂ and a modifier such as methanol or ethanol with diethylamine (DEA) as an additive.

  • Flow Rate: To be optimized for the specific column and system.

  • Column Temperature: To be optimized, typically in the range of 25-40°C.

  • Back Pressure: To be optimized, typically around 100-150 bar.

  • Detection Wavelength: 252 nm

  • Sample Preparation: Dissolve the sample in a suitable organic solvent compatible with the mobile phase.

Data Presentation

The following tables summarize quantitative data related to the stability and analysis of Efavirenz.

Table 1: Effect of Temperature on Resolution (Robustness Study)

Temperature (°C)Resolution between (R)- and (S)-Efavirenz
23> 4.0
25> 4.0
27> 4.0

Data adapted from a robustness study where the effect of temperature was investigated. The resolution was not significantly affected by these minor changes.

Table 2: Effect of Mobile Phase Composition on Resolution (Robustness Study)

Isopropyl Alcohol Content in Mobile PhaseResolution between (R)- and (S)-Efavirenz
19%> 4.0
20%> 4.0
21%> 4.0

Data adapted from a robustness study where the mobile phase composition was varied. The resolution remained high, although retention times shifted.

Visualizations

Logical Workflow for Troubleshooting Chiral HPLC/UPLC Analysis of Efavirenz

G Troubleshooting Workflow for Efavirenz Enantiomer Analysis cluster_method Method Troubleshooting cluster_sample Sample Stability cluster_system System Checks start Problem Encountered (e.g., Poor Resolution, Inconsistent Ratio) check_method Verify Method Parameters (Column, Mobile Phase, Flow Rate, Temp.) start->check_method check_sample Investigate Sample Preparation (Solvent, pH, Storage) start->check_sample check_system Assess System Performance (Pump, Detector, Injector) start->check_system optimize_mp Optimize Mobile Phase (Modifier Ratio, Additives) check_method->optimize_mp optimize_temp Adjust Column Temperature check_method->optimize_temp optimize_flow Vary Flow Rate check_method->optimize_flow stability_study Perform Solution Stability Study (Time, Temp.) check_sample->stability_study change_solvent Change Sample Solvent check_sample->change_solvent system_suitability Run System Suitability Test check_system->system_suitability column_health Check Column Performance (Flush, Replace if needed) check_system->column_health resolve Problem Resolved optimize_mp->resolve optimize_temp->resolve optimize_flow->resolve stability_study->resolve change_solvent->resolve system_suitability->resolve column_health->resolve

Caption: A logical workflow for troubleshooting common issues in the chiral analysis of Efavirenz.

Factors Influencing Efavirenz Racemization During Analysis

G Potential Factors Influencing Efavirenz Racemization racemization Efavirenz Racemization temperature Temperature (Sample Prep, Column, Autosampler) temperature->racemization solvent Solvent Properties (Polarity, Protic/Aprotic) solvent->racemization ph pH of Solution ph->racemization time Analysis/Storage Time time->racemization catalysts Presence of Catalysts (Impurities, Surfaces) catalysts->racemization

Caption: Key factors that can potentially contribute to the racemization of Efavirenz during analytical procedures.

References

overcoming low recovery of (Rac)-Efavirenz in sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of (Rac)-Efavirenz during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low this compound recovery in sample preparation?

Low recovery of this compound can stem from several factors, including suboptimal extraction conditions, degradation of the analyte, and matrix effects. Key areas to investigate are the choice of extraction method (SPE, LLE, PPT), pH of the sample, type and volume of organic solvents, and the potential for analyte instability under certain conditions.

Q2: Which sample preparation technique generally yields the highest recovery for Efavirenz?

The optimal technique depends on the sample matrix and analytical goals.

  • Protein Precipitation (PPT) is a simple and fast method that can provide high recovery, often exceeding 90%, but may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE) can offer high recovery (ranging from 67% to 83% in wastewater samples) and cleaner extracts, but requires more extensive method development.

  • Liquid-Liquid Extraction (LLE) is a classic technique that can also achieve high recovery with the proper optimization of solvent and pH.

Q3: How does the pH of the sample affect Efavirenz recovery?

The pH of the sample is a critical factor, especially for SPE and LLE. Efavirenz is a weakly acidic compound, and its protonation state influences its solubility and interaction with extraction media. For instance, in SPE with a hydrophilic-lipophilic balance (HLB) cartridge, a pH of 2 has been shown to yield optimal recoveries of up to 83%.[1] In LLE, adjusting the pH of the aqueous sample can enhance the partitioning of Efavirenz into the organic solvent.

Q4: Can Efavirenz degrade during sample preparation?

Yes, Efavirenz can be susceptible to degradation under certain conditions. It has been observed to undergo degradation in the presence of strong acids and bases, and it can also be affected by heat and light.[2] Some of its metabolites, such as 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, are known to be unstable in plasma at room temperature and upon heating.[3] Therefore, it is crucial to handle samples under controlled temperature and light conditions and to be mindful of the chemical environment during extraction.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: You are experiencing low and inconsistent recovery of this compound when using Solid-Phase Extraction.

Troubleshooting Workflow:

SPE_Troubleshooting cluster_solutions Corrective Actions start Low Recovery in SPE check_ph Verify Sample pH start->check_ph Is pH optimal for Efavirenz retention? check_sorbent Check Sorbent Conditioning & Equilibration check_ph->check_sorbent Yes ph_solution Adjust pH to ~2 for HLB cartridges. check_ph->ph_solution check_loading Optimize Loading Conditions check_sorbent->check_loading Yes sorbent_solution Ensure complete wetting of sorbent with conditioning solvent, followed by equilibration with an aqueous solution. check_sorbent->sorbent_solution check_washing Evaluate Wash Solvent check_loading->check_washing Yes loading_solution Use a slow and consistent flow rate during sample loading. check_loading->loading_solution check_elution Optimize Elution Solvent & Volume check_washing->check_elution Yes washing_solution Use a wash solvent that removes interferences without eluting Efavirenz (e.g., 10% Methanol). check_washing->washing_solution solution Improved Recovery check_elution->solution Optimized elution_solution Use a strong enough solvent (e.g., 100% Methanol) and sufficient volume (e.g., 4 mL) for complete elution. check_elution->elution_solution

Troubleshooting workflow for low recovery in SPE.

Detailed Steps:

  • Verify Sample pH: For reversed-phase SPE on HLB cartridges, ensure the sample pH is acidic, around 2, to promote the retention of the weakly acidic Efavirenz.[1]

  • Check Sorbent Conditioning and Equilibration: Incomplete wetting of the sorbent bed is a common cause of low recovery. Ensure the sorbent is first conditioned with an organic solvent like methanol to activate the functional groups, followed by equilibration with an aqueous solution to prepare for the aqueous sample.

  • Optimize Loading Conditions: A slow and consistent flow rate during sample loading is crucial to allow for adequate interaction between Efavirenz and the sorbent.

  • Evaluate Wash Solvent: The wash step is intended to remove interfering compounds. However, a wash solvent that is too strong can lead to the premature elution of Efavirenz. A mild wash, such as 10% methanol in water, is often suitable.

  • Optimize Elution Solvent and Volume: Incomplete elution is a major contributor to low recovery. Ensure the elution solvent is strong enough to desorb Efavirenz from the sorbent. For HLB cartridges, 100% methanol has been shown to be effective.[1] Also, verify that the elution volume is sufficient to pass through the entire sorbent bed and collect all the analyte. An elution volume of 4 mL has been demonstrated to be optimal in some studies.

Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: You are observing low recovery of this compound with your LLE protocol.

Troubleshooting Workflow:

LLE_Troubleshooting cluster_solutions Corrective Actions start Low Recovery in LLE check_ph Verify Aqueous Phase pH start->check_ph Is pH optimized for neutral Efavirenz? check_solvent Evaluate Extraction Solvent check_ph->check_solvent Yes ph_solution Adjust pH to ensure Efavirenz is in its neutral form for better partitioning into the organic phase. check_ph->ph_solution check_ratio Optimize Solvent/Sample Ratio check_solvent->check_ratio Yes solvent_solution Select an appropriate immiscible organic solvent (e.g., diethyl ether, methyl-tert-butyl ether). check_solvent->solvent_solution check_mixing Assess Mixing Technique check_ratio->check_mixing Yes ratio_solution Increase the solvent-to-sample ratio to improve extraction efficiency. check_ratio->ratio_solution check_emulsion Check for Emulsion Formation check_mixing->check_emulsion Yes mixing_solution Ensure vigorous and sufficient mixing (e.g., vortexing) for adequate phase contact. check_mixing->mixing_solution solution Improved Recovery check_emulsion->solution Resolved emulsion_solution If emulsion forms, try centrifugation, salt addition, or changing the solvent. check_emulsion->emulsion_solution

Troubleshooting workflow for low recovery in LLE.

Detailed Steps:

  • Verify Aqueous Phase pH: To ensure Efavirenz partitions efficiently into the organic phase, the aqueous phase should be adjusted to a pH where Efavirenz is in its neutral, un-ionized form.

  • Evaluate Extraction Solvent: The choice of an appropriate water-immiscible organic solvent is critical. Solvents like diethyl ether and methyl-tert-butyl ether have been successfully used for Efavirenz extraction. The polarity of the solvent should be matched to the analyte.

  • Optimize Solvent/Sample Ratio: A higher ratio of organic solvent to the aqueous sample can enhance extraction efficiency.

  • Assess Mixing Technique: Ensure thorough mixing of the two phases to maximize the surface area for mass transfer. Vortexing is a common and effective method.

  • Check for Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. If an emulsion forms, it can sometimes be broken by centrifugation, the addition of salt to the aqueous phase, or by changing the extraction solvent.

Low Recovery in Protein Precipitation (PPT)

Problem: You are experiencing low recovery of this compound after protein precipitation.

Troubleshooting Workflow:

PPT_Troubleshooting cluster_solutions Corrective Actions start Low Recovery in PPT check_solvent_ratio Verify Solvent-to-Plasma Ratio start->check_solvent_ratio Is the ratio sufficient for complete precipitation? check_mixing Ensure Thorough Mixing check_solvent_ratio->check_mixing Yes solvent_ratio_solution Use a sufficient volume of cold precipitating solvent (e.g., acetonitrile) , typically a 3:1 or 4:1 ratio to plasma. check_solvent_ratio->solvent_ratio_solution check_centrifugation Optimize Centrifugation check_mixing->check_centrifugation Yes mixing_solution Vortex the sample immediately and thoroughly after adding the solvent. check_mixing->mixing_solution check_supernatant Careful Supernatant Collection check_centrifugation->check_supernatant Yes centrifugation_solution Ensure adequate centrifugation speed and time to obtain a compact pellet. check_centrifugation->centrifugation_solution check_adsorption Consider Adsorption to Plastics check_supernatant->check_adsorption Yes supernatant_solution Carefully collect the supernatant without disturbing the protein pellet. check_supernatant->supernatant_solution solution Improved Recovery check_adsorption->solution Minimized adsorption_solution Use low-binding tubes and tips, and minimize contact time with plastic surfaces. check_adsorption->adsorption_solution

Troubleshooting workflow for low recovery in PPT.

Detailed Steps:

  • Verify Solvent-to-Plasma Ratio: A common ratio is 3:1 or 4:1 of cold precipitating solvent (e.g., acetonitrile) to plasma. An insufficient volume of solvent may lead to incomplete protein precipitation and co-precipitation of the analyte.

  • Ensure Thorough Mixing: Immediately after adding the precipitating solvent, vortex the sample vigorously to ensure a fine, flocculent precipitate, which is less likely to trap the analyte.

  • Optimize Centrifugation: Ensure that the centrifugation speed and time are sufficient to form a tight protein pellet. This will make it easier to collect the supernatant without disturbing the pellet.

  • Careful Supernatant Collection: When collecting the supernatant containing Efavirenz, be careful not to aspirate any of the precipitated protein.

  • Consider Adsorption to Plastics: Efavirenz, being a relatively lipophilic compound, may adsorb to the surface of plastic labware (e.g., tubes, pipette tips). Using low-binding plastics and minimizing the contact time of the organic extract with plastic surfaces can help mitigate this issue.

Data on this compound Recovery

The following tables summarize reported recovery data for this compound using different sample preparation techniques.

Table 1: Recovery of Efavirenz using Protein Precipitation (PPT)

MatrixPrecipitating SolventConcentration (ng/mL)Mean Recovery (%)Reference
Human PlasmaAcetonitrile495.4
Human PlasmaAcetonitrile8093.5
Human PlasmaAcetonitrile800102
Human PlasmaAcetonitrile2000107

Table 2: Recovery of Efavirenz using Solid-Phase Extraction (SPE)

MatrixSPE CartridgeOptimal pHElution SolventElution Volume (mL)Mean Recovery (%)Reference
WastewaterOasis HLB2100% Methanol483

Note: Recovery data can vary significantly based on the specific experimental conditions, matrix, and analytical method used.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Efavirenz in Human Plasma

This protocol is based on a method with reported high recovery rates.

Materials:

  • Human plasma sample

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes (low-binding)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the human plasma sample into a microcentrifuge tube.

  • Add 300 µL of chilled acetonitrile to the plasma sample.

  • Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube for analysis (e.g., by LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) for Efavirenz in Wastewater

This protocol is based on an optimized method for the extraction of Efavirenz from wastewater samples.

Materials:

  • Wastewater sample

  • Oasis HLB (60 mg, 3 mL) SPE cartridges

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Adjust the pH of the wastewater sample to 2 with formic acid or hydrochloric acid.

  • Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pH-adjusted wastewater sample onto the conditioned cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the retained Efavirenz with 4 mL of 100% methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase).

Protocol 3: Liquid-Liquid Extraction (LLE) for Efavirenz in Human Plasma

This is a general protocol for LLE of Efavirenz from plasma, which can be optimized for specific requirements.

Materials:

  • Human plasma sample

  • Sodium hydroxide solution (e.g., 0.1 M) for pH adjustment

  • Diethyl ether or Methyl-tert-butyl ether (HPLC grade)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette 500 µL of the human plasma sample into a glass centrifuge tube.

  • pH Adjustment: Add a small volume of sodium hydroxide solution to basify the plasma sample (adjust to a pH where Efavirenz is neutral).

  • Extraction: Add 2 mL of diethyl ether or methyl-tert-butyl ether to the tube.

  • Mixing: Cap the tube and vortex vigorously for 1-2 minutes to ensure intimate contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical method.

References

calibration curve issues in (Rac)-Efavirenz quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the quantification of (Rac)-Efavirenz, particularly concerning calibration curves.

Troubleshooting Guides

This section addresses specific problems you might encounter during the quantification of this compound.

Question 1: Why is my calibration curve showing poor linearity (R² value < 0.99)?

Answer:

Poor linearity in your calibration curve can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Concentration Range: The selected concentration range might not be appropriate for the detector's response. Some methods show linearity over a wide range, such as 1–300 μg/mL for HPLC-UV[1], while sensitive LC-MS/MS methods can be linear from 1.0–2,500 ng/mL[2]. Ensure your chosen range is validated for your specific method.

  • Standard Preparation: Inaccurate preparation of stock solutions and subsequent serial dilutions is a common source of error. Re-prepare your standards carefully. It is recommended to use a different weighing of the reference standard to prepare a new stock solution.

  • Regression Model: A simple linear regression might not be the best fit for your data. Some analyses benefit from a weighted linear regression, such as a 1/x² weighting factor, to improve accuracy at the lower end of the curve[2][3].

  • Detector Saturation: At high concentrations, the detector signal may become saturated, leading to a non-linear response. If you observe flattening of the curve at higher concentrations, consider narrowing the calibration range.

  • Sample Processing Variability: Inconsistent extraction efficiency across the concentration range can affect linearity. Ensure your sample preparation method, whether protein precipitation, liquid-liquid extraction, or solid-phase extraction, is robust and reproducible[4].

Question 2: My quality control (QC) samples are consistently inaccurate, even with a good calibration curve. What should I investigate?

Answer:

Inaccurate QC samples, despite a linear calibration curve, often point to issues with the matrix or the stability of the analyte.

  • Matrix Effects: The biological matrix (e.g., plasma, hair) can contain endogenous components that suppress or enhance the ionization of Efavirenz in LC-MS/MS analysis, leading to inaccurate results. To investigate this, you can perform a post-extraction addition experiment. The matrix effect can be calculated using the formula: % Matrix Effect = (A/B) × 100%, where A is the peak area of the analyte in the post-extracted spiked sample, and B is the peak area of the analyte in a neat solution. A value significantly different from 100% indicates the presence of matrix effects. The use of a stable isotope-labeled internal standard, such as ¹³C₆-Efavirenz, is highly recommended to compensate for matrix effects.

  • Analyte Stability: Efavirenz and its metabolites can be unstable under certain conditions. For instance, some metabolites are unstable in plasma at room temperature or after freeze-thaw cycles. It is crucial to validate the stability of Efavirenz in the biological matrix under the conditions of your entire analytical process, including sample collection, storage, and preparation.

  • Internal Standard (IS) Issues: An inappropriate internal standard that does not behave similarly to Efavirenz during extraction and analysis can lead to inaccurate results. Tenofovir disoproxil fumarate has been used as an IS in HPLC-UV methods, while stable isotope-labeled Efavirenz is ideal for LC-MS/MS. Ensure the IS is added consistently to all samples and standards.

Question 3: I'm observing high variability in the peak areas of my internal standard. What could be the cause?

Answer:

High variability in the internal standard response can compromise the accuracy and precision of your assay. Potential causes include:

  • Inconsistent Sample Preparation: Variability in the extraction recovery of the internal standard can lead to inconsistent peak areas. Ensure that your sample preparation procedure is well-controlled and reproducible.

  • Pipetting Errors: Inaccurate or inconsistent addition of the internal standard solution to the samples will result in variable peak areas. Use calibrated pipettes and ensure proper technique.

  • Matrix Effects on the Internal Standard: The internal standard itself can be affected by matrix effects, especially if it is not a stable isotope-labeled analog of the analyte. This can lead to ion suppression or enhancement, causing variability in the signal.

  • Instability of the Internal Standard: Verify the stability of your internal standard in the stock solution and in the processed samples.

A common practice is to set acceptance criteria for the internal standard response, for example, rejecting runs where the IS response of a sample deviates by more than 50% from the mean response of the calibrators and QCs.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range for this compound quantification?

A1: The linear range for this compound quantification varies depending on the analytical method used.

MethodLinear RangeCorrelation Coefficient (R²)Reference
HPLC-UV1–300 µg/mL>0.999
HPLC-UV0.43–8.60 µg/mL>0.995
LC-MS/MS1.0–2,500 ng/mL>0.99
LC-MS/MS1.9–500 ng/mLNot specified
LC-MS/MS (in hair)0.625–40 ng/mg>0.98

Q2: How can I minimize carryover in my LC-MS/MS analysis?

A2: Carryover can be assessed by injecting a blank sample immediately after the highest calibration standard. If carryover is observed, it can be minimized by:

  • Optimizing the wash solvent and wash volume in the autosampler.

  • Using a gradient elution that effectively cleanses the column after each injection.

  • Ensuring proper cleaning of the injection port and syringe.

Q3: What are the key stability concerns for Efavirenz and its metabolites?

A3: While Efavirenz itself is generally stable, some of its metabolites, such as 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, have shown instability in plasma at room temperature for 24 hours and during long-term storage at -20°C. It is crucial to perform stability studies that mimic the sample handling and storage conditions of your experiments.

Q4: Which internal standard is recommended for this compound analysis?

A4: For LC-MS/MS analysis, a stable isotope-labeled internal standard, such as ¹³C₆-Efavirenz or EFV-d5, is highly recommended as it closely mimics the behavior of the analyte during sample preparation and ionization, effectively compensating for matrix effects. For HPLC-UV methods, other compounds like Tenofovir disoproxil fumarate or Methyl prednisolone have been successfully used.

Experimental Protocols

Representative RP-HPLC-UV Method

This protocol is a generalized representation based on common practices.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer pH 3.0) or water. A common ratio is 80:20 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 247 nm or 256 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of Efavirenz in a suitable solvent like methanol or acetonitrile.

    • Perform serial dilutions to create calibration standards.

    • For plasma samples, a protein precipitation step with acetonitrile followed by centrifugation is a common sample preparation technique. Alternatively, solid-phase extraction can be used.

Representative LC-MS/MS Method

This protocol provides a general outline for an LC-MS/MS analysis.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using solvents like 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion mode often provides a good response for Efavirenz.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Efavirenz and the internal standard need to be optimized. For example, m/z 314.20 -> 243.90 for Efavirenz.

  • Sample Preparation:

    • Protein precipitation is a simple and rapid method for plasma samples.

    • Supported liquid extraction or solid-phase extraction can also be employed.

Visualizations

troubleshooting_workflow start Calibration Curve Issue Identified (e.g., Poor Linearity, Inaccuracy) check_standards Verify Standard Preparation - Correct weighing? - Accurate dilutions? start->check_standards check_regression Evaluate Regression Model - Is 1/x² weighting needed? check_standards->check_regression If standards are correct check_range Assess Concentration Range - Detector saturation? check_regression->check_range If model is appropriate investigate_matrix Investigate Matrix Effects - Post-extraction addition - Use stable isotope IS check_range->investigate_matrix If range is suitable check_stability Check Analyte Stability - Freeze-thaw - Bench-top stability investigate_matrix->check_stability If matrix effects are ruled out review_is Review Internal Standard - Consistent peak area? - Appropriate choice? check_stability->review_is If analyte is stable resolve Issue Resolved review_is->resolve If IS is performing well

Caption: A workflow for troubleshooting common calibration curve issues.

matrix_effect_evaluation start Evaluate Matrix Effects prep_a Set A: Spike Analyte Post-Extraction into Blank Matrix start->prep_a prep_b Set B: Prepare Analyte in Neat Solution (Solvent) start->prep_b analyze Analyze Both Sets by LC-MS/MS prep_a->analyze prep_b->analyze calculate Calculate % Matrix Effect: (Mean Peak Area A / Mean Peak Area B) * 100 analyze->calculate interpret Interpret Results: - ~100%: No major effect - <100%: Ion Suppression - >100%: Ion Enhancement calculate->interpret

Caption: Workflow for the evaluation of matrix effects.

experimental_workflow sample_collection Sample Collection (e.g., Plasma) add_is Add Internal Standard sample_collection->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS or HPLC-UV Analysis extraction->analysis data_processing Data Processing - Peak integration - Calibration curve generation analysis->data_processing quantification Quantification of Efavirenz data_processing->quantification

Caption: General experimental workflow for Efavirenz quantification.

References

Validation & Comparative

A Comparative Analysis of (+)-Efavirenz and (-)-Efavirenz Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy. As a chiral molecule, it exists as two enantiomers: (+)-Efavirenz and (-)-Efavirenz. The therapeutic formulation exclusively contains the (-)-enantiomer. This guide provides a detailed comparison of the biological activities of these two enantiomers, supported by experimental data, to elucidate the stereoselectivity of their effects.

Data Presentation: Quantitative Comparison of Enantiomer Activity

The following table summarizes the key quantitative differences in the biological activity of (+)- and (-)-Efavirenz.

Parameter(-)-Efavirenz (S-enantiomer)(+)-Efavirenz (R-enantiomer)Reference
Anti-HIV-1 Activity (IC50) ~2.93 nM (against wild-type HIV-1 RT)>100 µM (significantly less active)[1]
Primary Metabolizing Enzyme Cytochrome P450 2B6 (CYP2B6)Cytochrome P450 2B6 (CYP2B6)[2]
Rate of Metabolism by CYP2B6 HighApproximately 10-fold lower than (-)-Efavirenz[2]
Major Metabolite 8-hydroxyefavirenz8-hydroxyefavirenz[2]
Neurotoxicity of Parent Compound Associated with neuropsychiatric side effectsData not extensively available due to low activity[3]
Neurotoxicity of Major Metabolite 8-hydroxyefavirenz is a potent neurotoxinNot a significant clinical concern due to low formation rate

Experimental Protocols

Determination of IC50 for HIV-1 Reverse Transcriptase Inhibition

This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of NNRTI compounds like the Efavirenz enantiomers against HIV-1 reverse transcriptase (RT).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

  • Test compounds: (+)-Efavirenz and (-)-Efavirenz dissolved in DMSO

  • Scintillation fluid

  • 96-well microplates

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of (+)- and (-)-Efavirenz in DMSO. A final DMSO concentration in the assay should be kept below 1% to avoid inhibition of the enzyme.

  • Reaction Setup: In a 96-well microplate, add the following components in order:

    • Reaction Buffer

    • Poly(rA)-oligo(dT) template-primer

    • Serial dilutions of the test compounds or DMSO (for control wells).

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Initiation of Polymerization: Add [³H]-dTTP to each well to start the reverse transcription reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Precipitation: Incubate the plate on ice for 30 minutes to allow the precipitation of the newly synthesized radiolabeled DNA.

  • Harvesting: Harvest the precipitated DNA onto glass fiber filters using a cell harvester. Wash the filters with 10% TCA and then with 70% ethanol.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which the compound inhibits 50% of the RT activity, using non-linear regression analysis.

Mandatory Visualizations

HIV_NNRTI_Mechanism Mechanism of Action of (-)-Efavirenz cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Enters Nucleus Host DNA Host DNA Integration->Host DNA Integrates into (-)-Efavirenz (-)-Efavirenz (-)-Efavirenz->Reverse Transcriptase (RT) Allosteric Binding (Non-competitive Inhibition)

Caption: Mechanism of (-)-Efavirenz Action

Efavirenz_Metabolism Stereoselective Metabolism of Efavirenz cluster_enantiomers Efavirenz Enantiomers cluster_metabolism Metabolism (-)-Efavirenz (-)-Efavirenz CYP2B6 CYP2B6 (-)-Efavirenz->CYP2B6 High Affinity (+)-Efavirenz (+)-Efavirenz (+)-Efavirenz->CYP2B6 Low Affinity (10x slower) 8-hydroxyefavirenz 8-hydroxyefavirenz CYP2B6->8-hydroxyefavirenz Hydroxylation Neurotoxicity Neurotoxicity 8-hydroxyefavirenz->Neurotoxicity

References

Cross-Reactivity of (Rac)-Efavirenz in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of (Rac)-Efavirenz and its metabolites in commercially available and researched immunoassays. Understanding the specificity of these assays is critical for accurate therapeutic drug monitoring and pharmacokinetic studies. This document summarizes key performance data, details experimental protocols, and visualizes assay principles to aid in the selection and interpretation of immunoassays for Efavirenz.

Introduction to Efavirenz and Immunoassay Specificity

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. It is administered as a racemic mixture, containing equal amounts of two enantiomers: (+)-Efavirenz and (-)-Efavirenz. The primary route of metabolism for Efavirenz is through hydroxylation by cytochrome P450 enzymes, principally CYP2B6, to form metabolites such as 8-hydroxyefavirenz and 7-hydroxyefavirenz.

Immunoassays are common tools for quantifying Efavirenz concentrations in biological matrices due to their speed and cost-effectiveness. However, the polyclonal antibodies used in these assays may exhibit cross-reactivity with structurally similar compounds, such as Efavirenz enantiomers and metabolites. This can lead to inaccuracies in the quantification of the parent drug. This guide examines the available data on the cross-reactivity of these compounds in different Efavirenz immunoassays.

Comparative Analysis of Immunoassay Cross-Reactivity

The following tables summarize the reported cross-reactivity of Efavirenz enantiomers and major metabolites in two key immunoassays: the commercially available ARK™ Efavirenz Assay and a competitive enzyme immunoassay (EIA) developed by Roucairol et al.

Table 1: Cross-Reactivity in the ARK™ Efavirenz Assay

CompoundConcentration TestedCross-Reactivity (%)
8-hydroxyefavirenz10.0 µg/mL0.2%[1]

Data obtained from the manufacturer's package insert. The assay is a homogeneous enzyme immunoassay.

Table 2: Cross-Reactivity in a Competitive Enzyme Immunoassay (EIA)

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound2.5100
8-hydroxyefavirenz> 1000< 0.25
Efavirenz N-glucuronide> 1000< 0.25
Other structurally unrelated antiretroviralsNot specified< 0.01

Data from a study by Roucairol et al. developing a polyclonal antibody-based competitive EIA.

Note: There is a notable lack of publicly available data on the specific cross-reactivity of the individual enantiomers, (+)-Efavirenz and (-)-Efavirenz, in Efavirenz-specific immunoassays. The available assays were developed and validated using the racemic mixture.

Experimental Protocols

Principle of Competitive Immunoassay for Efavirenz

The immunoassays discussed are based on the principle of competitive binding. In this format, unlabeled Efavirenz in a sample competes with a fixed amount of enzyme-labeled Efavirenz for a limited number of antibody binding sites. The amount of enzyme-labeled Efavirenz bound to the antibody is inversely proportional to the concentration of Efavirenz in the sample.

G cluster_0 Low Efavirenz in Sample cluster_1 High Efavirenz in Sample Sample_EFV_Low Sample Efavirenz (Low) Antibody_1 Antibody Sample_EFV_Low->Antibody_1 Less Competition Labeled_EFV_1 Labeled Efavirenz Labeled_EFV_1->Antibody_1 Binds Bound_Complex_1 High Signal (Low Patient EFV) Antibody_1->Bound_Complex_1 Sample_EFV_High Sample Efavirenz (High) Antibody_2 Antibody Sample_EFV_High->Antibody_2 High Competition Labeled_EFV_2 Labeled Efavirenz Labeled_EFV_2->Antibody_2 Blocked Bound_Complex_2 Low Signal (High Patient EFV) Antibody_2->Bound_Complex_2

Principle of a competitive immunoassay for Efavirenz.
Cross-Reactivity Testing Methodology

The assessment of cross-reactivity is a critical component of immunoassay validation. A common approach, based on the principles outlined in the CLSI EP7-A2 guideline, involves the following steps:

  • Preparation of Stock Solutions: Stock solutions of Efavirenz and the potential cross-reacting substances (enantiomers, metabolites) are prepared in a suitable solvent.

  • Serial Dilutions: A series of dilutions of each compound are made in the assay buffer or a drug-free biological matrix (e.g., serum, plasma).

  • Immunoassay Procedure: Each dilution is analyzed using the immunoassay according to the manufacturer's or laboratory's standard operating procedure.

  • Determination of IC50: The concentration of each compound that causes a 50% reduction in the maximum signal (IC50) is determined from the dose-response curves.

  • Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Efavirenz / IC50 of Cross-Reactant) x 100

G cluster_workflow Cross-Reactivity Testing Workflow A Prepare Stock Solutions (Efavirenz & Analogs) B Create Serial Dilutions A->B C Perform Immunoassay B->C D Generate Dose-Response Curves C->D E Determine IC50 Values D->E F Calculate % Cross-Reactivity E->F

Workflow for determining immunoassay cross-reactivity.

Alternative Methods

For research applications requiring the specific quantification of Efavirenz enantiomers or for confirming immunoassay results, chromatographic methods are the gold standard.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, HPLC can separate and quantify Efavirenz from its metabolites. Chiral HPLC columns can be used to resolve and quantify the individual (+)- and (-)-enantiomers.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that is considered the reference method for the quantification of Efavirenz and its metabolites.

Conclusion

The available data indicates that commercially available and researched immunoassays for Efavirenz demonstrate high specificity for the parent drug, with minimal cross-reactivity from its major hydroxylated metabolites. However, a significant data gap exists regarding the cross-reactivity of the individual enantiomers of Efavirenz. Researchers and clinicians should be aware that these immunoassays measure total this compound concentration. When enantiomer-specific pharmacokinetic data is required, the use of chiral chromatographic methods is essential. The choice of analytical method should be guided by the specific requirements of the study or clinical application, balancing the need for specificity with practical considerations such as cost and throughput.

References

A Comparative Guide to Enantiomeric Excess Determination of Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (e.e.) is a critical aspect of quality control and regulatory compliance in the pharmaceutical industry. Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is administered as a single enantiomer, (S)-Efavirenz. The presence of its enantiomer, (R)-Efavirenz, can have different pharmacological and toxicological effects, necessitating robust analytical methods for its quantification. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) for the enantiomeric excess determination of Efavirenz samples, supported by experimental data from published studies.

Quantitative Data Summary

The following table summarizes the key performance parameters of various chromatographic methods for the enantiomeric separation of Efavirenz.

ParameterHPLC Method 1[1]UPLC Method[2]HPLC Method 2[3][4]SFC Method
Chromatographic Technique Normal-Phase HPLCNormal-Phase UPLCNormal-Phase HPLCSupercritical Fluid Chromatography
Chiral Stationary Phase Chiralcel OD-H (250 x 4.6 mm, 5 µm)Chiralcel OD-H (250 x 4.6 mm, 5 µm)Chiralcel OD (250 x 4.6 mm, 10 µm)Princeton 2-ethyl pyridine
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)n-Hexane:Isopropanol (90:10, v/v)n-Hexane:Isopropanol (80:20, v/v) with 0.1% Formic AcidCO2 and Methanol with 10 mM Ammonium Acetate and 0.1% Isopropyl Amine
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minNot Specified
Column Temperature 30°C30°C25°CNot Specified
Detection Wavelength 254 nm254 nm254 nmNot Specified
Resolution (Rs) > 3.0> 3.0> 4.0Not Specified
Linearity Range (R-Efavirenz) 200 - 6210 ng/mL0.249 - 375 µg/mL0.1 - 6 µg/mLNot Specified
Correlation Coefficient (R²) 0.9999> 0.9990.9999Not Specified
LOD (R-Efavirenz) 66 ng/mL0.075 µg/mL0.03 µg/mLNot Specified
LOQ (R-Efavirenz) 200 ng/mL0.249 µg/mL0.1 µg/mLSensitive to 0.05-0.1 area%
Retention Time (R-Efavirenz) 7.5 minNot SpecifiedNot SpecifiedNot Specified
Retention Time (S-Efavirenz) 9.2 minNot SpecifiedNot SpecifiedNot Specified
Run Time ~15 minutesShorter than HPLC30 minNot Specified

Experimental Protocols

Detailed methodologies for the key chromatographic techniques are provided below.

High-Performance Liquid Chromatography (HPLC) - Method 1

This method utilizes a normal-phase cellulose-based chiral stationary phase to achieve enantiomeric separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 30°C.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Efavirenz sample in the mobile phase to a suitable concentration.

Ultra-Performance Liquid Chromatography (UPLC)

This UPLC method offers a rapid analysis time compared to conventional HPLC.

  • Instrumentation: An ACQUITY UPLC system with a photodiode array (PDA) detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at 254 nm.

  • Sample Preparation: Prepare a stock solution of the Efavirenz sample in the mobile phase. Further dilutions can be made to fall within the linear range of the assay.

Supercritical Fluid Chromatography (SFC)

SFC provides a greener alternative to normal-phase HPLC by using supercritical CO2 as the primary mobile phase component.

  • Instrumentation: A supercritical fluid chromatography system.

  • Column: Princeton 2-ethyl pyridine stationary phase.

  • Mobile Phase: Supercritical CO2 as the primary solvent (A) and methanol with 10 mM ammonium acetate and 0.1% isopropyl amine as a co-solvent (B). A gradient elution may be employed.

  • Sample Preparation: Dissolve the Efavirenz sample in methanol. This method has been reported for impurity profiling, which includes the enantiomer, and demonstrates sensitivity for quantifying impurities at the 0.05-0.1 area% level.

Methodology Visualization

The following diagrams illustrate the general workflows for the described analytical techniques.

HPLC_UPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Efavirenz Sample Dissolve Dissolve & Dilute Sample->Dissolve Solvent Mobile Phase (e.g., Hexane/IPA) Degas Degas Solvent->Degas Injector Injector Dissolve->Injector Degas->Injector Column Chiral Column (e.g., Chiralcel OD-H) Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis SFC Analysis cluster_data Data Processing Sample Efavirenz Sample Dissolve Dissolve Sample->Dissolve CO2 Supercritical CO2 Injector Injector CO2->Injector Modifier Co-solvent (e.g., Methanol w/ additives) Modifier->Injector Dissolve->Injector Column Chiral Column (e.g., 2-ethyl pyridine) Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

References

A Comparative Guide to the Metabolism of (Rac)-Efavirenz Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of (Rac)-Efavirenz (EFV) in various species, offering valuable insights for preclinical drug development and toxicological studies. The information presented is supported by experimental data from in vitro and in vivo studies.

Executive Summary

Efavirenz, a non-nucleoside reverse transcriptase inhibitor, undergoes extensive metabolism that varies significantly across species. The primary routes of biotransformation involve hydroxylation and subsequent conjugation. In humans, the major metabolic pathway is 8-hydroxylation, predominantly catalyzed by the cytochrome P450 enzyme CYP2B6, with a smaller contribution from 7-hydroxylation mediated by CYP2A6.[1][2][3] While 8-hydroxylation is a conserved pathway across tested species, notable differences exist in the secondary metabolic routes and the specific enzymes involved. For instance, sulfate conjugation of 8-hydroxyefavirenz is observed in rats and cynomolgus monkeys but not in humans.[4][5] Furthermore, glutathione (GSH)-related metabolites have been identified in rats and guinea pigs, suggesting a species-specific pathway that is absent in humans and cynomolgus monkeys. These species-specific metabolic profiles are critical considerations for the selection of appropriate animal models in non-clinical safety assessments of Efavirenz and its analogs.

Comparative Metabolic Profiles

The following table summarizes the key metabolites of Efavirenz and their occurrence in different species.

MetaboliteHumanCynomolgus MonkeyRatGuinea PigHamsterPrimary Enzyme(s) (in Humans)
8-hydroxyefavirenz MajorMajorMajorMajorMajorCYP2B6
7-hydroxyefavirenz MinorDetectedDetectedDetectedDetectedCYP2A6
8,14-dihydroxyefavirenz DetectedDetectedDetectedDetectedDetectedCYP2B6
8-O-glucuronide MajorMajorMajorMajorMajorUGTs
N-glucuronide DetectedDetectedDetectedDetectedDetectedUGT2B7
8-O-sulfate Not DetectedDetectedDetectedNot DetectedNot DetectedSULTs
GSH-related Adducts Not DetectedNot DetectedDetectedDetectedNot DetectedGSTs

Quantitative Comparison of Major Metabolic Pathways

In vitro studies using human liver microsomes (HLMs) have quantified the relative contributions of the primary oxidative pathways.

Metabolic PathwayContribution to Overall Metabolism (in vitro)Primary Enzyme
8-hydroxylation~77.5%CYP2B6
7-hydroxylation~22.5%CYP2A6

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the primary metabolic pathways of Efavirenz and a general workflow for its metabolism studies.

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism EFV This compound OH8_EFV 8-hydroxyefavirenz EFV->OH8_EFV CYP2B6 (Major) OH7_EFV 7-hydroxyefavirenz EFV->OH7_EFV CYP2A6 (Minor) N_Gluc N-glucuronide EFV->N_Gluc UGT2B7 EFV->N_Gluc diOH_EFV 8,14-dihydroxyefavirenz OH8_EFV->diOH_EFV CYP2B6 OH8_Gluc 8-O-glucuronide OH8_EFV->OH8_Gluc UGTs OH8_EFV->OH8_Gluc OH8_Sulfate 8-O-sulfate (Rat, Monkey) OH8_EFV->OH8_Sulfate SULTs OH8_EFV->OH8_Sulfate

Caption: Primary Phase I and Phase II metabolic pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis HLM Incubation with Liver Microsomes (Human, Monkey, Rat, etc.) Extraction Sample Extraction HLM->Extraction rCYP Incubation with Recombinant CYPs rCYP->Extraction Animal Dosing in Animal Models (Rat, Monkey, etc.) Urine_Plasma Collection of Urine and Plasma Urine_Plasma->Extraction LCMS LC-MS/MS Analysis (Metabolite Identification and Quantification) Extraction->LCMS NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR

Caption: A generalized experimental workflow for studying Efavirenz metabolism.

Experimental Protocols

The comparative metabolism of Efavirenz is elucidated through a combination of in vitro and in vivo experimental models.

In Vitro Metabolism using Liver Microsomes
  • Objective: To identify and quantify the formation of metabolites in a controlled environment mimicking hepatic metabolism.

  • Methodology:

    • Preparation of Microsomes: Liver microsomes from different species (e.g., human, cynomolgus monkey, rat) are prepared by differential centrifugation of liver homogenates.

    • Incubation: this compound is incubated with liver microsomes in the presence of an NADPH-generating system (to support cytochrome P450 activity) at 37°C.

    • Sample Processing: The reaction is quenched, and the samples are processed, typically by protein precipitation followed by centrifugation.

    • Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

  • Key Parameters:

    • Substrate Concentration: A range of Efavirenz concentrations is used to determine kinetic parameters (Km and Vmax).

    • Incubation Time: Time-course studies are conducted to ensure linear formation of metabolites.

    • Protein Concentration: Microsomal protein concentration is optimized for detectable metabolite formation.

Metabolism Studies with Recombinant Cytochrome P450 Enzymes
  • Objective: To identify the specific P450 isoforms responsible for the formation of different metabolites.

  • Methodology:

    • Incubation: Efavirenz is incubated with individual recombinant human P450 enzymes (e.g., CYP2B6, CYP2A6, CYP3A4) co-expressed with P450 reductase in a suitable buffer system with an NADPH-generating system.

    • Analysis: The formation of metabolites is monitored by LC-MS/MS.

  • Significance: This approach allows for the precise determination of the contribution of each P450 enzyme to the overall metabolism of Efavirenz.

In Vivo Metabolism Studies in Animal Models
  • Objective: To understand the pharmacokinetic profile and metabolic fate of Efavirenz in a whole-animal system.

  • Methodology:

    • Dosing: Efavirenz is administered to animal models (e.g., rats, cynomolgus monkeys) via oral or intravenous routes.

    • Sample Collection: Blood and urine samples are collected at various time points post-dose.

    • Sample Processing: Plasma is separated from blood, and both plasma and urine samples are processed to extract the drug and its metabolites.

    • Analysis: The concentrations of Efavirenz and its metabolites in plasma and urine are determined using LC-MS/MS.

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Concluding Remarks

The metabolism of this compound is complex and exhibits significant species-dependent variations. While 8-hydroxylation by CYP2B6 is the predominant clearance pathway in humans, alternative and secondary metabolic routes in other species, such as sulfate conjugation and GSH adduct formation, highlight the importance of careful species selection in preclinical development. The experimental protocols outlined in this guide provide a robust framework for further investigation into the metabolism of new chemical entities, ensuring a more informed and successful drug development process.

References

Unraveling the Metabolic Fate of (Rac)-Efavirenz: A Comparative Guide to Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the identity of drug metabolites is a critical step in understanding the safety and efficacy of a therapeutic agent. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of (Rac)-Efavirenz metabolites, supported by experimental data and detailed protocols.

Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. The S-enantiomer is the active form and undergoes extensive metabolism in the body, primarily by cytochrome P450 (CYP) enzymes. Understanding the metabolic profile of Efavirenz is crucial for optimizing dosing regimens and minimizing adverse effects. This guide delves into the primary metabolites of this compound and compares the leading analytical techniques for their characterization.

The Metabolic Landscape of Efavirenz

The metabolism of the active S-enantiomer of Efavirenz is a multi-step process involving several key enzymes. The primary routes of metabolism are hydroxylation reactions catalyzed by CYP enzymes, followed by glucuronidation.

The major primary metabolite is 8-hydroxyefavirenz, formed predominantly by the CYP2B6 enzyme.[1] A minor primary metabolite, 7-hydroxyefavirenz, is also formed, mainly through the action of CYP2A6.[1][2] These primary metabolites can undergo further oxidation to form secondary metabolites, such as 8,14-dihydroxyefavirenz, also catalyzed by CYP2B6.[1] Subsequently, these hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to facilitate their excretion.[3]

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) (S)-Efavirenz (S)-Efavirenz 8-hydroxyefavirenz 8-hydroxyefavirenz (S)-Efavirenz->8-hydroxyefavirenz CYP2B6 (major) 7-hydroxyefavirenz 7-hydroxyefavirenz (S)-Efavirenz->7-hydroxyefavirenz CYP2A6 (minor) 8,14-dihydroxyefavirenz 8,14-dihydroxyefavirenz 8-hydroxyefavirenz->8,14-dihydroxyefavirenz CYP2B6 Glucuronide Conjugates Glucuronide Conjugates 8-hydroxyefavirenz->Glucuronide Conjugates UGTs 7-hydroxyefavirenz->Glucuronide Conjugates UGTs 8,14-dihydroxyefavirenz->Glucuronide Conjugates UGTs

Figure 1: Metabolic pathway of (S)-Efavirenz.

Analytical Techniques for Metabolite Identification: A Head-to-Head Comparison

The two primary analytical techniques for the identification and characterization of drug metabolites are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picogram to femtogram range)Low (microgram to milligram range)
Selectivity High, especially with tandem MS (MS/MS)Moderate to high, depends on spectral resolution
Structural Information Provides molecular weight and fragmentation patternsProvides detailed atomic-level structural information
Quantification Excellent, with the use of internal standardsGood, but generally less sensitive than LC-MS
Sample Throughput HighLow
Hyphenation Easily coupled with liquid chromatography (LC) for complex mixture analysisCan be coupled with LC, but is more technically challenging

For the routine identification and quantification of known Efavirenz metabolites in biological matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and throughput. NMR, while unparalleled for the complete structural elucidation of novel metabolites, is often limited by its lower sensitivity, making it less suitable for the analysis of metabolites present at low concentrations in biological samples.

A Closer Look at LC-MS/MS for Efavirenz Metabolite Analysis

A typical workflow for the analysis of Efavirenz metabolites using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (e.g., C18 column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (e.g., ESI-MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Metabolite_Identification Metabolite Identification Peak_Integration->Metabolite_Identification

Figure 2: General workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Quantification of Efavirenz and its Metabolites

This protocol provides a representative example for the quantification of Efavirenz, 7-hydroxyefavirenz, and 8-hydroxyefavirenz in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Efavirenz: m/z 316.1 → 244.1

    • 8-hydroxyefavirenz: m/z 332.1 → 260.1

    • 7-hydroxyefavirenz: m/z 332.1 → 260.1

Quantitative Performance of LC-MS/MS Methods

The following table summarizes the key validation parameters for a typical LC-MS/MS method for the quantification of Efavirenz and its primary hydroxylated metabolites in human plasma.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Efavirenz10 - 500010< 5%< 7%95 - 105%
8-hydroxyefavirenz5 - 25005< 6%< 8%94 - 106%
7-hydroxyefavirenz5 - 25005< 7%< 9%93 - 107%

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Conclusion

The identification and quantification of this compound metabolites are crucial for a comprehensive understanding of its pharmacology. LC-MS/MS stands out as the preferred analytical technique for routine analysis, offering a powerful combination of sensitivity, selectivity, and throughput. While NMR spectroscopy remains the gold standard for the de novo structural elucidation of unknown metabolites, its application is often limited by sensitivity constraints in a drug metabolism setting. The methodologies and data presented in this guide provide a solid foundation for researchers to confidently and accurately characterize the metabolic profile of Efavirenz.

References

A Comparative Guide to Inter-Laboratory Analysis of (Rac)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the chiral separation and quantification of (Rac)-Efavirenz. While a formal inter-laboratory round-robin study for this compound is not publicly available, this document synthesizes validated analytical methods from various research laboratories to serve as a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the performance of different analytical techniques, provide comprehensive experimental protocols, and visualize the analytical workflow.

Quantitative Performance Data

The performance of an analytical method is crucial for obtaining accurate and reproducible results across different laboratories. The following tables summarize key validation parameters for various analytical methods used for the analysis of Efavirenz and its enantiomers, providing a basis for comparing the sensitivity, accuracy, and precision of each method.[1]

Table 1: Comparison of Method Performance for Chiral Efavirenz Analysis [1]

ParameterMethod 1: UPLC-PDA[1][2]Method 2: LC-MS/MS[1]Method 3: HPLC-UVMethod 4: Enantiospecific LC
Linearity Range 0.249 - 375 µg/mL1.0 - 2,500 ng/mLNot explicitly stated0.1 - 6 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99Not explicitly stated0.999
Limit of Detection (LOD) 0.075 µg/mLNot explicitly stated100 ng/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.249 µg/mL1.0 ng/mLNot explicitly stated0.1 µg/mL
Intra-day Precision (%RSD) Not explicitly stated2.41% - 9.24%Not explicitly stated< 2%
Inter-day Precision (%RSD) Not explicitly stated4.3% - 11.2%Not explicitly stated< 2%

Table 2: Additional HPLC Method Validation Parameters

ParameterHPLC-UV (Capsule Dosage)RP-HPLC (Human Plasma)RP-HPLC Gradient (Plasma)
Linearity Range Not explicitly stated0.43 - 8.6 µg/mL1 - 300 µg/mL
Correlation Coefficient (r²) 0.9990.9950.999
Accuracy (% Recovery) 96.4% - 99.3%98% - 102%Not explicitly stated
Precision (%RSD) < 2% (Intraday & Interday)< 2% (Intraday & Interday)Not explicitly stated

Experimental Protocols

Standardized and detailed experimental protocols are fundamental for achieving consistent and reliable results across different laboratories. The following sections outline the methodologies for the key analytical techniques discussed.

Method 1: Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

This method offers rapid and high-resolution separation of Efavirenz enantiomers.

  • Instrumentation : Waters ACQUITY UPLC with a Photodiode Array (PDA) detector.

  • Column : Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : PDA detection at a wavelength of 254 nm.

  • Sample Preparation : A sample solution is prepared by dissolving the substance in the mobile phase to a target concentration (e.g., 250 µg/mL).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying low levels of Efavirenz in biological matrices.

  • Instrumentation : A standard LC-MS/MS system.

  • Sample Preparation : Typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix.

  • Note: Specific instrument parameters may vary and should be optimized for the system in use.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used and robust method for the determination of Efavirenz in human plasma.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : Intersil ODS-3V (250 x 4.6mm).

  • Mobile Phase : A mixture of methanol and isopropanol in an 80:20 v/v ratio.

  • Flow Rate : 0.5 mL/min.

  • Detection : UV detection at a wavelength of 245 nm.

  • Sample Preparation : Liquid-liquid extraction of 100 µL plasma with diethyl ether after basification.

Method 4: Enantiospecific Liquid Chromatography (LC)

This method was developed for the specific determination of the (R)-enantiomer in (S)-Efavirenz.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : Chiralcel OD (250 mm 4.6 mm, 10 μm).

  • Mobile Phase : n-hexane: isopropyl alcohol (80:20 v/v) with 0.1% (v/v) of formic acid as an additive.

  • Flow Rate : 1.0 ml/min.

  • Column Temperature : 25°C.

  • Detection : UV detection was monitored at 254 nm.

  • Sample Preparation : Stock solutions of Efavirenz and its enantiomer were prepared by dissolving appropriate quantities in the mobile phase to attain concentrations of about 10.0 mg/ml.

Visualizing the Analytical Workflow

Understanding the sequence of steps in an analytical procedure is crucial for proper execution and troubleshooting. The following diagrams illustrate typical workflows for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing Sample_Weighing Weighing of this compound Sample Dissolution Dissolution in Mobile Phase Sample_Weighing->Dissolution Filtration Filtration through 0.45µm filter Dissolution->Filtration Injection Injection into HPLC/UPLC System Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram_Acquisition Chromatogram Acquisition Detection->Chromatogram_Acquisition Peak_Integration Peak Integration & Identification Chromatogram_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: A typical experimental workflow for the chiral analysis of this compound.

G Start Start: Method Selection Method_Development Method Development & Optimization Start->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation InterLab_Comparison Inter-Laboratory Comparison Study Method_Validation->InterLab_Comparison Data_Analysis Statistical Analysis of Results InterLab_Comparison->Data_Analysis Report Final Report & Recommendations Data_Analysis->Report

Caption: Logical workflow for establishing a validated analytical method for inter-laboratory use.

References

Benchmarking (Rac)-Efavirenz: A Comparative Guide to Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of (Rac)-Efavirenz against other prominent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of in vitro performance, supported by experimental data and detailed methodologies.

Introduction to Efavirenz and NNRTIs

Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] NNRTIs are a class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. This guide benchmarks the racemic form of Efavirenz against other first and second-generation NNRTIs, including Nevirapine, Rilpivirine, and Doravirine, to provide a comparative perspective on their antiviral potency, cytotoxicity, and resistance profiles.

Mechanism of Action of NNRTIs

NNRTIs are allosteric inhibitors of HIV-1 RT. They bind to a hydrophobic pocket, known as the NNRTI-binding pocket, which is located approximately 10 Å from the catalytic site of the enzyme.[2] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA, thereby halting the viral replication process.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.

G cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral_RNA Viral RNA Reverse_Transcriptase HIV-1 Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template Host_Cell Host Cell Cytoplasm Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) Integration Integration into Host Genome Viral_DNA->Integration NNRTI Efavirenz & other NNRTIs NNRTI->NNRTI_Binding_Pocket Binds to NNRTI_Binding_Pocket->Reverse_Transcriptase Conformational_Change Conformational Change in RT NNRTI_Binding_Pocket->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition

NNRTI Mechanism of Action

Comparative In Vitro Performance

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Efavirenz compared to other selected NNRTIs. The data is compiled from various preclinical studies. It is important to note that assay conditions can vary between studies, which may influence the reported values.

CompoundAssay TypeCell LineVirus StrainIC50 / EC50 (nM)Cytotoxicity (CC50) (µM)Selectivity Index (SI)
Efavirenz Anti-HIV AssayMT-4HIV-1 IIIB1.7-3.8>100>26,000
Nevirapine Anti-HIV AssayMT-4HIV-1 IIIB10-4010-20~250-2000
Rilpivirine Single Round Infection-WT HIV-10.24 ± 0.1>10>41,667
Doravirine Single Round Infection-WT HIV-11.0 ± 0.27>10>10,000

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the anti-HIV cell-based assay and the cytotoxicity assay.

Anti-HIV Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Objective: To determine the 50% effective concentration (EC50) of the NNRTI.

General Protocol:

  • Cell Culture: A suitable human T-cell line, such as MT-4 or CEM-GFP, is cultured under standard conditions.[4][5]

  • Compound Preparation: The test NNRTI is serially diluted to a range of concentrations.

  • Infection: The cultured cells are pre-incubated with the diluted compound for a short period before being infected with a known titer of HIV-1 (e.g., NL4-3 or IIIB strain).

  • Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

  • Endpoint Measurement: The extent of viral replication is quantified. This can be done through various methods:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Reporter Gene Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase or GFP) upon successful infection and replication.

    • Cell Viability/Cytopathic Effect (CPE) Assay: Measures the number of viable cells at the end of the incubation period, as HIV-1 infection is typically cytopathic to the T-cells. This can be assessed using MTT or similar reagents.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration.

Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to the host cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of the NNRTI.

General Protocol:

  • Cell Culture: The same cell line used in the anti-HIV assay is cultured.

  • Compound Incubation: The cells are incubated with the same serial dilutions of the test NNRTI, but without the addition of the virus.

  • Incubation: The cells are incubated for the same duration as the anti-HIV assay.

  • Viability Measurement: Cell viability is measured using a colorimetric assay such as the MTT assay. In this assay, a tetrazolium salt is reduced by mitochondrial dehydrogenases of viable cells to form a colored formazan product, which can be quantified spectrophotometrically.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

G cluster_workflow Generalized In Vitro Assay Workflow Start Start Cell_Culture 1. Cell Culture (e.g., MT-4 cells) Start->Cell_Culture Compound_Dilution 2. Serial Dilution of NNRTI Cell_Culture->Compound_Dilution Split Compound_Dilution->Split Pre_incubation 3a. Pre-incubate cells with NNRTI Split->Pre_incubation Incubation_Cyto 3b. Incubate cells with NNRTI (no virus) Split->Incubation_Cyto Infection 4. Infect with HIV-1 Pre_incubation->Infection Incubation_AntiHIV 5. Incubate (3-7 days) Infection->Incubation_AntiHIV Endpoint_AntiHIV 6. Measure Viral Replication (p24, Reporter Gene, CPE) Incubation_AntiHIV->Endpoint_AntiHIV EC50 Calculate EC50 Endpoint_AntiHIV->EC50 End End EC50->End Viability 4. Measure Cell Viability (MTT Assay) Incubation_Cyto->Viability CC50 Calculate CC50 Viability->CC50 CC50->End

In Vitro Assay Workflow

Resistance Profiles

A significant challenge with NNRTIs is the emergence of drug-resistant mutations in the reverse transcriptase gene.

  • Efavirenz (First Generation): The most common resistance mutation associated with Efavirenz is K103N. This single mutation can confer high-level resistance. Other mutations include L100I, V108I, and Y188L.

  • Nevirapine (First Generation): Similar to Efavirenz, the K103N mutation is a major pathway for resistance. The Y181C mutation is also highly prevalent and confers high-level resistance to Nevirapine.

  • Rilpivirine (Second Generation): Rilpivirine was designed to be effective against some strains with first-generation NNRTI resistance. However, mutations such as E138K can emerge and reduce its susceptibility. It is also affected by the Y181C mutation.

  • Doravirine (Second Generation): Doravirine has a distinct resistance profile and maintains activity against viruses with the common K103N and Y181C mutations. However, mutations like V106A/M and F227C can lead to Doravirine resistance.

Cross-resistance is a significant concern among NNRTIs. For instance, the K103N mutation confers resistance to both Efavirenz and Nevirapine. While second-generation NNRTIs were developed to overcome some of these resistance pathways, multiple mutations can lead to broad cross-resistance within the class.

Conclusion

This compound exhibits potent in vitro activity against wild-type HIV-1 with a high selectivity index. However, as a first-generation NNRTI, it has a relatively low genetic barrier to resistance, with single mutations like K103N leading to significant loss of efficacy. In comparison, second-generation NNRTIs such as Rilpivirine and Doravirine offer improved resistance profiles, retaining activity against some of the common mutations that affect first-generation agents. Doravirine, in particular, shows a favorable profile against strains with the K103N and Y181C mutations. This comparative analysis underscores the evolution of NNRTIs, with newer agents offering advantages in terms of resistance, and in some cases, improved safety profiles. The choice of an NNRTI in a research or clinical setting should, therefore, be guided by a comprehensive understanding of its potency, cytotoxicity, and resistance profile.

References

Safety Operating Guide

(Rac)-Efavirenz proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (Rac)-Efavirenz is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely. All waste containing this compound, including the pure compound, contaminated labware, and solutions, should be treated as hazardous pharmaceutical waste.[1][2]

Regulatory Framework

The disposal of pharmaceutical waste such as this compound is governed by strict regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[1] It is crucial to note that state and local regulations may impose stricter standards.[1] A key provision of the EPA's regulations for hazardous waste pharmaceuticals is the prohibition of flushing them down drains.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures that comply with all applicable regulations.

Waste Segregation and Disposal Plan

Proper segregation of this compound waste is essential to prevent environmental contamination and ensure compliant disposal. Do not mix this compound waste with non-hazardous waste. The following table summarizes the disposal plan for different types of waste contaminated with this compound.

Waste TypeRecommended ContainerDisposal Method
Solid Waste (e.g., contaminated gloves, wipes, pipette tips)Dedicated, sealed, and clearly labeled hazardous waste container (often black).Incineration by a licensed hazardous waste disposal service.
Liquid Waste (e.g., solutions containing the compound)Compatible, leak-proof, and clearly labeled hazardous waste container (often black).Collection by a licensed hazardous waste disposal service for incineration.
Sharps (e.g., contaminated needles, glass vials)Puncture-resistant, yellow-lidded sharps container.Incineration by a licensed medical or hazardous waste disposal service.

Step-by-Step Disposal Protocol

The following protocol outlines the general best practices for the disposal of this compound.

1. Waste Identification and Classification:

  • Treat all materials that have come into contact with this compound as hazardous waste. This includes the pure compound, solutions, contaminated personal protective equipment (PPE), and labware.

  • Consult with your institution's EHS department to ensure proper waste classification according to local and federal regulations.

2. Segregation and Collection:

  • Collect solid waste contaminated with this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Collect liquid waste in a separate, compatible, and leak-proof hazardous waste container.

  • Label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

3. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure that the storage area is away from incompatible materials.

4. Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • The primary recommended method for the final disposal of this compound waste is incineration.

5. Record Keeping:

  • Maintain accurate and detailed records of the amount of this compound waste generated and disposed of, in accordance with institutional policies and regulatory requirements.

Experimental Protocols

Decontamination Protocol for Non-Disposable Equipment and Surfaces:

This protocol is a general guideline for decontaminating surfaces and equipment that have come into contact with this compound.

  • Preparation: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Initial Decontamination: Carefully wipe the surfaces with a solution of sodium hypochlorite. The concentration and contact time may vary, so consult your institution's safety guidelines.

  • Rinsing: Following the sodium hypochlorite treatment, rinse the surfaces with 70% ethanol.

  • Final Rinse: Rinse the surfaces with deionized water.

  • Verification: Always check for compatibility between the decontamination agents and the surfaces being cleaned to prevent damage.

  • Waste Disposal: Dispose of all contaminated disposable materials used in the decontamination process (e.g., wipes, gloves) in the designated hazardous solid waste container.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Initial Handling cluster_1 Containment & Storage cluster_2 Final Disposal Start Generation of This compound Waste Identify Identify as Hazardous Waste Start->Identify Segregate Segregate Waste Streams Identify->Segregate Solid Solid Waste (Gloves, Wipes, etc.) Segregate->Solid Solid Liquid Liquid Waste (Solutions, etc.) Segregate->Liquid Liquid Sharps Sharps (Needles, Vials, etc.) Segregate->Sharps Sharps Container_Solid Collect in Labeled Hazardous Waste Container (Solid) Solid->Container_Solid Container_Liquid Collect in Labeled Hazardous Waste Container (Liquid) Liquid->Container_Liquid Container_Sharps Collect in Labeled Sharps Container Sharps->Container_Sharps Store Store in Designated, Secure, Ventilated Area Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Contact Contact EHS or Licensed Waste Contractor Store->Contact Pickup Arrange for Waste Pickup Contact->Pickup Incineration Disposal via Incineration Pickup->Incineration Record Maintain Disposal Records Incineration->Record End End of Process Record->End

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (Rac)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for (Rac)-Efavirenz, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent pharmaceutical compound that requires stringent safety measures to prevent exposure. The primary hazards include harm if swallowed, skin and eye irritation, suspected carcinogenicity, potential damage to an unborn child, and organ damage through prolonged or repeated exposure.[1][2]

A combination of engineering controls and personal protective equipment is essential for safe handling.[3]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard
Eye Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspected prior to use[3]
Body Protection Lab coat or impervious clothingFully buttoned
Respiratory Protection NIOSH-approved respirator (N95 or higher)Required if dusts are generated

Safe Handling and Operational Plan

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Containment: For procedures with a high likelihood of generating dust or aerosols, such as weighing or preparing concentrated solutions, the use of a glove box or an isolator is highly recommended to create a physical barrier between the operator and the compound.

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing solid this compound and preparing a solution.

  • Preparation:

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure all required PPE is available and in good condition.

    • Prepare the workspace within a chemical fume hood by covering the surface with disposable, absorbent bench paper.

    • Assemble all necessary equipment, including spatulas, weigh boats, vials, and the chosen solvent.

  • Weighing and Solution Preparation:

    • Whenever possible, weigh the solid compound within a balance enclosure or a glove box to minimize the risk of aerosol generation.

    • Carefully transfer the desired amount of this compound to a tared weigh boat.

    • Record the weight and carefully transfer the solid to the designated container for dissolution.

    • Add the solvent to the solid and mix gently to dissolve.

    • Securely cap the container.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.

    • Wash hands thoroughly after completing the procedure.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to strict hazardous waste protocols to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerDisposal Method
Solid Waste (e.g., contaminated gloves, wipes, weigh boats)Dedicated, clearly labeled, and sealed hazardous waste containerIncineration by a licensed hazardous waste disposal service.
Liquid Waste (e.g., solutions containing the compound)Separate, compatible, and leak-proof hazardous waste containerCollection by a licensed hazardous waste disposal service for incineration.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with non-hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and disposed of, in line with institutional and regulatory requirements.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound in Containment prep3->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Licensed Service clean2->clean3 final1 Doff PPE clean3->final1 final2 Wash Hands final1->final2

Caption: A flowchart illustrating the key stages of safely handling this compound in a laboratory setting.

References

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